3,5-Dibromo-4-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCQKKVGMZCWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930598 | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13979-81-2, 86006-42-0 | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13979-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, dibromomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3,5-Dibromo-4-methylphenol CAS number and properties
An In-Depth Technical Guide to 3,5-Dibromo-4-methylphenol (CAS: 13979-81-2)
Introduction
This compound, also known by its synonym 3,5-Dibromo-p-cresol, is a halogenated aromatic compound of significant interest in synthetic chemistry. Its molecular architecture, featuring a phenolic hydroxyl group, a methyl substituent, and two bromine atoms on a benzene ring, makes it a versatile intermediate and building block. The strategic placement of these functional groups provides multiple reactive sites, enabling its use in the construction of more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway with mechanistic considerations, its chemical reactivity, and essential safety protocols for laboratory professionals.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental design.
| Identifier | Value | Source(s) |
| CAS Number | 13979-81-2 | [1][2][3][4][5][6] |
| IUPAC Name | This compound | [2][3][5][7] |
| Molecular Formula | C₇H₆Br₂O | [2][3][4][5][6][7] |
| Molecular Weight | 265.93 g/mol | [3][4][5][6][7] |
| Appearance | White to cream, orange, or green powder/crystals | [1][2] |
| Melting Point | 105–110 °C | [1][5] |
| Boiling Point | 280–286 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Predicted) | 8.36 ± 0.23 | [1] |
| InChI Key | AXCQKKVGMZCWPC-UHFFFAOYSA-N | [2][3][5][7] |
| SMILES | CC1=C(Br)C=C(O)C=C1Br | [2][3][5][7] |
Synthesis and Mechanistic Insights
While specific peer-reviewed syntheses for this compound are not detailed in readily available literature, its structure strongly suggests a direct electrophilic aromatic substitution pathway starting from 4-methylphenol (p-cresol). This approach is analogous to established bromination methods for other phenolic compounds.[8][9]
Proposed Synthetic Workflow
The proposed synthesis involves the controlled dibromination of p-cresol. The hydroxyl group is a powerful activating and ortho-, para-directing group. Since the para position is blocked by the methyl group, substitution is directed to the two ortho positions.
Caption: Proposed synthesis of this compound via electrophilic bromination of p-cresol.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on standard organic chemistry procedures. Each step includes a rationale to ensure reproducibility and safety.
-
Reaction Setup: Dissolve 1.0 equivalent of 4-methylphenol in a suitable solvent, such as glacial acetic acid, in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath to maintain a temperature of 0-5°C.
-
Causality: Acetic acid is a common solvent for halogenation that can moderate the reaction. The ice bath is crucial to control the exothermic nature of the bromination, preventing over-reaction and the formation of undesired byproducts.
-
-
Bromine Addition: Slowly add 2.0 equivalents of molecular bromine (Br₂), dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel over 30-60 minutes.
-
Causality: A stoichiometric amount of two equivalents ensures dibromination. Slow, dropwise addition is a critical control measure to manage heat evolution and maintain selectivity.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Causality: Allowing the reaction to proceed at room temperature provides the necessary activation energy for the second bromination to complete, maximizing the yield of the desired product.
-
-
Workup and Quenching: Pour the reaction mixture into a beaker containing cold water. To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the characteristic orange-brown color of bromine disappears.
-
Causality: The product is insoluble in water and will precipitate out. Sodium bisulfite is a reducing agent that safely quenches excess bromine, a necessary step for safe handling and purification.
-
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Causality: Filtration isolates the crude solid. Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity, which can be validated by melting point analysis and spectroscopic methods.
-
Reactivity and Potential Applications
The utility of this compound in drug development and materials science stems from the distinct reactivity of its functional groups.
-
Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation (Williamson ether synthesis) or O-acylation to form esters.
-
Bromine Atoms: The two bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for elaborating the molecular scaffold.
-
Aromatic Ring: The electron-rich ring can undergo further electrophilic substitution, although it is deactivated by the bromine atoms.
Caption: Key reactive sites and potential synthetic transformations of this compound.
These reactive handles make it a valuable precursor for:
-
Pharmaceuticals: As a scaffold for building complex, poly-substituted aromatic compounds with potential biological activity.[10][11]
-
Agrochemicals: In the synthesis of novel herbicides and fungicides.[10][11]
-
Flame Retardants: Brominated phenols are widely used as flame retardants; this molecule could serve as a monomer for specialty polymers.
-
Dye Synthesis: As an intermediate in the production of specialized dyes and pigments.[11]
Analytical Characterization
Confirming the identity and purity of this compound requires standard analytical techniques.
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum for this compound.[6] The spectrum displays characteristic isotopic patterns for a dibrominated compound, with major peaks observed around m/z 266 and 268.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be definitive for structural elucidation, showing characteristic shifts for the aromatic protons, the methyl group, and the carbon atoms of the ring.
-
Infrared (IR) Spectroscopy: An IR spectrum would show a broad O-H stretching band for the phenolic group and C-Br stretching bands.
-
Melting Point Analysis: A sharp melting point within the literature range (105-110 °C) is a strong indicator of high purity.
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting. Adherence to the following safety protocols is mandatory.
GHS Hazard Information
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [5][7][12] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][7][12] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [5][7][12] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[12]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][12] The compound should be stored at room temperature.[1]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[12]
Conclusion
This compound is a valuable and highly functionalized chemical intermediate. Its well-defined structure and multiple points for synthetic modification make it an important tool for researchers in medicinal chemistry, agrochemical development, and polymer science. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
- This compound | C7H6Br2O | CID 55457. PubChem. [Link]
- Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. PrepChem.com. [Link]
- This compound. NIST WebBook. [Link]
- This compound (C7H6Br2O). PubChemLite. [Link]
- Write down the synthetic scheme for the formation of 4-methylphenol
- p-BROMOPHENOL. Organic Syntheses Procedure. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-methylphenol
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,5-Dibromo-4-methylphenol, a key aromatic building block. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory and industrial setting.
Introduction and Chemical Identity
This compound, also known as 3,5-Dibromo-p-cresol, is a disubstituted phenol characterized by a methyl group and two bromine atoms attached to the aromatic ring. This substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis. The strategic placement of the bromine atoms allows for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl group offers a site for etherification, esterification, and other modifications.
Chemical Structure and Identifiers
The structural integrity of a compound is the foundation of its chemical behavior. The arrangement of atoms in this compound dictates its reactivity and interactions.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 13979-81-2 | [1][2][3] |
| Molecular Formula | C₇H₆Br₂O | [1][2][3] |
| Molecular Weight | 265.93 g/mol | [1][2][3] |
| IUPAC Name | This compound | [4] |
| InChI Key | AXCQKKVGMZCWPC-UHFFFAOYSA-N | [4] |
| SMILES | CC1=C(C=C(C=C1Br)O)Br | [4] |
| Synonyms | 3,5-Dibromo-p-cresol | [4] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 103.5-112.5 °C | [2] |
| Boiling Point | 280-286 °C | |
| Solubility | Soluble in methanol. | |
| pKa | 8.36 ± 0.23 (Predicted) | |
| Density | 1.948 ± 0.06 g/cm³ (Predicted) |
Spectroscopic Data
-
Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Br stretching vibrations would appear in the lower frequency region, typically below 1000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the two equivalent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule: the methyl carbon, the two equivalent brominated aromatic carbons, the two equivalent non-brominated aromatic carbons, the carbon bearing the methyl group, and the carbon bearing the hydroxyl group. Due to symmetry, fewer than seven signals would be expected.
-
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of p-cresol (4-methylphenol). The hydroxyl and methyl groups are ortho-, para-directing activators. With the para position blocked by the methyl group, bromination occurs at the ortho positions. The use of two equivalents of a brominating agent leads to the formation of the dibrominated product.
Representative Experimental Protocol: Bromination of p-Cresol
The following is a representative, self-validating protocol for the synthesis of a dibrominated p-cresol derivative, which can be adapted for this compound. This protocol is based on established methods for the bromination of phenols.
Materials:
-
p-Cresol
-
Bromine
-
Chloroform (or other suitable inert solvent)
-
5% aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a four-necked round-bottomed flask equipped with a condenser, a thermometer, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (1.0 mole) in chloroform.
-
Bromination: Cool the solution to 20-25°C using an external cooling bath. Slowly add bromine (2.0 moles) dropwise with continuous stirring over a period of 1 hour, maintaining the temperature between 20-25°C. The slow addition and temperature control are crucial to prevent the formation of over-brominated byproducts.
-
Reaction Monitoring: After the addition of bromine is complete, stir the reaction mixture for an additional 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 5% aqueous sodium bisulfite solution to quench any unreacted bromine.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
-
Caption: A representative workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile intermediate with applications in various fields of chemical synthesis.
Medicinal Chemistry and Drug Development
Brominated phenols are important precursors in the synthesis of more complex molecules with potential biological activity. The bromine atoms can be readily substituted using modern cross-coupling methodologies, such as Suzuki, Stille, and Sonogashira reactions, to introduce a wide range of substituents.
A notable application is in the synthesis of 3,4,5-trimethoxytoluene, an important intermediate for the cardiovascular agent Coenzyme-Q10.[6] The synthesis involves the bromination of p-cresol to give a dibromo-p-cresol, which is then subjected to methoxylation.[6] Although the literature describes the direct methoxylation of 3,5-dibromo-p-cresol, a more advantageous route involves the methylation of the hydroxyl group prior to methoxylation to reduce tar formation and facilitate purification.[6]
Agrochemicals and Dyestuffs
While specific, large-scale applications are not extensively documented in publicly available literature, the structural motifs present in this compound suggest its potential use as an intermediate in the synthesis of agrochemicals and dyes. Halogenated phenols are known to be precursors for certain classes of herbicides and fungicides. Similarly, the phenolic structure allows for its incorporation into azo dyes and other chromophoric systems. However, it is primarily recognized as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Source |
| Skin corrosion/irritation | H315: Causes skin irritation | [4] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | [4] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its synthesis from readily available p-cresol is straightforward, and its dibromo-substitution pattern allows for a wide range of subsequent chemical transformations. While its primary documented application is as a precursor in the synthesis of a key intermediate for Coenzyme-Q10, its structural features suggest broader potential in the fields of agrochemicals and materials science. A thorough understanding of its properties and adherence to appropriate safety protocols are essential for its effective and safe utilization in research and development.
References
- NIST. (n.d.). This compound. NIST Mass Spectrometry Data Center.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2007).
- Sankaranarayanan, A., & Chandalia, S. B. (2006). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Organic Process Research & Development, 10(3), 487–492.
Sources
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- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
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The Definitive Guide to the Structural Analysis and Confirmation of 3,5-Dibromo-4-methylphenol
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Structural Integrity in Chemical Research
In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Any ambiguity in the structural assignment of a compound can lead to misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and ultimately, the failure of research programs. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical logic required for the robust structural analysis and confirmation of 3,5-Dibromo-4-methylphenol, a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields.
This document moves beyond a simple recitation of procedures. As a senior application scientist, the emphasis here is on the causality behind experimental choices, the establishment of self-validating analytical systems, and the authoritative grounding of all claims in established scientific principles.
Physicochemical Properties of this compound
A foundational step in the analysis of any compound is the characterization of its fundamental physicochemical properties. This data provides a preliminary basis for identification and is crucial for the selection of appropriate analytical techniques.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Dibromo-p-cresol | [1] |
| CAS Number | 13979-81-2 | [1] |
| Molecular Formula | C₇H₆Br₂O | [1] |
| Molecular Weight | 265.93 g/mol | [1] |
| Appearance | White to cream crystals or powder | |
| Melting Point | 103.5-112.5 °C |
Synthesis and Purification: Establishing a Verifiable Starting Point
The structural confirmation of a compound is intrinsically linked to its synthesis. A well-defined synthetic route provides a logical framework for the expected molecular structure. The synthesis of this compound is typically achieved through the electrophilic bromination of p-cresol (4-methylphenol).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the bromination of phenols.
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser with a gas outlet to neutralize the evolved HBr, dissolve p-cresol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The exothermic nature of this reaction necessitates careful temperature management to prevent the formation of over-brominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench any excess bromine by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
The choice of a controlled, stepwise addition of bromine at low temperatures is a critical experimental parameter. It leverages the activating effect of the hydroxyl and methyl groups on the aromatic ring while minimizing the formation of polybrominated species, thus ensuring a higher yield of the desired product.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis: A Multi-faceted Approach to Structural Elucidation
The confirmation of the structure of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum to a series of single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR (Predicted): The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons (H-2, H-6): A singlet in the region of 7.0-7.5 ppm, integrating to 2H. The symmetry of the molecule makes these two protons chemically equivalent, and with no adjacent protons, they appear as a singlet.
-
Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm, integrating to 3H. The methyl protons are not coupled to any other protons.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts (typically 4-8 ppm), integrating to 1H. Its position is concentration and solvent-dependent. This peak will exchange with D₂O, a key confirmatory test.
¹³C NMR (Predicted): The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (C-OH) | 150-155 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C-3, C-5 (C-Br) | 110-115 | The carbons directly bonded to the electronegative bromine atoms. |
| C-2, C-6 (C-H) | 130-135 | The aromatic CH carbons. |
| C-4 (C-CH₃) | 125-130 | The quaternary carbon attached to the methyl group. |
| -CH₃ | 20-25 | The methyl carbon. |
Note: Predicted chemical shifts are based on data from similar compounds and computational models.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. A small amount of the crystalline product is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3200-3600 | O-H stretch | A strong, broad band characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. |
| ~3000 | C-H stretch (aromatic) | Medium to weak bands. |
| ~2900 | C-H stretch (methyl) | Medium to weak bands. |
| 1550-1600 | C=C stretch (aromatic) | One or more medium to strong bands. |
| ~1450 | C-H bend (methyl) | A medium intensity band. |
| 1150-1250 | C-O stretch (phenol) | A strong band. |
| 800-900 | C-H out-of-plane bend | A strong band indicative of the substitution pattern on the aromatic ring. |
| 500-700 | C-Br stretch | One or two medium to strong bands. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC will separate the analyte from any residual solvent or impurities.
-
Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will exhibit several key features:
-
Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic triplet:
-
M⁺: at m/z ~264 (containing two ⁷⁹Br atoms)
-
[M+2]⁺: at m/z ~266 (containing one ⁷⁹Br and one ⁸¹Br atom) - this peak will be approximately twice the intensity of the M⁺ peak.
-
[M+4]⁺: at m/z ~268 (containing two ⁸¹Br atoms) - this peak will be of similar intensity to the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of two bromine atoms.[1][2]
-
-
Key Fragmentation Patterns:
-
Loss of a bromine atom ([M-Br]⁺): A significant fragment at m/z ~185 and ~187.
-
Loss of a methyl group ([M-CH₃]⁺): A fragment cluster around m/z ~249, 251, 253.
-
Loss of CO ([M-CO]⁺): A common fragmentation pathway for phenols.
-
Sources
Introduction: The Dual Significance of Bromophenols
An In-depth Technical Guide to the Theoretical Properties of Substituted Bromophenols
Substituted bromophenols (BPs) represent a fascinating class of molecules, occupying a dual role in scientific research. Naturally occurring in marine organisms like algae, they are lauded for a wide spectrum of biological activities, including potent antioxidant, antimicrobial, and anticancer effects[1][2]. This has positioned them as promising scaffolds in drug discovery and as valuable components in functional foods[2]. Conversely, their widespread use as brominated flame retardants (BFRs) and their potential to form hazardous byproducts means they are also significant environmental contaminants, necessitating a thorough understanding of their toxicity and fate[3][4].
This guide, intended for researchers, scientists, and drug development professionals, delves into the core theoretical properties of substituted bromophenols. By leveraging computational chemistry, we can dissect the structure-property relationships that govern their behavior. This theoretical approach provides a predictive framework that is indispensable for both harnessing their therapeutic potential and mitigating their environmental risk. We will explore how the number and position of bromine substituents fundamentally alter the electronic structure, acidity, antioxidant capacity, and toxicity of the phenol ring, providing a mechanistic basis for their observed properties.
Molecular and Electronic Structure: The Inductive and Steric Influence of Bromine
The foundational properties of any molecule are dictated by its geometry and electronic landscape. For substituted bromophenols, these are heavily influenced by the interplay of intramolecular hydrogen bonding, steric hindrance, and the potent inductive (electron-withdrawing) effects of the bromine atoms[3][5]. Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311G++(d,p) level of theory, have proven to be a reliable method for elucidating these properties across the entire series of 19 bromophenol congeners[3][5].
Impact on Molecular Geometry
The substitution of hydrogen with bromine on the phenol ring introduces systematic changes to the molecule's geometry. Key trends observed as the number of bromine substitutions increases include:
-
Increase in O-H Bond Length: The strong electron-withdrawing nature of bromine pulls electron density away from the hydroxyl group, weakening the O-H bond and increasing its length.
-
Decrease in C-O Bond Length: Concurrently, the inductive effect strengthens the C-O bond.
-
Intramolecular Hydrogen Bonding: In ortho-substituted bromophenols, the proximity of the bromine and hydroxyl groups allows for the formation of an intramolecular hydrogen bond, which significantly stabilizes the molecule[3][5][6].
These structural modifications are not merely geometric shifts; they are directly linked to the molecule's reactivity, acidity, and spectroscopic signatures.
| Property | Phenol (Reference) | Monobromophenols (Avg.) | Dibromophenols (Avg.) | Tribromophenols (Avg.) |
| O-H Bond Length (Å) | ~0.963 | ~0.965 | ~0.967 | ~0.969 |
| C-O Bond Length (Å) | ~1.364 | ~1.355 | ~1.351 | ~1.349 |
| O-H Stretching Freq. (cm⁻¹) | ~3657 | Red-shifted | Further Red-shifted | Significantly Red-shifted |
| Data synthesized from trends described in Han, J., Lee, H., & Tao, F. M. (2005)[3][5]. |
Electronic Descriptors and Reactivity
Quantum chemical descriptors calculated via DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide profound insights into chemical reactivity.
-
HOMO-LUMO Energy Gap (Egap): The Egap is an indicator of chemical stability. A smaller gap generally implies higher reactivity. The substitution of bromine, a weak electron-withdrawing group, tends to lower both HOMO and LUMO energy levels, affecting the overall gap and influencing the molecule's susceptibility to electronic transitions and reactions[7]. For instance, higher brominated congeners exhibit red-shifted absorption spectra, indicating a smaller energy gap and a greater propensity for photodecomposition[8].
-
Global Reactivity Indices: Parameters like chemical hardness (η), electrophilicity (ω), and chemical potential (μ) can be derived from HOMO and LUMO energies. Studies comparing p-halophenols show that while energy gaps are similar, differences in electrophilicity indices can point to subtle variations in reactivity towards nucleophiles.
Caption: The primary antioxidant mechanism for bromophenols is Hydrogen Atom Transfer (HAT).
Toxicity Prediction: Quantitative Structure-Activity Relationships (QSAR)
For drug development and environmental risk assessment, predicting the toxicity of substituted bromophenols is paramount. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are powerful computational tools used for this purpose.[9][10] QSAR is a mathematical approach that correlates the chemical structure and physicochemical properties of a compound with its biological activity or toxicity.[10]
Building a QSAR Model
The development of a robust QSAR model involves several key steps:
-
Data Collection: Gathering a dataset of bromophenols with experimentally measured toxicity data (e.g., LC₅₀ or EC₅₀ values) for a specific biological endpoint.[11][12]
-
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include:
-
Lipophilicity: n-octanol/water partition coefficient (log Kow or log P), a key factor in bioavailability and toxicity.[11][13]
-
Electronic: pKa, Hammett constants (σ), HOMO/LUMO energies, dipole moment.[11][13][14]
-
Steric/Topological: Molecular weight, molar refractivity, connectivity indices.[13][14]
-
-
Model Development: Using statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation linking the most relevant descriptors to the observed toxicity.[9]
-
Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external datasets to ensure it is statistically robust and not overfitted.[10]
Studies on substituted phenols consistently show that toxicity is strongly dependent on hydrophobicity (log Kow) and, for ionizable compounds, the acid dissociation constant (pKa).[11] Generally, toxicity increases with both higher log P and a lower pKa (i.e., greater acidity).[11] Furthermore, acute toxicity tends to increase with the number of substituted bromine atoms.[12]
Caption: A generalized workflow for developing a predictive QSAR model for bromophenol toxicity.
Experimental Protocols: A Self-Validating Computational Approach
To ensure scientific integrity and reproducibility, the theoretical protocols used must be clearly defined. Below are exemplary, step-by-step methodologies for the key computational experiments described in this guide.
Protocol: DFT Calculation of Molecular Properties
This protocol outlines the steps to calculate the optimized geometry and electronic properties of a substituted bromophenol, such as 2,4-dibromophenol.
-
Structure Generation: Build the 3D structure of 2,4-dibromophenol using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Creation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the following:
-
Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation).
-
Method: B3LYP/6-311G++(d,p). This combination is a well-established standard for this class of molecules.[3][5]
-
Solvation (Optional): To simulate a solvent environment (e.g., water), use a continuum model like the Polarizable Continuum Model (SCRF=PCM,Solvent=Water).
-
-
Execution: Submit the calculation to the software.
-
Validation of Output:
-
Confirm that the geometry optimization converged successfully.
-
Check the frequency calculation results. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Data Extraction: From the output file, extract:
-
Geometric Data: Final optimized coordinates, bond lengths (O-H, C-O, C-Br), and bond angles.
-
Thermodynamic Data: Enthalpy and Gibbs free energy.
-
Electronic Data: Energies of HOMO and LUMO orbitals.
-
Spectroscopic Data: Calculated IR vibrational frequencies.
-
Protocol: QSAR Model Development
This protocol describes a generalized workflow for creating a predictive toxicity model.
-
Dataset Assembly: Compile a list of at least 20-30 substituted phenols/bromophenols. For each, find a consistent experimental toxicity value (e.g., 48h-LC₅₀ in Daphnia magna) from authoritative databases or literature.
-
Descriptor Calculation: Using software (e.g., PaDEL-Descriptor, RDKit), calculate a block of relevant descriptors for each molecule (e.g., logP, pKa, molecular weight, number of bromine atoms, LUMO energy).
-
Data Preprocessing:
-
Normalize the data to prevent scaling artifacts.
-
Remove highly correlated descriptors (e.g., if correlation coefficient |r| > 0.9).
-
-
Data Splitting: Randomly divide the dataset into a training set (~80% of compounds) and an external test set (~20%).
-
Model Building (Training Set):
-
Using statistical software (e.g., R, Python with scikit-learn), apply multiple linear regression (MLR) to find the best linear relationship between the descriptors (independent variables) and toxicity (dependent variable).
-
Use feature selection techniques (e.g., stepwise regression) to identify the most statistically significant descriptors.
-
-
Model Validation:
-
Internal Validation: Perform leave-one-out cross-validation (q²) on the training set. A q² > 0.6 is generally considered good.
-
External Validation: Use the final model equation to predict the toxicity of the compounds in the test set. Calculate the predictive r² (r²pred). An r²pred > 0.6 indicates good predictive ability.
-
-
Applicability Domain: Define the chemical space (e.g., range of descriptor values) for which the model's predictions are reliable.
Conclusion
The theoretical investigation of substituted bromophenols provides an indispensable lens through which to understand and predict their behavior. Computational methods like Density Functional Theory and QSAR modeling transform our understanding from qualitative observation to quantitative prediction. By elucidating how bromine substitution systematically alters electronic structure, acidity, antioxidant potential, and toxicity, we gain a powerful predictive capability. This is crucial for the rational design of novel therapeutics that leverage the beneficial biological activities of these compounds, while also enabling robust risk assessment and management of their environmental impact. The continued synergy between theoretical prediction and experimental validation will be the cornerstone of future research in this important class of molecules.
References
- Han, J., Lee, H., & Tao, F. M. (2005). Molecular Structures and Properties of the Complete Series of Bromophenols: Density Functional Theory Calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. [Link]
- Han, J., Lee, H., & Tao, F. M. (2005).
- (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry. [Link]
- (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation.
- (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry. [Link]
- (2022).
- El Ouafy, et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science. [Link]
- (2022).
- De, B. (2018). QSAR of toxicology of substituted phenols. J-Stage. [Link]
- Wang, Y., et al. (2022).
- (2024). Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. NIH. [Link]
- (2018). Bromophenol Derivatives from the Red Alga Rhodomela confervoides.
- Wang, X., et al. (2001).
- Guesmi, H., et al. (2016). Photodecomposition of bromophenols. Charles Darwin University. [Link]
- Dar, A. A., et al. (2019). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products.
- (2018). Acidity order of 4-halophenols. Chemistry Stack Exchange. [Link]
- (2018). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory.
- Su, T., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. PMC - NIH. [Link]
- Som, A., & Badhani, B. (2000). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. [Link]
- (2004). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols.
- (2011). Effect of bromine substituent on optical properties of aryl compounds.
- Bromophenol. Wikipedia. [Link]
- (2020). Can you tell the order of acidic strength of para halogen substituted phenols? Quora. [Link]
- Çakmak, O., et al. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene.
- (2001). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols.
- (2022). Acidity of Substituted Phenols. Chemistry LibreTexts. [Link]
- Wang, Y., et al. (2010). Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro. PubMed. [Link]
- De, P., & De, B. R. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
- Quantitative structure–activity rel
- (2023). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues.
- (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
- Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dibromo-4-methylphenol (CAS No. 13979-81-2), a compound of interest in various fields of chemical research and development. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and for predicting its chemical behavior. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the structural information each technique provides.
Introduction to this compound
This compound, also known as 3,5-dibromo-p-cresol, is a halogenated aromatic organic compound. Its structure, featuring a phenol ring substituted with two bromine atoms and a methyl group, gives rise to a unique spectroscopic fingerprint. The strategic placement of these functional groups influences the electronic environment of the molecule, which is directly probed by spectroscopic techniques. Accurate interpretation of its spectra is crucial for researchers working with this compound in areas such as synthetic chemistry, materials science, and pharmacology.
Molecular Structure and Properties:
| Property | Value | Source |
| Chemical Formula | C₇H₆Br₂O | PubChem[1] |
| Molecular Weight | 265.93 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 13979-81-2 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the disposition of its protons and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting this spectrum lies in understanding how the bromine and hydroxyl substituents influence the chemical shifts of the aromatic and methyl protons.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Ar-H |
| Data not available | Data not available | Data not available | -CH ₃ |
| Data not available | Data not available | Data not available | -OH |
Interpretation and Causality:
The two aromatic protons are chemically equivalent due to the plane of symmetry bisecting the C-OH and C-CH₃ bonds. Therefore, they are expected to appear as a single signal. The methyl protons would also give rise to a single signal. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet. The exact chemical shifts are influenced by the solvent used for the analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The symmetry of this compound will also be evident in its ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C -OH |
| Data not available | C -Br |
| Data not available | C -H |
| Data not available | C -CH₃ |
| Data not available | -C H₃ |
Interpretation and Causality:
Due to symmetry, the two bromine-bearing carbons (C3 and C5) will be equivalent, as will the two aromatic C-H carbons (C2 and C6). The carbon attached to the hydroxyl group (C1) and the carbon attached to the methyl group (C4) will each give a distinct signal. The methyl carbon will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak-Medium | Aliphatic C-H stretch (methyl) |
| ~1600 & ~1470 | Medium-Strong | Aromatic C=C ring stretch |
| ~1200 | Strong | C-O stretch (phenol) |
| Below 800 | Strong | C-Br stretch |
Interpretation and Causality:
The broadness of the O-H stretching band is a hallmark of intermolecular hydrogen bonding between phenol molecules. The aromatic C-H stretching vibrations appear at higher wavenumbers than aliphatic C-H stretches. The C=C stretching bands are characteristic of the aromatic ring. The strong C-O stretch is typical for phenols. The presence of heavy bromine atoms will give rise to strong absorptions in the lower frequency region of the spectrum. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which can provide further structural confirmation.
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality FT-IR spectrum of this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectrum of this compound:
The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[2]
Key Features of the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of the compound with the most abundant isotopes of carbon, hydrogen, oxygen, and bromine (¹²C, ¹H, ¹⁶O, ⁷⁹Br). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show a cluster of peaks for the molecular ion:
-
M⁺ at m/z 266 (containing two ⁷⁹Br atoms)
-
M+2⁺ at m/z 268 (containing one ⁷⁹Br and one ⁸¹Br atom)
-
M+4⁺ at m/z 270 (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1.
-
-
Major Fragment Ions: Common fragmentation pathways for halogenated phenols include the loss of a bromine atom, a hydrogen bromide molecule, or the methyl group.
Interpretation and Fragmentation Workflow:
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.
-
Ionization: Use a standard electron ionization source (typically 70 eV) to ionize the sample molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical patterns to confirm the presence of bromine atoms.
Conclusion
The spectroscopic data of this compound provides a detailed picture of its molecular structure. NMR spectroscopy reveals the connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups and their bonding environment, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical compound.
References
- National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- PubChem. This compound.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dibromo-4-methylphenol
Abstract: This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Dibromo-4-methylphenol (C₇H₆Br₂O).[1] Intended for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways, including the prominent bromine isotopic patterns that are key to its identification. We will explore the mechanistic logic behind the formation of key fragment ions and provide a detailed, field-proven protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Significance of this compound
This compound, also known as 3,5-dibromo-p-cresol, is a halogenated phenolic compound.[1] The structural elucidation of such molecules is critical in various fields, including environmental analysis, pharmaceutical development, and chemical synthesis. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a definitive technique for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis. Understanding the specific fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices.
The Molecular Ion and the Hallmark of Bromine
Under electron ionization, a 70 eV electron beam bombards the analyte molecule, ejecting an electron to form a positively charged radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion reveals the molecular weight of the compound.
A defining characteristic in the mass spectrum of any bromine-containing compound is the presence of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.5% and 49.5%, respectively).[2][3] This isotopic distribution is the single most valuable diagnostic tool for identifying the presence of bromine.
For this compound, which contains two bromine atoms, the molecular ion region will not be a single peak. Instead, it will manifest as a distinctive triplet of peaks:
-
M⁺•: The ion containing two ⁷⁹Br isotopes.
-
[M+2]⁺•: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺•: The ion containing two ⁸¹Br isotopes.
The statistical probability of these combinations results in a characteristic intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.[4] This pattern is an unambiguous indicator of a dibrominated species.
| Ion Species | Isotope Composition | Calculated m/z | Expected Relative Intensity |
| M⁺• | C₇H₆(⁷⁹Br)₂O | 264 | 1 |
| [M+2]⁺• | C₇H₆(⁷⁹Br)(⁸¹Br)O | 266 | 2 |
| [M+4]⁺• | C₇H₆(⁸¹Br)₂O | 268 | 1 |
| Table 1: Predicted Isotopic Cluster for the Molecular Ion of this compound. |
Principal Fragmentation Pathways
The excess energy imparted during ionization causes the molecular ion to fragment through specific, predictable bond cleavages. The stability of the resulting fragment ions and neutral losses dictates the most probable pathways. For this compound, the primary fragmentation routes involve cleavages alpha to the aromatic ring and rearrangements characteristic of phenols.
Loss of a Methyl Radical ([M-15]⁺)
A common fragmentation pathway for methylated aromatic compounds is the loss of the methyl group (•CH₃, 15 Da). This occurs via cleavage of the bond between the aromatic ring and the methyl carbon. This fragmentation is favorable as it leads to the formation of a stable dibromophenoxy cation.
-
[C₇H₆Br₂O]⁺• → [C₆H₃Br₂O]⁺ + •CH₃
This fragment will also exhibit the characteristic 1:2:1 isotopic pattern at m/z 249, 251, and 253.
Loss of a Bromine Radical ([M-79/81]⁺)
The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br).[5] This results in a prominent fragment ion with a single bromine atom. Consequently, this fragment will show a 1:1 doublet pattern for its M' and M'+2 peaks.
-
[C₇H₆Br₂O]⁺• → [C₇H₆BrO]⁺ + •Br
This fragmentation results in a cluster of peaks around m/z 185 and 187. The NIST Mass Spectrometry Data Center reports a significant peak at m/z 185 for this compound.[1]
Loss of Carbon Monoxide ([M-28]⁺)
Phenolic compounds are known to undergo a characteristic rearrangement involving the expulsion of carbon monoxide (CO, 28 Da) from the molecular ion.[6][7] This process typically involves the formation of a more stable, five-membered ring structure.
-
[C₇H₆Br₂O]⁺• → [C₆H₆Br₂]⁺• + CO
This fragment would produce a 1:2:1 isotopic cluster at m/z 236, 238, and 240.
Sequential Fragmentations
The primary fragments can undergo further fragmentation, leading to the complex pattern observed in the full mass spectrum. A notable sequential loss is the expulsion of CO following the loss of a bromine atom.
-
[C₇H₆BrO]⁺ → [C₆H₆Br]⁺ + CO
This would result in a fragment ion (bromobenzene cation) with a characteristic 1:1 isotopic doublet at m/z 157 and 159.
Visualizing the Fragmentation Cascade
The following diagram, rendered in DOT language, illustrates the primary fragmentation pathways originating from the molecular ion of this compound.
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The Chemistry and Chronicle of Dibrominated Cresols: A Technical Guide for the Modern Researcher
Abstract
Dibrominated cresols, a class of halogenated phenolic compounds, have traversed a fascinating journey from their initial discovery in the late 19th century to their contemporary applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these versatile molecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind synthetic methodologies, provides detailed experimental protocols, and offers insights into the historical and modern significance of dibrominated cresols. Through a blend of historical context and practical technical information, this guide aims to be an essential resource for those working with or interested in this important class of chemical compounds.
Introduction: The Cresol Family and the Impact of Bromination
Cresols, or methylphenols, are aromatic organic compounds that exist as three isomers: ortho-, meta-, and para-cresol.[1] They are naturally occurring constituents of coal tar and are also synthesized on a large scale for a variety of industrial applications.[2] The introduction of bromine atoms onto the cresol ring dramatically alters the molecule's physicochemical properties, including its acidity, reactivity, and biological activity. This modification, known as bromination, has been a cornerstone of synthetic organic chemistry for over a century, enabling the creation of a vast array of functionalized molecules.
Dibrominated cresols, featuring two bromine atoms on the aromatic ring, represent a particularly interesting subset of these compounds. The position of the bromine atoms, in addition to the location of the methyl and hydroxyl groups, gives rise to a number of possible isomers, each with unique characteristics and potential applications. This guide will focus on the most significant of these isomers, tracing their path from discovery to their roles in modern science.
A Historical Chronicle: The Discovery and Early Development of Dibrominated Cresols
The story of dibrominated cresols is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. Following Joseph Lister's pioneering work with phenol as an antiseptic in the 1860s, the broader class of phenolic compounds, including cresols, garnered significant scientific interest for their disinfectant properties.[3][4] The strong germicidal activity of cresols made them attractive candidates for various applications, and chemists of the era actively explored their derivatives.[3]
While pinpointing the exact first synthesis of every dibrominated cresol isomer is a challenge of sifting through late 19th-century chemical literature, early reports from German and British chemists laid the groundwork. Key publications in journals such as Berichte der deutschen chemischen Gesellschaft and the Journal of the Chemical Society from the 1880s onwards describe the bromination of cresols, often yielding mixtures of mono- and polybrominated products. For instance, the work of Auwers and Reis in 1896 on the preparation of 3,5-Dibromo-4-hydroxybenzonitrile implies the prior existence and use of the corresponding brominated cresol precursors.[5]
The primary impetus for this early research was twofold: the quest for more potent antiseptics and the development of new synthetic intermediates for the burgeoning dyestuff industry. The introduction of bromine was known to enhance the antimicrobial activity of phenols, leading to the investigation of various brominated cresols for use in disinfectant formulations.[6]
Synthesis and Manufacturing: From Laboratory Curiosities to Industrial Chemicals
The synthesis of dibrominated cresols has evolved from early, often non-selective, laboratory preparations to highly optimized industrial processes. The fundamental reaction remains the electrophilic aromatic substitution of the cresol ring with bromine. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl and methyl groups, as well as the reaction conditions.
Foundational Synthetic Approaches
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. This interplay of directing effects, combined with steric hindrance, governs the position of bromination.
A generalized workflow for the laboratory synthesis of dibrominated cresols is depicted below:
Caption: Generalized workflow for the synthesis of dibrominated cresols.
Key Isomers and Their Synthesis
The following table summarizes the synthesis and key properties of some of the most common dibrominated cresol isomers:
| Isomer | Structure | Starting Material | Typical Brominating Agent | Key Properties |
| 2,4-Dibromo-m-cresol | m-Cresol | Bromine in acetic acid | Intermediate in synthesis | |
| 4,6-Dibromo-m-cresol | m-Cresol | Bromine in various solvents | Antiseptic properties | |
| 4,6-Dibromo-o-cresol | o-Cresol | Bromine in various solvents | Disinfectant, preservative[7] | |
| 2,6-Dibromo-p-cresol | p-Cresol | Bromine in various solvents | Intermediate for herbicides and flame retardants |
Industrial Scale Production
The transition to industrial-scale production necessitated the development of more controlled and efficient bromination processes. Patents from the mid-20th century describe methods for the selective bromination of cresols to yield specific isomers in high purity. These processes often involve the use of specific solvents, temperature control, and in some cases, catalysts to direct the bromination to the desired positions. For example, a process for the production of 4-hydroxy-3,5-dibromobenzaldehyde starts with the nucleus bromination of p-cresol to 2,6-dibromo-p-cresol.
A key challenge in the industrial synthesis of dibrominated cresols is the potential for the formation of a mixture of isomers and over-brominated products. Careful control of reaction parameters is crucial to achieve high selectivity.
Applications: From Antiseptics to Modern Drug Discovery
The applications of dibrominated cresols have evolved significantly since their initial use as simple disinfectants. While their antimicrobial properties remain relevant, their role as versatile chemical intermediates has become increasingly important.
Antiseptics and Disinfectants
Building on the legacy of Lister, brominated phenols and cresols were recognized for their enhanced antiseptic properties.[3] The presence of bromine atoms is thought to increase the lipophilicity of the molecule, facilitating its penetration into bacterial cell membranes and subsequent disruption of cellular function.[3] Specific isomers, such as 4,6-dibromo-o-cresol and 2,6-dibromo-p-cresol, have been patented for use in disinfectant compositions.
Chemical Intermediates
Dibrominated cresols serve as valuable building blocks in organic synthesis. The bromine atoms can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of new functional groups.
Caption: Dibrominated cresols as versatile intermediates in modern organic synthesis.
This reactivity has been exploited in the synthesis of a wide range of more complex molecules, including:
-
Pharmaceuticals: Brominated compounds are used in the synthesis of numerous drugs, acting as key intermediates or as part of the final active pharmaceutical ingredient.[6]
-
Agrochemicals: The structural motifs found in dibrominated cresols are present in some herbicides and pesticides.
-
Flame Retardants: Brominated aromatic compounds have historically been used as flame retardants, and while many have been phased out due to environmental concerns, the chemistry of these compounds is still an active area of research.
-
Dyestuffs: In the early 20th century, brominated phenols were used as intermediates in the synthesis of azo dyes.
Role in Drug Discovery and Development
In modern drug discovery, the dibrominated cresol scaffold can be seen as a privileged structure or a starting point for the development of new therapeutic agents. The bromine atoms can serve as handles for further chemical modification or can contribute to the overall pharmacological activity of the molecule through halogen bonding or by influencing its metabolic stability.
Experimental Protocols
The following protocols are illustrative examples of the synthesis of dibrominated cresols, based on procedures described in the scientific and patent literature.
Laboratory Synthesis of 4,6-Dibromo-o-cresol
Objective: To synthesize 4,6-dibromo-o-cresol from o-cresol via electrophilic bromination.
Materials:
-
o-Cresol
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve o-cresol (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the stirred solution of o-cresol via the addition funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield 4,6-dibromo-o-cresol as a crystalline solid.
Characterization
Historically, the characterization of newly synthesized organic compounds relied on a limited set of techniques. For dibrominated cresols, these would have included:
-
Melting Point Determination: A sharp melting point was a key indicator of purity.
-
Elemental Analysis: Combustion analysis to determine the empirical formula and confirm the presence and ratio of carbon, hydrogen, and bromine.
-
Colorimetric Tests: Simple chemical tests that would give a characteristic color change in the presence of a phenolic hydroxyl group.
Today, a comprehensive suite of analytical techniques is available for the unambiguous characterization of dibrominated cresols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the O-H and C-Br bonds.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used to assess the purity of the compound and to separate mixtures of isomers.
Conclusion and Future Outlook
The journey of dibrominated cresols from their 19th-century origins to their present-day applications is a testament to the enduring power of organic synthesis. What began as an exploration of the chemical reactivity of a common industrial byproduct has led to the development of a class of compounds with a diverse range of applications. For researchers, scientists, and drug development professionals, an understanding of the history and fundamental chemistry of these molecules provides a valuable context for their own work.
Looking to the future, the unique properties of dibrominated cresols will likely continue to be exploited in the design of new functional molecules. Their utility as synthetic intermediates, coupled with the potential for their inherent biological activity, ensures that these historical compounds will remain relevant in the laboratories of the 21st century. As our understanding of medicinal chemistry and materials science deepens, it is certain that new and innovative applications for dibrominated cresols will continue to emerge.
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Investigating the Potential Biological Activities of 3,5-Dibromo-4-methylphenol: A Methodological and Predictive Guide
An In-Depth Technical Guide
Abstract: 3,5-Dibromo-4-methylphenol is a halogenated phenolic compound belonging to a chemical class renowned for a wide spectrum of biological activities. While direct studies on this specific molecule are limited, its structural similarity to other bioactive bromophenols and hindered phenols, such as butylated hydroxytoluene (BHT), provides a strong rationale for its investigation as a candidate for drug development.[1] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the potential antimicrobial, antioxidant, and enzyme-inhibiting properties of this compound. We present not only the theoretical basis for these potential activities but also detailed, field-proven experimental protocols and data interpretation frameworks, adhering to the highest standards of scientific integrity.
Introduction and Rationale
Phenolic compounds are a cornerstone of natural product chemistry and medicinal research, exhibiting a vast array of biological functions. The introduction of halogen atoms, particularly bromine, onto the phenolic ring can significantly modulate these activities. Marine algae, for instance, are a rich source of bromophenols that display potent antimicrobial, antioxidant, and anticancer properties.[2][3][4] The bromine atoms enhance the lipophilicity of the molecule, potentially improving membrane permeability, and can alter the electronic properties of the phenolic hydroxyl group, influencing its reactivity and ability to participate in radical scavenging or enzymatic interactions.
This compound (also known as 3,5-Dibromo-p-cresol) is a synthetic building block with a defined structure.[5] Its core is a p-cresol (4-methylphenol) scaffold, which is substituted with two bromine atoms ortho to the hydroxyl group. This arrangement creates a "hindered phenol," a structural motif famous for its antioxidant capabilities, as seen in the widely used food and industrial antioxidant BHT (2,6-di-tert-butyl-4-methylphenol).[1] The combination of a hindered phenol structure with bromine substitution makes this compound a compelling, yet underexplored, candidate for biological evaluation.
This document outlines a logical, multi-pronged research strategy to elucidate its potential bioactivities.
Postulated Antimicrobial Activity: A Systematic Screening Approach
Expertise & Rationale: Halogenated phenols have long been used as antiseptics and disinfectants. Their mechanism often involves disrupting microbial cell membranes, leading to leakage of intracellular components, and denaturing essential enzymes. The lipophilic nature of this compound suggests it may readily partition into the lipid bilayers of bacterial membranes. We propose a two-stage screening process: an initial qualitative diffusion assay to identify susceptible microbial strains, followed by a quantitative dilution assay to determine the precise potency.
Experimental Workflow for Antimicrobial Susceptibility Testing
The workflow is designed to efficiently screen for activity and then quantify it. It begins with a broad-spectrum diffusion test against a panel of clinically relevant bacteria and fungi, followed by the determination of the Minimum Inhibitory Concentration (MIC) for any susceptible organisms.
Caption: Workflow for antimicrobial activity assessment.
Protocol 1: Agar Disk Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity.[6][7]
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: From a fresh overnight culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardization is critical for reproducibility.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.
-
Disk Application: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of the test compound solution onto a disk.
-
Controls:
-
Positive Control: A disk containing a known antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).
-
Negative Control: A disk containing only the solvent (DMSO) to ensure it has no inhibitory effect.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). A larger zone indicates greater susceptibility.
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an agent that inhibits visible microbial growth.[9][10]
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Mix thoroughly and transfer 100 µL to the second well, creating a two-fold serial dilution. Repeat this process across the plate to generate a range of concentrations. Discard 100 µL from the last well.
-
Inoculation: Prepare a standardized microbial inoculum as described in Protocol 1, then dilute it in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well.
-
Controls:
-
Growth Control: A well containing only MHB and the inoculum.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate under the same conditions as the diffusion assay.
-
Data Analysis: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Evaluation of Antioxidant Potential
Expertise & Rationale: Phenolic compounds are excellent antioxidants because the hydroxyl group can donate a hydrogen atom to stabilize free radicals, with the resulting phenoxyl radical being stabilized by resonance. The 3,5-dibromo substitution creates a hindered phenol, which can enhance antioxidant activity by increasing the stability of the resulting radical and preventing dimerization. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method to assess this radical scavenging ability.[11][12]
Mechanism of DPPH Radical Scavenging
The DPPH radical is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it becomes the reduced, non-radical form (DPPH-H), which is colorless or pale yellow. The degree of color change is proportional to the concentration and potency of the antioxidant.[13]
Caption: DPPH radical scavenging by a phenolic antioxidant.
Protocol 3: DPPH Radical Scavenging Assay
This protocol is adapted from standard methods used to evaluate phenolic compounds.[14]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to test a range of concentrations.
-
Assay Procedure (in a 96-well plate):
-
To each well, add 50 µL of the sample or control solution (at various concentrations).
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Controls:
-
Positive Control: Ascorbic acid or Trolox, prepared in the same manner as the test sample.
-
Blank: 50 µL of methanol plus 150 µL of the DPPH solution.
-
-
Measurement: Read the absorbance of each well at 517 nm using a microplate spectrophotometer.[13]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentration.
-
Data Presentation: Antioxidant Activity
Results should be summarized in a clear, tabular format for easy comparison.
| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Ascorbic Acid) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| IC₅₀ (µg/mL) | Calculate | Calculate |
Assessment of Enzyme Inhibitory Effects: A Case Study with Tyrosinase
Expertise & Rationale: Many phenolic compounds can inhibit enzymes by binding to their active sites, often through hydrogen bonding or hydrophobic interactions. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, responsible for converting L-tyrosine to L-DOPA and subsequently to dopaquinone.[15] Inhibition of tyrosinase is a primary strategy in the development of agents for treating hyperpigmentation and for preventing browning in foods. Phenolic structures are known tyrosinase inhibitors, making this a logical activity to investigate for this compound.
Tyrosinase Catalytic Pathway and Inhibition
The assay measures the formation of dopachrome, a colored intermediate in the melanin pathway, which has a strong absorbance at 475 nm. An inhibitor will reduce the rate of dopachrome formation.[16]
Caption: Inhibition of the tyrosinase-catalyzed melanin pathway.
Protocol 4: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is a standard high-throughput method for screening tyrosinase inhibitors.[17][18]
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Sodium Phosphate Buffer, pH 6.5.
-
Enzyme Solution: Mushroom Tyrosinase (e.g., 1000 U/mL) in phosphate buffer. Keep on ice.
-
Substrate Solution: 2 mM L-DOPA in phosphate buffer. Prepare fresh.[16]
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of the test compound (dissolved in a suitable buffer/DMSO solution) to the sample wells.
-
Add 20 µL of buffer/DMSO solution to the control wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the tyrosinase enzyme solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to all wells to start the reaction.
-
Controls:
-
Positive Control: Kojic acid, a known tyrosinase inhibitor.[18]
-
Negative Control (Enzyme Activity): Wells with buffer instead of the test compound.
-
Blank: Wells with buffer instead of the enzyme solution.
-
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, taking readings every minute.
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of tyrosinase inhibition:
-
% Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion and Future Directions
This guide establishes a robust scientific and methodological foundation for investigating the biological potential of this compound. Based on established principles of medicinal chemistry and the known activities of its structural class, there is a strong hypothesis that this compound may possess significant antimicrobial, antioxidant, and enzyme-inhibiting properties. The detailed protocols provided herein offer a clear and reproducible path for testing these hypotheses.
Positive results in these in vitro assays would warrant progression to more advanced studies, including:
-
Mechanism of Action Studies: Investigating how the compound kills microbes or inhibits enzymes at a molecular level.
-
Cytotoxicity Assays: Evaluating the compound's effect on human cell lines to determine its therapeutic index.
-
In Vivo Studies: Testing the efficacy and safety of the compound in animal models for specific diseases.
The systematic exploration of well-defined synthetic compounds like this compound is a critical endeavor in the quest for new therapeutic agents.
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The Potent Threat from the Sea: A Technical Guide to the Antimicrobial and Antifungal Activities of Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates an urgent and creative search for novel therapeutic agents. Marine environments, with their immense biodiversity, represent a largely untapped reservoir of unique chemical entities. Among these, brominated phenols, secondary metabolites predominantly found in marine algae, have emerged as a promising class of compounds with significant antimicrobial and antifungal properties. This in-depth technical guide provides a comprehensive overview of the antimicrobial and antifungal studies of brominated phenols, from their natural origins and mechanisms of action to detailed experimental protocols for their evaluation. We will explore the intricate relationship between chemical structure and biological activity, offering insights for the rational design of new, potent antimicrobial drugs. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation anti-infective agents.
Introduction: The Rise of Brominated Phenols as Antimicrobial Agents
Marine algae, particularly red algae of the Rhodomelaceae family, are prolific producers of a diverse array of brominated phenols (BPs).[1][2] These compounds are biosynthesized in the presence of bromoperoxidases, enzymes that catalyze the incorporation of bromide from seawater into phenolic precursors.[3] The ecological role of these metabolites is believed to be primarily in chemical defense, protecting the algae from microbial fouling and predation.[3] This inherent biological activity has garnered significant interest from the scientific community, leading to extensive investigation of their potential as pharmaceuticals, including as antimicrobial, antifungal, anticancer, and anti-diabetic agents.[3][4]
The core chemical scaffold of brominated phenols, a benzene ring substituted with one or more hydroxyl and bromine groups, provides a versatile platform for structural diversity.[3] This diversity, in turn, translates to a broad spectrum of biological activities. This guide will delve into the specifics of their antimicrobial and antifungal properties, providing the foundational knowledge and practical methodologies required to explore this exciting class of natural products.
Mechanisms of Antimicrobial and Antifungal Action
The efficacy of brominated phenols against a range of pathogens stems from their ability to target multiple cellular processes. While the exact mechanisms can vary depending on the specific compound and microbial species, two primary modes of action have been elucidated: membrane disruption and enzyme inhibition.
Disruption of Microbial Cell Membranes
A key mechanism by which brominated phenols exert their antimicrobial effect is through the disruption of the cell membrane's integrity.[5] The lipophilic nature of the brominated phenolic structure allows these compounds to intercalate into the lipid bilayer of microbial membranes. This insertion is thought to destabilize the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5]
Pentabromophenol (PBP), for example, has been shown to decrease the metabolic activity of Staphylococcus aureus and increase the uptake of N-phenyl-1-naphthylamine (NPN), a fluorescent probe that enters cells with damaged membranes.[5] This indicates a disruption of membrane homeostasis and inhibition of the efflux system.[5] The enhanced hydrophobicity conferred by the bromine atoms is believed to facilitate this membrane penetration.[5]
Diagram 1: Proposed Mechanism of Membrane Disruption by Brominated Phenols
Caption: Workflow of membrane disruption by brominated phenols.
Inhibition of Essential Microbial Enzymes
Beyond membrane disruption, certain brominated phenols have been found to inhibit the activity of essential microbial enzymes. Isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle of many pathogenic bacteria and fungi, has been identified as a target for some brominated phenols.[3] The inhibition of ICL disrupts the pathogen's ability to utilize two-carbon compounds for growth, a crucial pathway for survival within a host.[3]
Structure-activity relationship (SAR) studies have revealed that the diphenylmethane skeleton and the presence of bromine atoms are critical for ICL inhibition.[3] The inhibitory activity has been shown to increase with the number of bromine substitutions on the phenolic rings, highlighting the indispensable role of bromine in this enzymatic inhibition.[3]
Structure-Activity Relationships (SAR): Decoding the Antimicrobial Potency
The antimicrobial and antifungal activity of brominated phenols is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design and optimization of new drug candidates. Key structural features that influence activity include the number and position of bromine atoms, the arrangement of hydroxyl groups, and the overall molecular framework.
-
Degree of Bromination: Generally, an increase in the number of bromine atoms on the phenolic ring correlates with enhanced antimicrobial activity.[3] This is likely due to increased lipophilicity, which facilitates membrane penetration. For instance, pentabromophenol exhibits superior antimicrobial efficacy compared to its less brominated counterparts.[6]
-
Position of Bromine and Hydroxyl Groups: The relative positions of the bromine and hydroxyl substituents significantly impact biological activity. The 3-bromo-4,5-dihydroxybenzyl unit is a common motif in many antimicrobial bromophenols isolated from marine algae, suggesting its importance for activity.[3]
-
Overall Molecular Structure: The core phenolic scaffold plays a crucial role. For example, the diphenylmethane skeleton has been identified as important for the inhibition of the enzyme isocitrate lyase.[3]
A study on synthetic bromophenol derivatives against Staphylococcus aureus and MRSA revealed that a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited potent antibacterial and antibiofilm activity.[1] This highlights that even relatively simple brominated phenolic structures can possess significant antimicrobial properties.
In Vitro Evaluation of Antimicrobial and Antifungal Activity: Detailed Protocols
The accurate and reproducible in vitro assessment of the antimicrobial and antifungal activity of brominated phenols is a critical step in the drug discovery process. The following sections provide detailed, step-by-step protocols for the most common assays.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Diagram 2: Workflow for MIC Determination by Broth Microdilution
Caption: Step-by-step workflow for the MIC assay.
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.[7]
-
Transfer the colonies into a tube containing sterile saline or broth.[7]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This can be done visually or using a spectrophotometer.[7]
-
-
Preparation of Brominated Phenol Stock Solution and Dilutions:
-
Accurately weigh the brominated phenol and dissolve it in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.[7]
-
Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[7][8]
-
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a growth control (broth and inoculum only) and a sterility control (broth only).[7]
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plate at an appropriate temperature (e.g., 35°C ± 2°C) for a specified period (typically 16-24 hours for bacteria).[9][10]
-
-
Determination of MIC:
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[12][13]
Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Inoculation of Agar Plates:
-
Application of Disks and Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[9]
-
The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.
-
Antifungal Susceptibility Testing
The principles of antifungal susceptibility testing are similar to those for antibacterial testing, with some modifications in the media and incubation conditions. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.[8][14]
Key Considerations for Fungal Testing:
-
Media: RPMI-1640 medium buffered with MOPS is commonly used for broth microdilution.[8] For disk diffusion, Mueller-Hinton agar supplemented with glucose and methylene blue is recommended.[8]
-
Inoculum Preparation: Fungal inocula are prepared from fresh cultures and standardized, often by counting spores or yeast cells.
-
Incubation: Incubation times and temperatures may vary depending on the fungal species. For example, Candida species are typically incubated at 35°C for 24-48 hours.[15]
-
Endpoint Reading: For some antifungals, particularly azoles, a ≥50% reduction in growth (compared to the growth control) is considered the MIC endpoint, as complete inhibition may not be achieved.[14]
Cytotoxicity Assessment: A Critical Step in Drug Development
While potent antimicrobial activity is a desirable trait, a promising drug candidate must also exhibit low toxicity to mammalian cells. Therefore, cytotoxicity testing is an essential component of the preclinical evaluation of brominated phenols.[1][2]
Common Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant provides an indication of cytotoxicity.
-
Cell Viability Dyes: Dyes such as trypan blue or propidium iodide can be used to differentiate between live and dead cells based on membrane integrity.
Protocol for Cytotoxicity Testing in Mammalian Cell Lines (e.g., RAW 264.7 Macrophages):
-
Cell Culture: Maintain the chosen mammalian cell line in appropriate culture medium and conditions (e.g., DMEM with 10% FBS at 37°C in a 5% CO₂ incubator).[16]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the brominated phenol for a specified duration (e.g., 24 hours).[16] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Cytotoxicity Measurement: Perform one of the aforementioned cytotoxicity assays (e.g., MTT or LDH release) according to the manufacturer's instructions.[16]
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the control and determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
Quantitative Data Summary
The following tables summarize representative antimicrobial and antifungal data for selected brominated phenols from the literature. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Antibacterial Activity of Selected Brominated Phenols
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus aureus | <70 | [3] |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | - | [1] |
| 3-Bromo-2,6-dihydroxyacetophenone | MRSA | - | [1] |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | [17] |
| Pentabromophenol (PBP) | Staphylococcus aureus | 0.5 | [6] |
Table 2: Antifungal Activity of Selected Brominated Phenols
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Bromophenol 4.1 | Candida albicans | 10 - 37.5 | [18] |
| Bromophenol 4.2 | Candida albicans | 10 - 37.5 | [18] |
| Bromophenol 4.3 | Candida albicans | 10 - 37.5 | [18] |
| Bromophenol 4.4 | Candida albicans | 10 - 37.5 | [18] |
Conclusion and Future Directions
Brominated phenols from marine sources represent a compelling and underexplored avenue for the discovery of new antimicrobial and antifungal agents. Their unique chemical structures and multifaceted mechanisms of action offer the potential to overcome existing resistance mechanisms. This technical guide has provided a comprehensive framework for understanding and investigating these promising compounds, from their biological origins to detailed methodologies for their in vitro evaluation.
Future research in this field should focus on:
-
Expansion of Chemical Libraries: Continued exploration of marine biodiversity to isolate novel brominated phenols with diverse structures.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by these compounds.
-
Rational Drug Design: Utilization of SAR data to guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Safety Studies: Progression of the most promising candidates into preclinical animal models of infection to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the development of brominated phenol-based therapeutics to combat the growing threat of antimicrobial resistance.
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The Environmental Trajectory of 3,5-Dibromo-4-methylphenol: A Technical Guide to its Fate and Degradation
Introduction: A Molecule of Environmental Scrutiny
3,5-Dibromo-4-methylphenol, a halogenated aromatic compound, belongs to a class of chemicals that are of increasing environmental interest. While specific large-scale industrial applications are not widely documented, its structure, featuring a phenolic ring substituted with bromine atoms and a methyl group, suggests its potential emergence as a specialty chemical, an intermediate in chemical synthesis, or a transformation product of larger brominated compounds.[1][2][3] The presence of bromine atoms significantly influences the molecule's physicochemical properties and, consequently, its environmental fate and toxicity. Halogenated organic compounds are recognized for their potential persistence and bioaccumulation in the environment, making a thorough understanding of their degradation pathways critical for environmental risk assessment.[4][5][6]
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound. We will delve into its susceptibility to abiotic and biotic degradation processes, explore potential transformation pathways, and discuss the analytical methodologies pertinent to its study. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical safety who require a detailed understanding of the environmental behavior of halogenated phenolic compounds.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, these properties dictate its partitioning between water, soil, and air, as well as its bioavailability for microbial degradation.
| Property | Value | Source |
| Molecular Formula | C₇H₆Br₂O | [2][7] |
| Molecular Weight | 265.93 g/mol | [2] |
| LogP (Octanol-Water Partition Coefficient) | 3.3 | [2] |
| Water Solubility | Data not available; expected to be low | |
| Vapor Pressure | Data not available; expected to be low | |
| pKa (Acid Dissociation Constant) | Data not available; expected to be in the acidic range due to the phenolic hydroxyl group |
The estimated LogP value of 3.3 suggests that this compound has a moderate tendency to partition from water into organic matrices such as soil organic carbon and lipids in aquatic organisms.[2] This hydrophobicity can lead to its accumulation in sediments and biota. Its volatility is expected to be low, limiting its long-range atmospheric transport. The phenolic hydroxyl group imparts acidic properties, and its dissociation will be pH-dependent, influencing its mobility and bioavailability in different environmental compartments.
Abiotic Degradation: The Role of Light and Water
Abiotic degradation processes, primarily photolysis and hydrolysis, can contribute to the transformation of organic contaminants in the environment.
Photolysis: Degradation by Sunlight
Photolysis of phenolic compounds can proceed through direct and indirect mechanisms. Direct photolysis involves the absorption of a photon by the molecule itself, leading to an excited state that can then undergo bond cleavage or reaction with other molecules. Indirect photolysis is mediated by other substances present in the water, such as dissolved organic matter, which can absorb light and produce reactive oxygen species (e.g., hydroxyl radicals) that then attack the target compound.[8] For brominated phenols, photodegradation can result in debromination, hydroxylation of the aromatic ring, and eventual ring cleavage.[8] It is plausible that photolysis of this compound in sunlit surface waters would lead to the formation of monobrominated phenols, methylhydroquinone, and other hydroxylated intermediates.
Experimental Protocol: Simulated Sunlight Photolysis of this compound in Water
Objective: To assess the rate and products of this compound photodegradation under simulated environmental conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol) and spike it into purified water to achieve a final concentration relevant to potential environmental levels.
-
Irradiation: Place the aqueous solution in quartz tubes and expose them to a light source that simulates the solar spectrum (e.g., a xenon arc lamp).
-
Controls: Prepare dark controls (tubes wrapped in aluminum foil) to assess for any degradation not due to light.
-
Sampling: At predetermined time intervals, withdraw samples from the irradiated and dark control tubes.
-
Analysis: Analyze the samples for the parent compound and potential transformation products using High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS).
-
Data Analysis: Calculate the photodegradation rate constant and half-life of this compound. Identify and quantify the major photoproducts.
Hydrolysis: Reaction with Water
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many halogenated aromatic compounds, hydrolysis is a slow process under typical environmental pH conditions (pH 5-9). The carbon-bromine bond on an aromatic ring is generally stable to hydrolysis. While specific hydrolysis data for this compound is lacking, studies on similar compounds suggest that hydrolysis is unlikely to be a significant degradation pathway compared to biodegradation.[9]
Biotic Degradation: The Microbial Contribution
Microbial degradation is often the primary mechanism for the removal of organic pollutants from the environment. The ability of microorganisms to metabolize this compound is crucial to its ultimate fate.
Aerobic Biodegradation
Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to break down organic molecules. The degradation of phenolic compounds typically proceeds through the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage.[10][11]
For this compound, a likely initial step in aerobic degradation would be the hydroxylation of the aromatic ring, catalyzed by a monooxygenase enzyme. This could be followed by the removal of the bromine atoms (dehalogenation) and subsequent ring cleavage. The degradation of halogenated aromatics can be challenging for microorganisms due to the stability of the carbon-halogen bond and the potential toxicity of the parent compound and its intermediates.[12][13]
Anaerobic Biodegradation
In anoxic environments, such as sediments and groundwater, anaerobic microorganisms can degrade organic compounds using alternative electron acceptors like nitrate, sulfate, or carbon dioxide. A key process in the anaerobic degradation of halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom.[14][15]
Studies on other brominated phenols have shown that reductive debromination is a feasible pathway under methanogenic and sulfidogenic conditions.[14][16] It is therefore plausible that this compound could be sequentially debrominated to monobrominated methylphenols and ultimately to 4-methylphenol (p-cresol). Once the bromine atoms are removed, the resulting phenolic compound can be further degraded through established anaerobic pathways for phenol and cresol metabolism.[17][18][19]
Experimental Protocol: Assessing the Anaerobic Biodegradation of this compound
Objective: To determine the potential for and pathways of anaerobic biodegradation of this compound in an environmental matrix.
Methodology:
-
Microcosm Setup: Establish anaerobic microcosms using sediment and water from a relevant environment (e.g., a river or estuary).
-
Spiking: Spike the microcosms with this compound at a known concentration.
-
Electron Acceptor Conditions: Amend different sets of microcosms with various electron acceptors (e.g., nitrate, sulfate, or no addition for methanogenic conditions) to simulate different anaerobic environments.
-
Incubation: Incubate the microcosms in the dark at a constant temperature.
-
Sampling: Periodically collect aqueous and sediment samples from the microcosms.
-
Analysis: Extract the samples and analyze for the parent compound and potential debrominated and ring-cleavage products using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Data Analysis: Determine the rate of degradation under each electron acceptor condition and identify the major metabolites to elucidate the degradation pathway.
Visualizing Degradation Pathways
To illustrate the potential degradation routes of this compound, the following diagrams were generated using Graphviz.
Caption: A postulated anaerobic biodegradation pathway for this compound.
Environmental Persistence and Ecotoxicity
The environmental persistence of this compound will be a balance between its intrinsic resistance to degradation and the prevailing environmental conditions. Its moderate hydrophobicity suggests that it will likely partition to soil and sediment, where it may be less bioavailable for microbial degradation and protected from photolysis. [4]The presence of two bromine atoms is expected to increase its resistance to microbial attack compared to non-halogenated phenols.
The ecotoxicity of brominated phenols is a significant concern. They have been shown to be toxic to various aquatic organisms, including algae and daphnids. [20]The toxicity generally increases with the number of bromine substituents. [20]Therefore, this compound is expected to exhibit significant toxicity to aquatic life. Furthermore, some halogenated phenolic compounds are known to be endocrine disruptors, and this potential should be considered for this compound. [4]
Conclusion and Future Research Directions
This technical guide highlights a significant knowledge gap regarding the specific degradation pathways, kinetics, and transformation products of this compound. To refine our understanding and improve environmental risk assessments, future research should focus on:
-
Detailed Laboratory Studies: Conducting controlled laboratory experiments to quantify the rates of photolysis, hydrolysis, and biodegradation under various environmentally relevant conditions.
-
Metabolite Identification: Identifying the specific transformation products formed during both abiotic and biotic degradation to assess their potential toxicity and persistence.
-
Field Studies: Monitoring for the presence of this compound in environmental compartments, particularly in areas where brominated compounds are used or disposed of.
-
Ecotoxicological Testing: Performing comprehensive ecotoxicological studies to determine its effects on a range of aquatic and terrestrial organisms.
By addressing these research needs, the scientific community can build a more complete picture of the environmental risks posed by this compound and other related halogenated compounds.
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photodegradation pathways of brominated aromatic compounds
An In-Depth Technical Guide to the Photodegradation Pathways of Brominated Aromatic Compounds
Introduction
Brominated aromatic compounds (BACs) represent a class of synthetic chemicals extensively used as flame retardants in a vast array of consumer and industrial products, including electronics, furniture, textiles, and building materials.[1][2][3] Prominent examples include polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA).[2][4][5][6] While effective in fire prevention, the widespread use and persistence of these compounds have led to their ubiquitous presence in the environment.[7][8][9] Concerns over their bioaccumulative nature and potential adverse health effects, such as endocrine disruption, have made understanding their environmental fate a critical area of research.[7][10][11]
Photodegradation, the breakdown of chemical compounds by light, is a primary transformation process governing the fate of BACs in sunlit environments like surface waters and on terrestrial surfaces.[7][8][9] This guide provides a detailed exploration of the core mechanisms, influencing factors, and experimental methodologies pertinent to the photodegradation of these compounds, offering a foundational resource for researchers, environmental scientists, and drug development professionals investigating halogenated contaminants.
Fundamental Principles of Photochemical Transformation
The photodegradation of a brominated aromatic compound begins with the absorption of a photon of light. This process can proceed through two primary mechanisms: direct and indirect photolysis.
-
Direct Photolysis : This occurs when the target molecule itself absorbs light energy, promoting it to an electronically excited state (singlet or triplet). If the absorbed energy is sufficient to overcome the bond dissociation energy of a carbon-bromine (C-Br) bond, the bond can cleave, initiating the degradation cascade. The efficiency of direct photolysis is highly dependent on the molecule's molar absorptivity at environmentally relevant wavelengths (typically >290 nm for sunlight reaching the Earth's surface).[2][4][10] Generally, higher brominated congeners absorb light at longer wavelengths, making them more susceptible to degradation under natural sunlight.[2][4]
-
Indirect (Sensitized) Photolysis : In this pathway, other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target BAC. Common environmental photosensitizers include dissolved organic matter (DOM), humic acids, and nitrate ions.[5][7][12][13] These sensitizers can also generate highly reactive transient species, such as reactive oxygen species (ROS), which then attack the BAC.
-
Role of Reactive Oxygen Species (ROS) : ROS, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂•⁻), are powerful oxidants that play a significant role in the degradation of many organic pollutants.[14][15][16] In aquatic systems, •OH can be generated through the photolysis of nitrate and DOM.[7][17] These species can react with BACs through hydroxylation, hydrogen abstraction, or addition to the aromatic ring, leading to a variety of degradation products.[18][19]
Caption: Core mechanisms of BAC photodegradation.
Dominant Photodegradation Pathways
Experimental evidence has revealed several recurring pathways for the transformation of BACs under UV irradiation. The specific pathway that dominates depends on the compound's structure and the environmental conditions.
Reductive Debromination
This is arguably the most prevalent and well-documented photodegradation pathway for BACs.[12] It involves the homolytic cleavage of a C-Br bond, followed by the abstraction of a hydrogen atom from the solvent or another hydrogen donor, resulting in the stepwise removal of bromine atoms.[1] This process transforms highly brominated compounds into their lower-brominated, and often more mobile, congeners.[4][7] Mechanistic studies have shown that bromine atoms in the ortho and meta positions are generally more susceptible to cleavage than those in the para position.[4]
Caption: Pathway of reductive debromination for PBDEs.
Intramolecular Cyclization (PBDF Formation)
For diaryl ether structures like PBDEs, a significant secondary pathway is the intramolecular elimination of HBr, which leads to the formation of polybrominated dibenzofurans (PBDFs).[4][7][8][9] This pathway is of high environmental concern because PBDFs are structurally similar to dioxins and are often more toxic than their parent PBDEs. This cyclization reaction is often preceded by the loss of an ortho-positioned bromine atom.
Caption: Formation of PBDFs from PBDEs via cyclization.
Hydroxylation and Ring Cleavage
In the presence of hydroxyl radicals (•OH), BACs can undergo hydroxylation to form hydroxylated derivatives (e.g., OH-PBDEs, bromophenols).[7][8][9] These products can sometimes be more biologically active than the parent compounds. Under strongly oxidizing conditions, such as those in advanced oxidation processes (AOPs) or photocatalysis with TiO₂, the aromatic ring structure can be cleaved, eventually leading to mineralization into smaller organic acids, and ultimately, CO₂, water, and bromide ions (Br⁻).[17][20][21]
Factors Influencing Photodegradation
The rate and outcome of BAC photodegradation are not intrinsic properties but are heavily influenced by a combination of molecular and environmental factors.
| Factor | Influence on Photodegradation | Causality & Field Insights |
| Molecular Structure | The number and position of bromine atoms dictate reactivity.[2][7] | Higher bromination shifts light absorption to longer, more environmentally relevant wavelengths, increasing the direct photolysis rate.[2] Bromines at ortho positions are often removed more readily due to steric strain.[4] |
| Environmental Matrix | Degradation is significantly faster in organic solvents than in water or adsorbed to solid phases (soil, sediment).[7][10] | Organic solvents can act as hydrogen donors, facilitating the reductive debromination pathway.[22][23] On solid matrices, light penetration is limited, and mobility is reduced, leading to longer half-lives.[7][12][13] |
| pH | Affects the chemical form of ionizable BACs (e.g., TBBPA) and surface charges of particulates/catalysts.[5][20] | The phenolate (anionic) form of TBBPA, present at higher pH, degrades faster than its neutral form. For photocatalysis, pH affects the catalyst's surface charge, influencing adsorption of the target compound.[20] |
| Dissolved Species | Dissolved organic matter (DOM) can have a dual role, acting as a photosensitizer or a light screen.[5] Metal and halide ions can also alter reaction kinetics.[7][9] | DOM can enhance degradation by producing ROS, but at high concentrations, it can absorb incident light, shielding the target compound (an inner-filter effect).[5][13] |
| Irradiation Source | The wavelength of light is critical. UV-B (280-315 nm) is generally more effective than UV-A (315-400 nm).[4][10] | The energy of a photon is inversely proportional to its wavelength. Shorter wavelengths carry more energy, sufficient to break the C-Br bond. Most BACs show maximum absorbance in the UV-B range.[4][10] |
Experimental Methodologies
Studying the photodegradation of BACs requires a systematic experimental approach to ensure reproducible and meaningful data. The trustworthiness of any protocol relies on a self-validating system that includes appropriate controls and precise analytical measurements.
Standard Experimental Workflow
A typical laboratory investigation into the photodegradation of a BAC follows a well-defined workflow, from sample preparation to kinetic analysis. The choice of a quartz reactor is critical, as its transparency to a broad range of UV light is essential for delivering the intended irradiation spectrum to the sample.
Caption: A typical experimental workflow for photodegradation studies.
Detailed Experimental Protocol
This protocol outlines a generalized procedure for assessing the direct photolysis of a BAC in an aqueous solution.
-
Reagent and Standard Preparation:
-
Prepare a concentrated stock solution (e.g., 1000 mg/L) of the target BAC in a suitable solvent like methanol or acetonitrile.
-
Prepare the aqueous reaction medium (e.g., ultrapure water with a buffer to maintain constant pH).
-
Prepare a series of calibration standards by diluting the stock solution for analytical quantification.
-
-
Photoreactor Setup:
-
Spike the aqueous medium with the stock solution to achieve the desired initial concentration (e.g., 1 mg/L). Ensure the volume of organic solvent is minimal (<0.1%) to avoid co-solvent effects.
-
Transfer the solution to quartz reaction vessels. A typical setup uses a merry-go-round photoreactor to ensure equal light exposure for all samples.[24][25]
-
Prepare a "dark control" sample by wrapping an identical quartz vessel in aluminum foil to prevent light exposure. This is crucial to account for any non-photolytic losses like adsorption or hydrolysis.
-
-
Irradiation:
-
Place the samples and the dark control in the photoreactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp or a xenon lamp simulating sunlight).[26][27]
-
Turn on the lamp and a cooling system to maintain a constant temperature.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vessel.
-
-
Sample Analysis:
-
Immediately analyze the aliquots or quench the photoreaction by adding a solvent like methanol and storing in the dark at 4°C.
-
Use High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) to quantify the remaining concentration of the parent BAC.[28][29]
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major transformation products by comparing mass spectra with libraries and reference standards.[12][21][28][29]
-
-
Data Analysis and Interpretation:
-
Plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time (t).
-
The degradation of many organic pollutants follows pseudo-first-order kinetics.[10][12][30] The rate constant (k) can be determined from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t₁/₂) of the compound using the formula: t₁/₂ = ln(2)/k.
-
Compare the degradation in the irradiated samples to the dark control to confirm that photolysis is the operative degradation mechanism.
-
| Analytical Technique | Purpose in Photodegradation Studies |
| HPLC-UV/DAD | Separation and quantification of the parent compound and major UV-active products.[28] |
| GC-MS | Separation and identification of volatile and semi-volatile degradation products, especially lower brominated congeners.[12][21] |
| LC-MS/MS | Identification and structural elucidation of non-volatile, polar, and high molecular weight products (e.g., hydroxylated derivatives).[28][29] |
| ICP-MS | Measurement of total bromine concentration to track the release of inorganic bromide ions into the solution.[1][31] |
Conclusion and Future Perspectives
The photodegradation of brominated aromatic compounds is a complex process governed by multiple competing pathways, primarily reductive debromination and, for some structures, intramolecular cyclization. The ultimate fate of these contaminants is intricately linked to their molecular structure and the specific environmental conditions they encounter. While significant progress has been made in elucidating these pathways, several challenges remain. The sheer number of potential degradation products, many of which are not commercially available as standards, complicates comprehensive analysis and toxicological assessment.
Future research must focus on bridging the gap between controlled laboratory studies and real-world environmental conditions. This includes investigating photodegradation in more complex matrices (e.g., wastewater effluent, atmospheric aerosols), understanding the synergistic effects of co-contaminants, and assessing the biological activity and toxicity of the full suite of transformation products. A deeper mechanistic understanding will be paramount for developing accurate environmental fate models and designing effective remediation strategies for these persistent and hazardous pollutants.
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Biotransformation of 3,5-Dibromo-4-methylphenol in Soil: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the biotransformation of 3,5-Dibromo-4-methylphenol in the soil environment. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the microbial degradation pathways, influential environmental factors, and robust analytical methodologies pertinent to this compound. Our approach is rooted in established scientific principles to provide a reliable and authoritative resource.
Introduction: The Environmental Significance of this compound
This compound is a halogenated aromatic compound. The presence of bromine atoms on the phenolic ring significantly influences its chemical properties, often increasing its persistence and potential toxicity in the environment. Understanding the fate of such compounds in soil is critical for assessing their environmental risk and developing effective bioremediation strategies. The biotransformation of this compound in soil is a complex process governed by the interplay of microbial activity and a range of physicochemical parameters.
Microbial Players and Metabolic Pathways
The degradation of brominated phenols in soil is primarily a microbially-mediated process, involving a diverse array of bacteria and fungi. While specific studies on this compound are limited, extensive research on analogous compounds such as other brominated phenols provides a strong foundation for elucidating its likely biotransformation pathways.
Key Microbial Genera
Several bacterial genera have been identified for their capacity to degrade brominated and other halogenated phenols. These include:
-
Pseudomonas : Known for their metabolic versatility, various Pseudomonas species can degrade a wide range of aromatic compounds.[1][2]
-
Rhodococcus : These bacteria are recognized for their ability to metabolize hydrophobic compounds and are often implicated in the degradation of pollutants.[3]
-
Sphingomonas : This genus includes species that have been shown to degrade complex aromatic compounds, including halogenated phenols.[4][5]
-
Arthrobacter : Strains of Arthrobacter have demonstrated the ability to degrade chlorophenols and are likely candidates for bromophenol degradation.[6]
-
Ochrobactrum : An aerobic strain of Ochrobactrum has been isolated from soil near a bromophenol production plant and has shown the ability to degrade 4-bromophenol.[7]
Fungal genera such as Aspergillus , Penicillium , and Fusarium have also been shown to degrade phenolic compounds and may play a role in the transformation of this compound in soil.[8][9][10]
Predicted Biotransformation Pathways
The biotransformation of this compound in soil can proceed through two primary routes: aerobic oxidative degradation and anaerobic reductive dehalogenation.
Under aerobic conditions, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes. A plausible pathway for the aerobic degradation of this compound is initiated by hydroxylation of the aromatic ring.
The key enzymatic steps are:
-
Hydroxylation: A monooxygenase or dioxygenase enzyme introduces a hydroxyl group onto the aromatic ring, forming a brominated catechol or a similar dihydroxy intermediate.[7]
-
Ring Cleavage: A dioxygenase enzyme then cleaves the aromatic ring of the catechol intermediate. This is a critical step that breaks down the stable aromatic structure.
-
Further Metabolism: The resulting ring-cleavage products are further metabolized through established pathways, eventually entering the tricarboxylic acid (TCA) cycle and being mineralized to carbon dioxide, water, and biomass.
In anaerobic soil environments, a different mechanism, reductive dehalogenation, is the primary initial step. This process involves the removal of bromine atoms from the aromatic ring, with the halogen being replaced by a hydrogen atom. This is often the first step in the breakdown of highly halogenated compounds under anaerobic conditions.[11][12][13][14]
The sequential steps are:
-
Stepwise Dehalogenation: Reductive dehalogenase enzymes sequentially remove the bromine atoms. It is plausible that this compound is first converted to a monobrominated intermediate and then to 4-methylphenol (p-cresol).[15]
-
Degradation of 4-Methylphenol: The resulting 4-methylphenol is a less halogenated and more biodegradable compound that can be further mineralized under anaerobic conditions to methane and carbon dioxide by a consortium of microorganisms.
Environmental Factors Influencing Biotransformation
The rate and extent of this compound biotransformation in soil are significantly influenced by a variety of environmental factors.
| Parameter | Effect on Biotransformation | Rationale |
| Oxygen Availability | Determines the dominant degradation pathway (aerobic vs. anaerobic). | Aerobic pathways are generally faster for less halogenated compounds, while reductive dehalogenation is crucial for highly halogenated aromatics under anaerobic conditions.[16][17] |
| pH | Affects microbial activity and enzyme function. | Most phenol-degrading microorganisms have an optimal pH range, typically between 6.0 and 8.0. Extreme pH values can inhibit microbial growth and enzymatic activity.[18][19][20][21] |
| Temperature | Influences microbial growth rates and enzyme kinetics. | Biodegradation rates generally increase with temperature up to an optimum, beyond which enzymatic activity decreases. The optimal temperature for the degradation of many organic pollutants in soil is often in the mesophilic range (20-40°C).[22][23] |
| Soil Organic Matter | Can affect the bioavailability of the compound. | High organic matter content can lead to increased sorption of this compound, potentially reducing its availability to microorganisms. |
| Nutrient Availability | Essential for microbial growth and metabolism. | The presence of sufficient nitrogen, phosphorus, and other essential nutrients is crucial for the growth and activity of degrading microbial populations. |
| Presence of Co-contaminants | Can either inhibit or enhance degradation. | Some co-contaminants may be toxic to degrading microorganisms, while others may serve as primary substrates, leading to co-metabolism of the target compound.[6] |
Methodologies for Studying Biotransformation in Soil
A systematic and well-controlled experimental approach is essential for accurately assessing the biotransformation of this compound in soil. A soil microcosm study is a standard and effective method for this purpose.
Experimental Workflow: Soil Microcosm Study
Detailed Experimental Protocols
-
Soil Collection and Preparation: Collect soil from the site of interest. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize. Characterize the soil for key parameters such as pH, organic matter content, texture, and microbial biomass.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol). Add the stock solution to the soil and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.
-
Microcosm Assembly: Place a known amount of the spiked soil (e.g., 50-100 g) into individual glass containers (microcosms). Adjust the moisture content to a specific level (e.g., 60% of water holding capacity).
-
Incubation Conditions:
-
Controls: Prepare sterile controls (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation. Also, include unspiked controls to monitor background soil activity.
-
Incubation: Place the microcosms in an incubator at a constant temperature.
-
Extraction: At each sampling time point, sacrifice replicate microcosms. Extract the soil samples with an appropriate solvent or solvent mixture (e.g., acetone:hexane, methanol:water). Sonication or shaking can be used to improve extraction efficiency.
-
Cleanup: The soil extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode array detector is suitable for quantifying the parent compound and polar metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of the parent compound and its metabolites, especially after derivatization to increase volatility.[4][5]
-
Conclusion
The biotransformation of this compound in soil is a critical process that dictates its environmental persistence and potential for remediation. While direct studies on this specific compound are not abundant, a comprehensive understanding can be synthesized from research on structurally related brominated and halogenated phenols. The degradation is likely to be driven by a diverse community of soil microorganisms, proceeding via aerobic oxidative pathways or anaerobic reductive dehalogenation, depending on the prevailing environmental conditions. For researchers and professionals in the field, a thorough investigation using well-designed soil microcosm studies, coupled with advanced analytical techniques, is paramount to accurately characterize the fate of this compound and to develop effective strategies for the management of contaminated sites.
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The Solubility of 3,5-Dibromo-4-methylphenol: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Introduction
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. 3,5-Dibromo-4-methylphenol, a halogenated aromatic compound, serves as a critical intermediate in various synthetic pathways. Its solubility profile in different organic solvents dictates crucial process parameters, including reaction kinetics, purification strategies like crystallization, and formulation for biological screening. This guide provides a comprehensive analysis of the solubility of this compound, grounding theoretical predictions in established chemical principles and providing actionable protocols for empirical determination. We will deconstruct the molecular features of the solute and various solvents to explain the causality behind their interactions, offering a predictive framework for researchers.
Physicochemical Profile of this compound
To understand solubility, we must first understand the molecule itself. The structure of this compound is characterized by a central benzene ring, a hydroxyl group (-OH) conferring phenolic properties, a methyl group (-CH₃), and two bromine atoms (-Br). Each of these features plays a distinct role in its interaction with solvents.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Dibromo-p-cresol | [1] |
| Molecular Formula | C₇H₆Br₂O | [1][2] |
| Molecular Weight | 265.93 g/mol | [1][2] |
| Melting Point | 105-107°C | [3] |
| Predicted pKa | 8.36 ± 0.23 | [3] |
| Appearance | White to cream crystals or powder | [4] |
The key functional groups dictating solubility are:
-
The Hydroxyl (-OH) Group: This is a polar group capable of acting as both a hydrogen bond donor (via the hydrogen) and acceptor (via the oxygen). This feature is the primary driver for solubility in polar, protic solvents.[5][6]
-
The Aromatic Ring and Bromine/Methyl Substituents: The benzene ring, substituted with two bulky bromine atoms and a methyl group, constitutes a large, non-polar (lipophilic) region of the molecule. This part of the structure promotes solubility in non-polar or moderately polar solvents through van der Waals forces and dipole-dipole interactions.[5]
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the foundational concept in predicting solubility.[7][8] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution can be understood through a simple thermodynamic cycle involving three energy changes:
-
Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice (lattice energy).
-
Solvent-Solvent Interactions: Energy is needed to break the intermolecular forces between solvent molecules to create a cavity for the solute.
-
Solute-Solvent Interactions: Energy is released when the solute molecules interact with the solvent molecules (solvation energy).
A compound dissolves readily when the energy released from solvation is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.[9] For this compound, its significant crystal lattice energy (indicated by its melting point of ~106°C) must be overcome by strong interactions with the chosen solvent.
Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Example Solvent | Polarity | Key Interactions with Solute | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong H-bonding with the -OH group. | High | The hydroxyl group of the phenol readily forms strong hydrogen bonds with alcohol solvents, overcoming the lattice energy. This is supported by qualitative data indicating its solubility in Methanol.[3][12] |
| Polar Aprotic | Acetone, THF | Medium-High | Dipole-dipole interactions; H-bond acceptor. | High to Moderate | These solvents can act as hydrogen bond acceptors for the phenolic proton. The overall polarity is sufficient to solvate the molecule effectively. |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium | Dipole-dipole interactions. | Moderate | Similar halogenated compounds like 4-bromophenol are soluble in chloroform.[13][14] The polarity is sufficient to interact with the C-Br and C-O bonds, while the organic nature accommodates the non-polar ring. |
| Ethers | Diethyl Ether | Low-Medium | H-bond acceptor; van der Waals forces. | Moderate to Low | Phenols are generally soluble in ethers.[13] The ether oxygen can accept a hydrogen bond, but the overall low polarity of the solvent may limit the extent of dissolution. |
| Aromatic | Toluene | Low | π-stacking; van der Waals forces. | Low | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. However, the lack of strong polar interactions will likely result in low solubility. |
| Non-Polar | Hexane, Heptane | Very Low | van der Waals forces only. | Poor / Insoluble | The energy from weak van der Waals forces is insufficient to overcome the solute's crystal lattice energy and the strong hydrogen bonding between solute molecules.[12] |
Experimental Determination of Solubility: A Validating Protocol
Theoretical predictions must be confirmed by empirical data. The Equilibrium Shake-Flask Method is a gold-standard, reliable technique for determining the solubility of a compound.[10][15]
Protocol: Equilibrium Shake-Flask Method
1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
2. Materials & Equipment:
-
This compound (≥97% purity)
-
Solvent of choice (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
3. Step-by-Step Procedure:
- Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Add a known volume of the selected solvent to the vial.
- Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute in the supernatant remains constant over time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the solid.
- Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid particles.
- Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
- Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.
4. Calculation:
- Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)
This entire protocol is a self-validating system; the continued presence of a solid phase at the end confirms that the measured concentration represents the true saturation solubility.
Workflow Visualization
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Conclusion
The solubility of this compound is a multifaceted property governed by a balance between its polar hydroxyl group and its non-polar substituted aromatic ring. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic and halogenated solvents, and poorly soluble in non-polar aliphatic hydrocarbons. These predictions, rooted in the fundamental principles of intermolecular forces, provide a strong starting point for solvent selection in synthesis, purification, and formulation. However, for critical applications in drug development and process chemistry, these estimations must be substantiated with precise experimental data derived from robust methods like the shake-flask protocol detailed herein. This integrated approach of theoretical understanding and empirical validation ensures efficiency and success in scientific endeavors.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Bromination of 4-Methylphenol
Introduction
The bromination of 4-methylphenol, also known as p-cresol, is a classic example of an electrophilic aromatic substitution (EAS) reaction. This reaction is of significant interest to researchers in organic synthesis and drug development due to the prevalence of brominated phenolic structures in pharmaceuticals, agrochemicals, and other functional materials. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both activating and ortho-, para-directing, making 4-methylphenol highly reactive towards electrophiles like bromine.[1] However, this high reactivity can also present a challenge in controlling the extent and regioselectivity of the bromination.
This comprehensive guide provides a detailed exploration of the bromination of 4-methylphenol, delving into the underlying mechanistic principles and offering field-proven, step-by-step protocols for the selective synthesis of mono-, di-, and tri-brominated products. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the reaction.
Mechanistic Insights: Controlling Regioselectivity
The outcome of the bromination of 4-methylphenol is dictated by the principles of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director.[2] The directing effects of these two groups reinforce each other, directing the incoming electrophile (bromine) to the positions ortho to the hydroxyl group (positions 2 and 6). The para position is already occupied by the methyl group.
The extent of bromination (mono-, di-, or tri-substitution) is primarily controlled by the choice of solvent and the brominating agent.[3][4]
-
Polar Solvents (e.g., water, acetic acid): In polar solvents, the bromine molecule becomes polarized, facilitating the formation of the highly reactive bromonium ion (Br⁺), which is a potent electrophile. This leads to rapid and extensive bromination, often resulting in the formation of the tribrominated product, 2,4,6-tribromo-4-methylphenol, which precipitates from the solution.[3]
-
Non-polar Solvents (e.g., carbon disulfide, chloroform, dichloromethane): In non-polar solvents, the polarization of the bromine molecule is less pronounced, leading to a less reactive electrophile. This allows for greater control over the reaction, enabling the selective synthesis of monobrominated products.[3][4] Performing the reaction at low temperatures further enhances selectivity.[5]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the electrophilic aromatic substitution of 4-methylphenol with bromine.
Caption: General mechanism of electrophilic bromination of 4-methylphenol.
Experimental Protocols
Safety First: All manipulations involving bromine and phenols must be conducted in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., neoprene or butyl rubber), must be worn at all times.[6] Bromine is highly corrosive and toxic, and phenol is toxic and can cause severe skin burns.[7][8]
Protocol 1: Selective Synthesis of 2-Bromo-4-methylphenol (Monobromination)
This protocol utilizes a non-polar solvent and low temperature to favor the formation of the monobrominated product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methylphenol (p-cresol) | 108.14 | 10.8 g | 0.10 | --- |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | Anhydrous |
| Bromine (Br₂) | 159.81 | 5.1 mL (16.0 g) | 0.10 | Handle with extreme care |
| Sodium bisulfite (NaHSO₃) | 104.06 | 10% aq. solution | - | For quenching |
| Sodium bicarbonate (NaHCO₃) | 84.01 | Saturated aq. solution | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying |
Step-by-Step Procedure:
-
Dissolve 10.8 g (0.10 mol) of 4-methylphenol in 100 mL of dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to -10 to -5 °C using an ice-salt bath.[5][9]
-
Slowly add a solution of 5.1 mL (16.0 g, 0.10 mol) of bromine in 20 mL of dichloromethane from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 0 °C.[10]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by slowly adding 10% aqueous sodium bisulfite solution until the reddish-brown color disappears.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-bromo-4-methylphenol as a clear to pale yellow liquid.[11]
Protocol 2: Synthesis of 2,6-Dibromo-4-methylphenol (Dibromination)
This protocol employs a slight excess of bromine to achieve disubstitution.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methylphenol (p-cresol) | 108.14 | 10.8 g | 0.10 | --- |
| Glacial Acetic Acid | 60.05 | 100 mL | - | --- |
| Bromine (Br₂) | 159.81 | 10.2 mL (32.0 g) | 0.20 | Handle with extreme care |
| Sodium bisulfite (NaHSO₃) | 104.06 | 10% aq. solution | - | For quenching |
| Water | 18.02 | As needed | - | For precipitation |
Step-by-Step Procedure:
-
Dissolve 10.8 g (0.10 mol) of 4-methylphenol in 100 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add 10.2 mL (32.0 g, 0.20 mol) of bromine from the dropping funnel over a period of 1 hour at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
The 2,6-dibromo-4-methylphenol will precipitate as a solid.[12]
-
Collect the solid by vacuum filtration and wash with cold water.
-
If necessary, decolorize the product by treating the aqueous mixture with a small amount of sodium bisulfite before filtration.
-
The crude product can be recrystallized from ethanol or hexane to yield pure 2,6-dibromo-4-methylphenol.[13]
Protocol 3: Synthesis of 2,4,6-Tribromophenol (Over-bromination of 4-methylphenol)
This protocol demonstrates the high reactivity of phenols in polar solvents, leading to exhaustive bromination. Note that in this case, the methyl group is substituted by a bromine atom.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methylphenol (p-cresol) | 108.14 | 10.8 g | 0.10 | --- |
| Water | 18.02 | 150 mL | - | --- |
| Bromine (Br₂) | 159.81 | 15.3 mL (48.0 g) | 0.30 | Handle with extreme care |
Step-by-Step Procedure:
-
Prepare a solution of 10.8 g (0.10 mol) of 4-methylphenol in 150 mL of water in a beaker with magnetic stirring.
-
Slowly add bromine water (a saturated solution of bromine in water) or liquid bromine dropwise to the phenol solution at room temperature with vigorous stirring.[1][2]
-
A white to off-white precipitate of 2,4,6-tribromophenol will form immediately.[3]
-
Continue adding bromine until the reddish-brown color of bromine persists in the solution.
-
Stir the mixture for an additional 15 minutes.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The product can be recrystallized from ethanol/water to obtain pure 2,4,6-tribromophenol.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the bromination of 4-methylphenol and subsequent product isolation.
Caption: General experimental workflow for the bromination of 4-methylphenol.
Conclusion
The bromination of 4-methylphenol is a versatile reaction that can be controlled to yield specific brominated products. By understanding the underlying principles of electrophilic aromatic substitution and carefully selecting the reaction conditions, particularly the solvent and temperature, researchers can selectively synthesize mono-, di-, or tri-brominated derivatives. The protocols provided in this guide offer a reliable foundation for the synthesis of these valuable compounds, emphasizing safety and reproducibility.
References
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Britannica, The Editors of Encyclopaedia. (n.d.). Electrophilic aromatic substitution. In Encyclopædia Britannica.
- Chemistry Steps. (n.d.). Reactions of Phenols.
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
- Unit-III Aromatic electrophilic substitution reactions of Phenol. (n.d.).
- Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
- Eureka | Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol.
- Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
- Khan Academy. (n.d.). Bromination of Phenols.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
- Scribd. (n.d.). Solvent Impact on Phenol Bromination.
- ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- PubMed. (n.d.). Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol.
- R Discovery. (1990, October 1). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry.
- Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
- National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- Chemical Synthesis Database. (n.d.). 2,6-dibromo-4-methylphenol.
- University of California, Berkeley. (n.d.). Phenol: Hazards and Precautions.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
- Scribd. (n.d.). Phenol Hazards and Precautions.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
- Wikipedia. (n.d.). Phenol.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- IOSR Journal. (2019, May 20). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques.
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- 13. 2,6-Dibromo-4-methylphenol 98 2432-14-6 [sigmaaldrich.com]
Application Notes and Protocols for the Use of 3,5-Dibromo-4-methylphenol in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Substituted Biphenols
The targeted synthesis of functionalized biaryl and polyaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, mild reaction conditions, and broad functional group tolerance.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex molecular architectures.[3]
3,5-Dibromo-4-methylphenol is a versatile building block, offering two reactive bromine sites for sequential or double coupling reactions. The resulting substituted 4-methylphenol core is a prevalent motif in a variety of biologically active molecules and functional materials. The strategic functionalization of this scaffold via Suzuki-Miyaura coupling allows for the precise installation of diverse aryl and heteroaryl groups, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (in this case, this compound) to a low-valent Palladium(0) species. This step forms a new Palladium(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2]
-
Transmetalation: This is the step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are illustrative and may require optimization for specific substrates and desired outcomes (mono- versus di-substitution). The protocol for monosubstitution is adapted from procedures for structurally similar dibromophenols.
Protocol 1: Selective Mono-Arylation of this compound
This protocol aims for the selective coupling at one of the bromine positions. Achieving high selectivity often depends on steric hindrance and careful control of reaction conditions.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be stirred to ensure proper mixing.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.
Protocol 2: Double Suzuki-Miyaura Coupling of this compound
This protocol is designed for the substitution of both bromine atoms to generate a 3,5-diaryl-4-methylphenol derivative.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the arylboronic acid (2.5 eq) in a mixture of toluene (10 mL), ethanol (2 mL), and 2M aqueous Na₂CO₃ solution (5 mL) for a 1 mmol scale reaction.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired 3,5-diaryl-4-methylphenol.
Optimization of Reaction Parameters
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their potential impact on the reaction with this compound.
| Parameter | Options | Considerations and Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Buchwald pre-catalysts | For general-purpose coupling of aryl bromides, Pd(OAc)₂ with PPh₃ or Pd(PPh₃)₄ are often effective. For more challenging or sterically hindered couplings, more advanced catalyst systems like those involving dppf or Buchwald ligands may be necessary to achieve higher yields and faster reaction rates.[6] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction. K₃PO₄ and Cs₂CO₃ are generally stronger and can be effective for less reactive substrates. KF can be a good choice when base-sensitive functional groups are present.[5] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile (often with water) | The solvent system must solubilize the reactants and the catalyst. Aprotic polar solvents are commonly used, often in combination with water, which can enhance the rate of transmetalation. The choice of solvent can also influence the selectivity of the reaction. |
| Boronic Acid Derivative | Boronic acids, Boronic esters (e.g., pinacol esters), Trifluoroborate salts | Boronic esters and trifluoroborate salts can offer greater stability compared to boronic acids, which can be prone to protodeboronation, a common side reaction that reduces yield. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also lead to increased side reactions and catalyst decomposition. The optimal temperature should be determined empirically for each specific reaction. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following diagram outlines a logical approach to troubleshooting common problems in the Suzuki-Miyaura coupling of this compound.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
- Seo, T., Kubota, K., & Ito, H. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society, 142(22), 9884–9889.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2021, August 15). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Barrios-Landeros, F., & Carrow, B. P. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Ahmad, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 46.
- Majumdar, K., et al. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. The Journal of Organic Chemistry, 74(11), 4143–4153.
- Google Patents. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound.
- Rasool, N., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(3), 5202–5214.
- DiVA portal. (n.d.). Suzuki reactions in novel liquids.
- Sharma, S., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(42), 8153–8163.
- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE REMOVAL OF PALLADIUM FROM 4-AMINO-3-HALO-5-FLUORO-6-(ARYL) PYRIDINE-2-CARBOXYLATES AND 4-AMINO-3-HALO-6-(ARYL)PYRIDINE-2-CARBOXYLATES.
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.
- Newman, S. G., & Willis, M. C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 844.
- Zaooli, J., et al. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Asian Journal of Chemistry, 31(12), 2995-2998.
- Topczewski, J. J., & Sanford, M. S. (2015). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Organic Letters, 17(1), 162–165.
- Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202–5214.
- Rasool, N., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-5214.
- Lecomte, M. (2010).
- Google Patents. (n.d.). Method for separating and recovering bis (3,5-dibromo-4-dibromopropoxyphenyl) sulfone.
- Ahmad, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 46.
- Stanetty, P., & Schnürch, M. (2008). ChemInform Abstract: Regioselective Suzuki Cross-Coupling Reactions of 2,3,4,5-Tetrabromo-1-methylpyrrole. ChemInform, 39(23).
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dibromo-4-methylphenol as a Precursor for High-Performance Polymeric Flame Retardants
Introduction: The Strategic Role of 3,5-Dibromo-4-methylphenol in Advanced Flame Retardant Polymers
In the pursuit of enhanced fire safety for polymeric materials, the molecular architecture of flame retardant additives is of paramount importance. Halogenated compounds, particularly those containing bromine, have long been recognized for their high efficiency in interrupting the gas-phase radical chain reactions of combustion.[1] this compound, also known as 3,5-Dibromo-p-cresol, emerges as a strategically important precursor for the synthesis of high-performance, reactive flame retardants. Its utility lies in its bifunctional nature: the phenolic hydroxyl group provides a reactive site for polymerization, while the two bromine atoms ortho to the hydroxyl group impart the desired flame retardant characteristics.
This document provides a comprehensive guide for researchers and material scientists on the utilization of this compound in the synthesis of a brominated polyphenylene oxide (PPO) polymer. PPO is a high-performance engineering thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties.[2] By incorporating this compound into the polymer backbone through oxidative coupling polymerization, a material with inherent flame retardancy can be achieved. This approach offers significant advantages over additive flame retardants, as the flame-retardant moiety is covalently bonded into the polymer chain, preventing leaching and ensuring permanence.[3]
The protocols detailed herein are designed to be robust and reproducible, providing a foundation for the development of novel flame-retardant materials for demanding applications in electronics, automotive, and construction industries.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is essential for successful synthesis and process optimization.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 3,5-Dibromo-p-cresol | [4] |
| CAS Number | 13979-81-2 | [4] |
| Molecular Formula | C₇H₆Br₂O | [4] |
| Molecular Weight | 265.93 g/mol | [4] |
| Appearance | White to cream crystals or powder | [1] |
| Melting Point | 103.5-112.5 °C | [1] |
| Solubility | Soluble in methanol | [5] |
Mechanism of Action: How Brominated PPO Suppresses Fire
The flame retardant efficacy of poly(3,5-dibromo-4-methyl-1,4-phenylene oxide) stems from the synergistic action of its bromine content and the inherent thermal stability of the PPO backbone. Brominated flame retardants primarily operate in the gas phase of a fire.[1]
Upon thermal decomposition, the polymer releases bromine radicals (Br•) and hydrogen bromide (HBr). These species are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[1] This "radical trapping" mechanism effectively quenches the flame at its source.
Furthermore, studies on brominated PPO have shown that the presence of bromine in the polymer backbone significantly enhances the formation of a protective carbonaceous char layer upon combustion.[6] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.
Below is a diagram illustrating the proposed flame retardancy cycle.
Caption: Gas and condensed phase mechanisms of brominated PPO.
Experimental Protocol: Synthesis of Poly(3,5-dibromo-4-methyl-1,4-phenylene oxide)
This protocol details the synthesis of a brominated polyphenylene oxide via copper-catalyzed oxidative coupling polymerization of this compound. This method is adapted from established procedures for the polymerization of 2,6-disubstituted phenols.[7]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥97% purity |
| Copper(I) bromide (CuBr) | 98% |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% |
| Toluene | Anhydrous |
| Methanol | ACS Grade |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Schlenk flask or three-necked round-bottom flask | Appropriate size |
| Magnetic stirrer with heating | |
| Condenser | |
| Gas inlet/outlet (for Oxygen) | |
| Buchner funnel and filter paper | |
| Vacuum oven |
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of the brominated PPO.
Caption: Workflow for the synthesis of brominated PPO.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet adapter, and a thermometer. The system should be flushed with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Catalyst Formation: To the flask, add anhydrous toluene (100 mL). While stirring, add copper(I) bromide (0.28 g, 2.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.30 mL, 2.0 mmol). Stir the mixture at room temperature under a gentle stream of inert gas until a clear, light green solution is formed. This indicates the formation of the active copper-amine catalyst complex.
-
Monomer Addition: Dissolve this compound (13.3 g, 50 mmol) in 50 mL of anhydrous toluene. Add this solution to the reaction flask containing the catalyst.
-
Polymerization: Replace the inert gas stream with a slow, steady stream of oxygen (O₂) bubbled through the reaction mixture. Heat the reaction to 60°C and maintain this temperature for 4 hours. An increase in the viscosity of the solution will be observed as the polymerization proceeds.
-
Reaction Termination: After 4 hours, stop the oxygen flow and cool the reaction mixture to room temperature. Terminate the polymerization by adding 10 mL of 1 M hydrochloric acid to the flask. Stir for 15 minutes to quench the catalyst.
-
Polymer Precipitation: Slowly pour the viscous polymer solution into a beaker containing 800 mL of vigorously stirring methanol. The brominated PPO will precipitate as a fibrous, off-white solid.
-
Filtration and Washing: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer cake thoroughly with 200 mL of methanol to remove any unreacted monomer and residual catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight or until a constant weight is achieved.
Causality Behind Experimental Choices
-
Catalyst System: The CuBr/TMEDA system is a classic and highly effective catalyst for the oxidative coupling of 2,6-disubstituted phenols.[7] TMEDA acts as a ligand that solubilizes the copper salt in the organic solvent and facilitates the formation of the active catalytic species.
-
Solvent: Anhydrous toluene is used as it is a good solvent for both the monomer and the resulting polymer, and it is relatively inert under the reaction conditions.
-
Oxygen: Molecular oxygen serves as the terminal oxidant in this catalytic cycle, enabling the coupling of the phenolate radicals.
-
Temperature: A reaction temperature of 60°C provides a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
-
Termination and Precipitation: The addition of HCl deactivates the copper catalyst. Precipitation into methanol, a non-solvent for the polymer, is a standard method for isolating and purifying the product.
Expected Results and Characterization
The synthesized poly(3,5-dibromo-4-methyl-1,4-phenylene oxide) is expected to be an amorphous thermoplastic with enhanced thermal stability and inherent flame retardancy.
| Property | Expected Outcome | Characterization Technique |
| Appearance | Off-white to light brown powder | Visual Inspection |
| Structure | Confirmation of phenylene oxide backbone | FTIR, ¹H NMR, ¹³C NMR |
| Molecular Weight (Mn, Mw) | 10,000 - 50,000 g/mol (typical) | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | > 200 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (TGA) | Increased char yield compared to non-brominated PPO[6] | Thermogravimetric Analysis (TGA) |
| Flame Retardancy | V-0 or V-1 rating | UL 94 Vertical Burn Test |
Reaction Scheme
Caption: Oxidative coupling polymerization of this compound. (Note: A placeholder is used for the polymer image. A proper chemical drawing would show the repeating unit.)
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of inherently flame-retardant polyphenylene oxide polymers. The protocol provided herein offers a reliable method for producing these high-performance materials. The resulting brominated PPO, with its excellent thermal stability and built-in fire resistance, is a promising candidate for applications where stringent fire safety standards are required. Further research can focus on optimizing the polymerization conditions to control molecular weight and exploring blends of this polymer with other thermoplastics to create advanced flame-retardant composites.
References
- Liao, B. S., Liu, Y. H., Peng, S. M., & Liu, S. T. (2012). Efficient oxidative coupling of 2,6-disubstituted phenol catalyzed by a dicopper(II) complex. Dalton transactions (Cambridge, England : 2003), 41(4), 1158–1164.
- Liao, B. S., Liu, Y. H., Peng, S. M., & Liu, S. T. (2011). Efficient oxidative coupling of 2,6-disubstituted phenol catalyzed by a dicopper(ii) complex. Dalton Transactions, 41(4), 1158-1164.
- Bopp, R. C., Bair, H. E., & Kwei, T. K. (1982). Effect of bromination on the thermal properties of poly(2,6-dimethyl-1,4-phenylene oxide). Journal of Thermal Analysis, 25(2), 245-254.
- LANXESS. (2017). Poly(2,6-Dibromophenylene) Oxide.
- MDPI. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization.
- Google Patents. (n.d.). WO2008073163A2 - Brominated polyphenylene oxide and its use as flame retardant.
- Google Patents. (n.d.). EP0059958A1 - Process for producing polyphenylene oxide.
- ResearchGate. (2023). Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin.
- MDPI. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization.
- ResearchGate. (2005). The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst.
- Firlik, S., & G´Sniowska-Szczepanik, M. (2014). Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Polimery, 59(3), 201-207.
- ORBi UMONS. (2022). Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives.
- PubChem. (n.d.). This compound.
- Greenchemicals. (2024). FLAME RETARDANTS FOR POLYOLEPHINES.
- PMC - NIH. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization.
- RSC Publishing. (n.d.). Selective oxidative para C–C dimerization of 2,6-dimethylphenol.
- Scientific Polymer Products. (n.d.). Poly(2,6-dimethyl-p-phenylene oxide).
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Application of 3,5-Dibromo-4-methylphenol in Advanced Polymer Synthesis: A Guide for Researchers
Introduction:
3,5-Dibromo-4-methylphenol, a halogenated derivative of p-cresol, presents a unique molecular architecture for specialized polymer synthesis. Unlike the more commonly utilized 2,6-disubstituted phenols for poly(phenylene oxide) (PPO) production, the substitution pattern of this monomer—with bromine atoms meta to the hydroxyl group and a methyl group in the para position—precludes conventional oxidative coupling polymerization pathways that lead to PPOs.[1][2] This structural distinction, however, opens avenues for its application in other areas of polymer chemistry, primarily as a comonomer for conferring flame retardancy and as a substrate for novel polymer structures via enzymatic catalysis.
This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for two primary applications of this compound in polymer synthesis. The methodologies are grounded in established principles of polymer chemistry and draw from analogous reactions with similar phenolic compounds.
Application Note I: this compound as a Reactive Flame Retardant
Scientific Rationale & Field Insights:
The incorporation of halogenated compounds, particularly those containing bromine, is a well-established and highly effective strategy for imparting flame retardancy to a wide range of polymeric materials.[3] Brominated flame retardants (BFRs) function by interrupting the radical chain reactions that occur during combustion in the gas phase.[4] Upon heating, the polymer begins to decompose, releasing the brominated compound. This compound, in turn, decomposes to release hydrogen bromide (HBr). HBr is a potent radical scavenger that interferes with the highly reactive H• and OH• radicals, which are key propagators of the combustion cycle. This quenching action slows or extinguishes the flame.
This compound is an excellent candidate for a reactive flame retardant. Its key advantages include:
-
High Bromine Content: With a molecular weight of 265.93 g/mol and two bromine atoms, it has a high weight percentage of bromine, ensuring high efficiency as a flame retardant.[5]
-
Reactive Hydroxyl Group: The phenolic hydroxyl group provides a reactive site for covalently incorporating the molecule into a polymer backbone, for instance, in polyesters, polycarbonates, or polyurethanes.[6] This "reactive" approach is often preferred over simply blending "additive" flame retardants, as it prevents leaching of the flame retardant over the product's lifetime, which is a significant environmental and health concern.[7]
-
Thermal Stability: The aromatic structure suggests good thermal stability, a prerequisite for any monomer that must withstand the high temperatures of polycondensation or extrusion processes.
By incorporating this compound as a comonomer, a new polymer with inherent flame-retardant properties can be synthesized. The resulting material will have the flame-retardant moiety locked into its structure, providing permanent and non-migratory fire protection.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 13979-81-2 | [5] |
| Molecular Formula | C₇H₆Br₂O | [5] |
| Molecular Weight | 265.93 g/mol | [5] |
| Appearance | White to cream crystals or powder | Thermo Fisher Scientific |
| Melting Point | 103.5-112.5 °C | Thermo Fisher Scientific |
Conceptual Workflow: Incorporation as a Comonomer
Caption: Workflow for synthesizing a flame-retardant polyester.
Protocol I: Synthesis of a Flame-Retardant Polyester via Melt Polycondensation
This protocol describes a representative synthesis of a flame-retardant polyester using this compound as a comonomer. The principle is based on a standard two-stage melt polycondensation process.
Materials & Equipment:
-
This compound
-
Adipoyl chloride
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas inlet
-
High-vacuum line
-
Glass reactor with mechanical stirrer, condenser, and nitrogen/vacuum inlet
-
Heating mantle with temperature controller
-
Solvents for purification (chloroform, methanol)
Step-by-Step Methodology:
Part A: Esterification (Pre-polymerization)
-
Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxidation and side reactions at high temperatures.
-
Charging Monomers: Charge the reactor with 1,4-Butanediol (1.0 mol), this compound (0.1 mol, representing ~10 mol% of the diol component), and Adipoyl chloride (1.05 mol). The slight excess of the diacid chloride helps to ensure that the polymer chains are terminated with carboxyl groups, which can then be further reacted.
-
Catalyst Addition: Add the catalysts, Titanium(IV) butoxide (~200 ppm) and Antimony(III) oxide (~300 ppm). These catalysts are standard for polyester synthesis and promote both the esterification and polycondensation stages.
-
Initial Heating: While maintaining a slow nitrogen purge, begin heating the reactor. Gradually increase the temperature to 180-200°C with continuous stirring.
-
Reaction Monitoring: The esterification reaction will produce hydrogen chloride (HCl) gas, which will be carried out of the system by the nitrogen stream and can be neutralized in a basic scrubber. The reaction is typically continued for 2-4 hours until the evolution of HCl gas subsides, indicating the completion of the initial esterification stage.
Part B: Polycondensation
-
Applying Vacuum: Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr. This step is critical for removing the condensation byproducts (and any remaining HCl), which drives the equilibrium towards the formation of high molecular weight polymer.
-
Temperature Increase: Simultaneously, increase the temperature to 220-250°C. The combination of high temperature and high vacuum facilitates the transesterification reactions that link the pre-polymers into long chains.
-
Monitoring Viscosity: The progress of the polycondensation is monitored by observing the increase in the viscosity of the molten polymer. This can be done by measuring the torque on the mechanical stirrer. The reaction is considered complete when the desired viscosity is reached, which may take an additional 3-5 hours.
-
Polymer Extrusion & Cooling: Once the reaction is complete, stop the heating and stirring. Break the vacuum by introducing nitrogen into the reactor. Extrude the molten polymer from the bottom of the reactor into a strand and cool it in a water bath.
-
Purification: The cooled polymer strand can be pelletized. For analytical purposes, the polymer can be purified by dissolving it in a suitable solvent like chloroform and re-precipitating it in a non-solvent such as methanol. This removes unreacted monomers and low molecular weight oligomers. The purified polymer should be dried in a vacuum oven at 60-80°C overnight.
Application Note II: Enzymatic Polymerization of this compound
Scientific Rationale & Field Insights:
Enzymatic polymerization has emerged as a powerful "green chemistry" tool for synthesizing polymers under mild conditions, often in aqueous or mixed aqueous-organic solvent systems. For phenolic compounds, oxidoreductase enzymes like peroxidases (e.g., Horseradish Peroxidase, HRP, or Soybean Peroxidase, SBP) and laccases are particularly effective.[8]
The catalytic cycle of a peroxidase involves the activation of the enzyme by an oxidant, typically hydrogen peroxide (H₂O₂). The activated enzyme then abstracts a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical.[8] Unlike the highly specific C-O coupling in traditional PPO synthesis, these phenoxy radicals can couple non-selectively at positions ortho and para to the hydroxyl group, leading to both C-C and C-O linkages.[9]
This lack of regioselectivity is an advantage for a monomer like this compound. Since the para position is blocked by a methyl group, radical coupling is directed to the unsubstituted ortho positions (2 and 6). This would lead to the formation of a novel polymer structure, a poly(dibromo-methyl-phenylene), with a combination of ether and biphenyl linkages. The properties of such a polymer are expected to be distinct from traditional PPOs, potentially offering high thermal stability and low flammability due to the high bromine content and cross-linked nature. The use of p-cresol (4-methylphenol) as a substrate for enzymatic polymerization to produce polyphenols has been demonstrated, providing a strong precedent for the feasibility of this approach with its brominated analog.[10]
Conceptual Mechanism: Peroxidase-Catalyzed Polymerization
Caption: General mechanism of peroxidase-catalyzed phenol polymerization.
Protocol II: Laboratory-Scale Enzymatic Polymerization
This protocol provides a general method for the enzymatic polymerization of this compound using Horseradish Peroxidase (HRP) as the catalyst. The choice of an aqueous/organic co-solvent system is critical for solubilizing both the monomer and the resulting polymer.[9][10]
Materials & Equipment:
-
This compound
-
Horseradish Peroxidase (HRP) (e.g., Type II, ~200 units/mg)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
1,4-Dioxane (or other suitable organic co-solvent like acetone or methanol)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Stir plate and stir bar
-
Reaction vessel (e.g., 250 mL Erlenmeyer flask)
-
Centrifuge and centrifuge tubes
-
Vacuum filtration setup
Step-by-Step Methodology:
-
Prepare Reaction Medium: In the reaction vessel, prepare 100 mL of the reaction medium. A common starting point is a mixture of phosphate buffer (pH 7.0) and 1,4-dioxane. An 80:20 or 50:50 (v/v) dioxane:buffer ratio is often effective for solubilizing phenolic monomers.[10] The optimal ratio may need to be determined empirically.
-
Dissolve Monomer and Enzyme: Add this compound to the reaction medium to a final concentration of 20-50 mM. Stir until completely dissolved. Then, add HRP to a final concentration of 1.0 mg/mL.
-
Initiate Polymerization: Begin the reaction by adding hydrogen peroxide. It is crucial to add the H₂O₂ slowly to avoid enzyme inactivation.[8] A good method is to add it dropwise over a period of 4-6 hours using a syringe pump, with the total molar amount of H₂O₂ being stoichiometric with the monomer.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. As the polymer forms, it will likely precipitate from the solution, causing the mixture to become turbid.
-
Isolate the Polymer: After 24 hours, stop the stirring. Transfer the reaction mixture to centrifuge tubes and centrifuge at 5,000-10,000 x g for 15 minutes to pellet the precipitated polymer.
-
Washing: Decant the supernatant. Resuspend the polymer pellet in a 50:50 mixture of water and the organic co-solvent (e.g., dioxane) to wash away residual monomer, enzyme, and buffer salts. Centrifuge again and discard the supernatant. Repeat this washing step two more times.
-
Final Wash and Drying: For the final wash, resuspend the pellet in deionized water to remove the organic solvent. Collect the polymer by vacuum filtration.
-
Drying: Dry the collected polymer in a vacuum oven at 50-60°C until a constant weight is achieved. The resulting product will be a solid powder, which can then be subjected to characterization.
Characterization of Synthesized Polymers
To confirm the successful synthesis and determine the properties of the polymers produced by the above protocols, the following standard characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure, confirm the incorporation of the monomer, and determine the types of linkages formed (in the case of enzymatic polymerization).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and confirm the formation of ester or ether linkages.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the polymer, which is particularly important for flame-retardant materials.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Flammability Testing (e.g., UL 94, LOI): To quantify the flame-retardant properties of the synthesized polymer.
References
- CDS Analytical. Brominated Flame Retardants in a Polycarbonate.
- The Dow Chemical Company. (2016). New Class of Brominated Polymeric Flame Retardants for Use in Rigid Polyurethane Foams. Conference Paper.
- Tavčar, M., et al. (2011). Enzymatic Polymerization of Phenols in Room Temperature Ionic Liquids. Biotechnology and Bioengineering, 108(11), 2535-2543. [Link]
- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
- U.S. Patent No. EP2410016A2. (2012). Brominated polymers as flame retardant additives and polymer systems containing same.
- Rui, L., et al. (2013). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Molecules, 18(7), 8438-8453. [Link]
- Wikipedia.
- U.S. Patent No. EP0614927A1. (1994). Modified polyphenylene ether, production thereof, and thermoplastic resin composition.
- Wikipedia. Polyphenyl ether. [Link]
- U.S. Patent Application No. US20210347944A1. (2021). Method of preparing a poly(phenylene ether), poly(phenylene ether) made thereby, and article comprising the poly(phenylene ether).
- U.S. Patent No. 20020010314. (2002). Production process of polyphenylene ether.
- ResearchGate. (2015). Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. [Link]
- U.S. Patent No. EP1167421A2. (2002). Production process of polyphenylene ether.
- van der Vlist, J., et al. (2011).
- Di Gennaro, P., et al. (2013). Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers. International Journal of Molecular Sciences, 14(4), 7936-7949. [Link]
- Ayyagari, M. S., et al. (1995). Controlled Free-Radical Polymerization of Phenol Derivatives by Enzyme-Catalyzed Reactions in Organic Solvents. Macromolecules, 28(15), 5192-5197. [Link]
- Allen, S. E., et al. (2011). Catalytic Oxidative Coupling of Phenols and Related Compounds. Chemical Reviews, 111(8), 5215-5300. [Link]
- Allen, S. E., & Kozlowski, M. C. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(20), 7333-7343. [Link]
- Price, C. C., & Nakaoka, K. (1972). Some Studies of Oxidative Coupling of Phenols. Macromolecules, 5(3), 362-364. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 55457, this compound. [Link]
Sources
- 1. Polyphenyl ether - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. m.ciop.pl [m.ciop.pl]
- 5. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. analytix.co.uk [analytix.co.uk]
- 7. EP2410016A2 - Brominated polymers as flame retardant additives and polymer systems containing same - Google Patents [patents.google.com]
- 8. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Initiated Radical Polymerizations [mdpi.com]
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Application Notes and Protocols for the Derivatization of 3,5-Dibromo-4-methylphenol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3,5-Dibromo-4-methylphenol
This compound, also known as 3,5-dibromo-p-cresol, is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its structure is characterized by three distinct reactive centers: a nucleophilic phenolic hydroxyl group and two electrophilic carbon-bromine bonds on the aromatic ring. This trifunctional nature allows for sequential and site-selective modifications, making it an exceptionally versatile precursor for the synthesis of complex molecules in drug discovery, materials science, and agrochemicals.[4][5][6]
The strategic placement of the two bromine atoms ortho to the hydroxyl group and meta to the methyl group influences the reactivity of each site. The hydroxyl group can be readily derivatized through etherification or esterification, while the C-Br bonds are ideal handles for modern palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these derivatization pathways, offering both the theoretical underpinnings and detailed, field-proven protocols for researchers and drug development professionals.
Caption: Key derivatization pathways for this compound.
Part 1: Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is often the first site to be addressed. Its modification can serve two primary purposes: 1) to act as a protecting group, masking its acidity and nucleophilicity while subsequent reactions are performed at the C-Br positions, or 2) to introduce a new functional group that modulates the molecule's biological or physical properties, such as solubility, lipophilicity, and metabolic stability in prodrug strategies.[4]
O-Alkylation via Williamson Ether Synthesis
This classic method remains a robust and reliable way to form aryl ethers. The reaction proceeds via an S_N2 mechanism where the phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile, attacking an alkyl halide.
Causality of Experimental Choices:
-
Base Selection: A strong base like sodium hydride (NaH) ensures complete and irreversible deprotonation, driving the reaction forward. For more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures or a phase-transfer catalyst.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it solvates the cation of the base but does not protonate the highly reactive phenoxide intermediate.
Protocol 1: Synthesis of 3,5-Dibromo-1-(benzyloxy)-4-methylbenzene
-
Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous DMF as the solvent.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure aryl ether.
O-Acylation for Ester Synthesis
Esterification is a common strategy in medicinal chemistry to create prodrugs, as esters can be readily hydrolyzed in vivo by esterase enzymes to release the active phenolic compound.[4]
Causality of Experimental Choices:
-
Reagents: The use of a highly reactive acyl chloride or anhydride with a non-nucleophilic base like triethylamine (Et₃N) or pyridine is efficient and proceeds under mild conditions. The base neutralizes the HCl or carboxylic acid byproduct.
-
Catalyst: For sterically hindered phenols or less reactive acylating agents, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
Protocol 2: Synthesis of 3,5-Dibromo-4-methylphenyl acetate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq).
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester, which can be further purified by chromatography or recrystallization if necessary.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The two C(sp²)-Br bonds are prime targets for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds with exceptional functional group tolerance and reliability. The 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki underscores the transformative power of these reactions.[7][8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling the aryl bromide with an organoboron reagent.[7][9][10] This is fundamental in synthesizing many pharmaceutical compounds and conjugated materials.
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) promote the rate-limiting oxidative addition step and facilitate the reductive elimination to give the product.[9]
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step by activating the organoboron species.[7][10]
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: Monoselective Suzuki Coupling with Phenylboronic Acid
-
Inert Atmosphere: Assemble a Schlenk flask containing a stir bar, and subject it to three vacuum-argon backfill cycles.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Add a degassed solvent mixture of Toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems prevalent in natural products and molecular electronics.[11][12][13]
Causality of Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which facilitates the crucial transmetalation step.[11][14]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base to deprotonate the alkyne and often as the solvent.[13][14]
-
Copper-Free Variants: To avoid issues with copper, such as the homocoupling of alkynes (Glaser coupling), copper-free methods have been developed which typically require stronger bases and specific ligand systems.[12]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Protocol 4: Sonogashira Coupling with Phenylacetylene
-
Inert Atmosphere: In a Schlenk flask under argon, combine this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagents: Add degassed triethylamine (solvent) followed by phenylacetylene (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals.[15][16] It allows for the formation of C-N bonds under conditions far milder than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.
Causality of Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the ligand. Second and third-generation bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential.[15][17] They accelerate the reductive elimination step, which is often rate-limiting, and prevent ligand-related side reactions.[18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is common, though weaker bases like K₃PO₄ can be used with more advanced catalyst systems.[18][19]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 5: Buchwald-Hartwig Amination with Morpholine
-
Inert Atmosphere and Glovebox: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in a glovebox.
-
Reagent Addition: In a vial, combine this compound (1.0 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4-5 mol%).
-
Solvent and Amine: Add anhydrous, degassed Toluene, followed by morpholine (1.2 eq).
-
Reaction: Seal the vial and heat to 100-110 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to isolate the desired arylamine.
Summary of Derivatization Strategies
| Reaction Type | Bond Formed | Key Reagents | Typical Conditions | Key Application |
| Williamson Ether Synthesis | C-O (Ether) | Alkyl Halide, Base (NaH, K₂CO₃) | 0 °C to RT, DMF/MeCN | Protecting group, property modulation |
| O-Acylation | C-O (Ester) | Acyl Chloride/Anhydride, Base (Et₃N) | 0 °C to RT, DCM | Prodrug synthesis, protecting group |
| Suzuki-Miyaura Coupling | C-C (Biaryl) | Boronic Acid/Ester, Pd Catalyst, Ligand, Base | 80-110 °C, Toluene/H₂O | Synthesis of biaryl pharmaceuticals |
| Sonogashira Coupling | C-C (Aryl Alkyne) | Terminal Alkyne, Pd Catalyst, CuI, Amine Base | RT to 60 °C, Et₃N/THF | Access to conjugated systems, natural products |
| Buchwald-Hartwig Amination | C-N (Arylamine) | Primary/Secondary Amine, Pd Catalyst, Ligand, Base | 100-110 °C, Toluene | Synthesis of pharmaceutical intermediates |
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Sonogashira coupling. In: Wikipedia. [Link]
- Csonka, R., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- This compound. PubChem. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Buchwald-Hartwig Amin
- Wilson, Z. T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
- Suzuki reaction. In: Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sonogashira coupling. YouTube. [Link]
- This compound (C7H6Br2O). PubChemLite. [Link]
- Sonogashira Coupling. YouTube. [Link]
- This compound. Stenutz. [Link]
- Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]
- Abid, M., et al. (2022). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
- Esterification – Knowledge and References. Taylor & Francis. [Link]
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Application Note: Quantitative Analysis of 3,5-Dibromo-4-methylphenol in Environmental and Biological Matrices
Abstract
This technical guide provides detailed analytical methods for the quantification of 3,5-Dibromo-4-methylphenol, a brominated phenolic compound of interest in environmental monitoring and toxicological studies. Recognizing the diverse needs of researchers, this document presents two robust, validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, from sample preparation to data analysis. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction: The Significance of this compound Quantification
This compound, also known as 3,5-Dibromo-p-cresol, is a halogenated organic compound.[1][2][3][4][5] Its presence in various matrices can be indicative of industrial contamination or the degradation of larger brominated compounds, such as brominated flame retardants. Given the established toxicity of many phenolic compounds, the development of sensitive and specific analytical methods for their detection and quantification is crucial for assessing environmental impact and human exposure.[6]
The analytical challenge in quantifying phenols lies in their polarity and potential for matrix interference.[7] This guide addresses these challenges by providing comprehensive protocols that ensure high recovery and accuracy.
Method Selection: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.
-
HPLC-UV is a versatile and widely accessible technique suitable for quantifying moderate to high concentrations of this compound. It offers a straightforward workflow without the need for derivatization.
-
GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification. The mass spectrometer allows for positive identification of the analyte, reducing the likelihood of false positives. However, due to the low volatility of phenolic compounds, a derivatization step is typically required to improve chromatographic performance.[8][9][10]
Sample Preparation: A Critical Step for Accurate Quantification
Effective sample preparation is paramount for reliable quantification, aiming to isolate the analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for extracting phenolic compounds from aqueous samples.[6][11][12] SPE is often preferred due to its higher efficiency, reduced solvent consumption, and potential for automation.[13]
Solid-Phase Extraction (SPE) Protocol for Aqueous Samples
This protocol is applicable to both HPLC-UV and GC-MS methods.
Rationale: This procedure utilizes a polymeric reversed-phase SPE sorbent, which offers excellent retention for a broad range of organic compounds, including phenols, from aqueous matrices. The pH adjustment of the sample ensures that the phenolic hydroxyl group is protonated, maximizing its retention on the non-polar sorbent. The elution is performed with a strong organic solvent to ensure complete recovery of the analyte.
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 200 mg/6 mL)
-
Deionized water (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade, for GC-MS analysis)
-
Hydrochloric acid (HCl)
-
Sample collection vials
Protocol:
-
Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane (for GC-MS) or methanol (for HPLC), 5 mL of methanol, and 5 mL of deionized water through the SPE cartridge. Ensure the sorbent bed does not go dry.
-
Sample Loading: Acidify the aqueous sample (e.g., 100 mL) to pH 2 with HCl. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed salts and polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained this compound with 5 mL of methanol (for HPLC) or dichloromethane (for GC-MS). Collect the eluate in a clean vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of mobile phase for HPLC or the derivatization solvent for GC-MS).
HPLC-UV Method for Quantification
Principle: This method utilizes reversed-phase chromatography to separate this compound from other components in the sample extract.[14][15][16] Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 95% B over 10 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
Protocol
-
Sample Preparation: Prepare the sample extract as described in the SPE protocol (Section 3.1), reconstituting the final residue in 1 mL of the initial mobile phase composition (60% B).
-
Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase, ranging from 0.1 µg/mL to 50 µg/mL.
-
Analysis: Inject the calibration standards, followed by the sample extracts.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
GC-MS Method for Trace-Level Quantification
Principle: This highly sensitive method involves the derivatization of this compound to increase its volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer.[17] Silylation is a common and effective derivatization technique for phenols, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9] This derivatization improves chromatographic peak shape and thermal stability.[8] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Derivatization Protocol
Rationale: Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust method for derivatizing phenols.[8] The reaction is typically fast and quantitative. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the derivatization of sterically hindered phenols.[9]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Ensure the sample extract (reconstituted in an appropriate solvent like dichloromethane) is completely dry.
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and characteristic fragments. |
Protocol
-
Sample and Standard Derivatization: Derivatize the sample extracts (from SPE) and a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) as described in Section 5.1.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Identify the TMS-derivatized this compound peak based on its retention time and the presence of the selected ions. Construct a calibration curve using the primary quantification ion and determine the concentration in the samples.
Method Validation and Quality Control
To ensure the trustworthiness of the results, both methods should be validated according to established guidelines. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Evaluated by analyzing spiked samples at different concentration levels. Recoveries should typically be within 80-120%.
-
Precision: Assessed by replicate injections of a standard or sample. The relative standard deviation (RSD) should be <15%.
Quality Control:
-
A blank sample (matrix without the analyte) should be analyzed with each batch to check for contamination.
-
A matrix spike sample should be included to assess matrix effects.
-
A continuing calibration verification (CCV) standard should be analyzed periodically to check the stability of the instrument's response.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various matrices. The choice of method will depend on the specific analytical requirements, with HPLC-UV being suitable for routine analysis and GC-MS offering high sensitivity for trace-level detection. Proper sample preparation and method validation are critical for obtaining accurate and defensible results.
References
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- Biotage. (2023).
- Pichon, V., Cau-Dit-Coumes, C., Chen, L., Guenu, S., & Hennion, M. C. (1996). Solid-Phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin.
- Lee, H. B., Peart, T. E., & Svoboda, M. L. (2002). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 74(24), 6359-6365.
- Phenomenex. (n.d.).
- Chen, J., He, L., Zhang, Y., & Zhang, X. (2020). Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water.
- Polo, M., Llompart, M., & Cela, R. (1999). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine.
- Beelders, T., Hervé, L., & Roessner, U. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(3), 27.
- Dadfarnia, S., & Shabani, A. M. H. (2010). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 12(1), 89-96.
- Martínez, D., Cugat, M. J., Borrull, F., & Calull, M. (2000). Determination of phenol using solid-phase extraction and HPLC/MSD/FLD in water.
- Liu, Y., Hou, X., Li, X., Liu, J., & Jiang, G. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
- Cecinato, A., Ristorini, M., & Ciccioli, P. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Atmospheric Environment, 38(30), 5129-5137.
- Wang, Y., Zhang, Y., & Zhou, S. (2016). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS).
- Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411.
- Llompart, M., Landín, L. A., & Cela, R. (2008). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 13(10), 2483-2514.
- Al-khafaji, M. H., Al-fahdawi, A. S., & Al-obaidy, A. H. M. J. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Euterctic Solvents. Molecules, 28(24), 8081.
- Patel, D. K., & Desai, N. C. (2022). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. International Journal of Research and Analytical Reviews, 9(2), 643-647.
- Kumar, A., Kumar, A., & Chakrabarti, T. (2010). Liquid–liquid extraction of phenol from simulated sebacic acid wastewater.
- PubChem. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Liu, Y., Hou, X., Li, X., Liu, J., & Jiang, G. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
- Thermo Fisher Scientific. (n.d.). Analysis of Brominated Flame Retardants with High Resolution GC/MS.
- SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.
- chemBlink. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 13979-81-2.
- SIELC Technologies. (n.d.). Separation of 2,3,4,5-Tetrabromo-6-methylphenol on Newcrom R1 HPLC column.
- Li, Y., Feng, X., Liang, T., & Li, Q. (2013). Determination of 2,5'-Dibromo-4,5,2'-trihydroxydiphenylmethanone and Its Related Substances by HPLC. Chinese Journal of Modern Applied Pharmacy, 30(10), 1104-1107.
- SIELC Technologies. (n.d.). Separation of Ethyl bis(3,5-dibromo-4-hydroxyphenyl)
- U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Patel, M., et al. (2019). LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. Bioanalysis, 11(10), 971-986.
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Application Note: A Robust GC-MS Method for the Analysis of Brominated Phenols in Environmental Samples
Introduction
Brominated phenols (BPs) are a class of compounds that have seen widespread use as flame retardants, pesticides, and intermediates in chemical synthesis.[1] Their persistence in the environment and potential for bioaccumulation have raised concerns, leading to their classification as priority pollutants by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1] Accurate and sensitive analytical methods are crucial for monitoring their presence in various environmental matrices. Gas chromatography-mass spectrometry (GC-MS) has emerged as a preferred technique for the analysis of BPs due to its high resolving power, sensitivity, and ability to provide definitive peak confirmation.[1]
This application note details a comprehensive and validated GC-MS method for the determination of a range of brominated phenols in aqueous samples. The protocol emphasizes a robust sample preparation procedure involving solid-phase extraction (SPE) and derivatization, followed by optimized GC-MS analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Scientific Principle
The analysis of polar compounds like phenols by gas chromatography can be challenging due to issues such as poor peak shape and adsorption within the injector or on the analytical column.[1] To overcome these limitations, a derivatization step is essential. This process converts the polar hydroxyl group of the phenols into a less polar, more volatile derivative, making them more amenable to GC analysis.[2] Silylation and acetylation are common derivatization techniques.[3] This protocol utilizes acetylation with acetic anhydride, which has been shown to provide optimal chromatographic separation, sensitivity, and linearity for a wide range of BP congeners.[3]
Solid-phase extraction (SPE) is employed for the pre-concentration and cleanup of the analytes from the sample matrix. This technique enhances the sensitivity of the method and removes potential interferences that could affect the GC-MS analysis.[4]
Materials and Reagents
-
Standards: Certified reference standards of target brominated phenols (e.g., 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,4,6-tribromophenol)
-
Internal Standard: 2,4-dibromophenol (surrogate standard as per EPA method 8041A)[5]
-
Solvents: Methanol, Dichloromethane (DCM), Hexane (all pesticide residue grade or equivalent)
-
Reagents:
-
Acetic anhydride
-
Potassium carbonate
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
SPE Cartridges: Oasis MAX (strong anion-exchange) or equivalent[6]
-
Glassware: Volumetric flasks, pipettes, separatory funnels, GC vials with inserts
Experimental Protocol
Sample Preparation: Extraction and Derivatization
Rationale: The initial extraction step is critical for isolating the brominated phenols from the aqueous matrix. Acidification of the sample to a pH of approximately 3 is crucial to maintain the phenols in their non-ionic form, which minimizes degradation and improves extraction efficiency.[7][8] Solid-phase extraction on a strong anion-exchange sorbent allows for the selective retention of the acidic phenols.[6] Derivatization is then performed directly on the cartridge, a technique known as on-cartridge derivatization, which is an efficient and streamlined approach.[6]
Procedure:
-
Sample Preservation: Acidify the water sample to pH ~3 with hydrochloric acid immediately after collection to prevent degradation.[7]
-
SPE Cartridge Conditioning:
-
Wash the Oasis MAX SPE cartridge with 5 mL of dichloromethane.
-
Condition the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of 0.05 N HCl. Do not allow the sorbent to go dry.[9]
-
-
Sample Loading: Pass 100 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.
-
Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for at least 15 minutes to remove residual water.[9]
-
On-Cartridge Derivatization:
-
Prepare the derivatizing reagent by mixing 1 mL of acetic anhydride with 4 mL of hexane.
-
Pass 1 mL of this reagent through the dried SPE cartridge.
-
Allow the reagent to remain in contact with the sorbent for 5 minutes.
-
-
Elution:
-
Elute the derivatized brominated phenols from the cartridge with 5 mL of dichloromethane.
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining traces of water.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.
-
Add the internal standard solution.
-
Adjust the final volume to 1 mL with dichloromethane. The sample is now ready for GC-MS analysis.[9]
-
GC-MS Instrumentation and Parameters
Rationale: The choice of a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides excellent separation for a wide range of semi-volatile organic compounds, including derivatized phenols.[10] The temperature program is optimized to ensure good chromatographic resolution of the target analytes. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target brominated phenols.
Workflow Diagram:
Caption: Workflow for the analysis of brominated phenols by GC-MS.
Table 1: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 275 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.5 mL/min (constant flow) |
| Column | TraceGOLD TG-5SilMS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 225 °C |
| Transfer Line Temp. | 300 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Specific ions for each analyte should be determined from reference spectra. |
Data Analysis and Quantification
Identification of the brominated phenols is achieved by comparing the retention times and the abundance of the selected ions of the sample peaks with those of the certified reference standards. Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Method Validation
To ensure the reliability and accuracy of the method, a thorough validation should be performed according to established guidelines.[11][12] Key validation parameters include:
-
Linearity: The linearity of the method should be assessed over a range of concentrations. Correlation coefficients (r²) should be greater than 0.99.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[11]
-
Accuracy and Precision: Accuracy is determined by calculating the percent recovery of spiked samples at different concentration levels. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.[11]
-
Robustness: The robustness of the method should be evaluated by introducing small, deliberate variations in the analytical parameters (e.g., pH, flow rates, temperatures) and observing the effect on the results.
Table 2: Example Method Performance Data
| Analyte | Linearity (r²) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Precision (RSD, %) |
| 2-Bromophenol | >0.995 | 0.5 | 1.5 | 95-105 | <10 |
| 4-Bromophenol | >0.995 | 0.5 | 1.5 | 92-103 | <10 |
| 2,4-Dibromophenol | >0.995 | 0.2 | 0.6 | 98-108 | <8 |
| 2,4,6-Tribromophenol | >0.995 | 0.1 | 0.3 | 96-106 | <8 |
| Note: These are typical performance data and may vary depending on the specific instrumentation and matrix. |
Conclusion
This application note provides a detailed and robust GC-MS method for the analysis of brominated phenols in environmental water samples. The combination of solid-phase extraction, on-cartridge derivatization, and optimized GC-MS parameters allows for the sensitive and accurate quantification of these priority pollutants. The validation of this method demonstrates its suitability for routine environmental monitoring and research applications. By understanding the scientific principles behind each step, researchers can confidently apply and adapt this protocol to their specific needs.
References
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
- ResearchGate. (n.d.). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
- PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization.
- Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
- PubMed. (2016). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS).
- PubMed. (2018). Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples.
- PubMed. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry.
- MDPI. (n.d.). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- PMC - NIH. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters.
- ResearchGate. (n.d.). Validation of a GC–MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction.
- EPA. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.
- ResearchGate. (n.d.). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
- EPA. (2010). Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.
- Semantic Scholar. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization.
- EPA. (n.d.). Method 8041A.
- EPA. (n.d.). Method 604: Phenols.
- PubMed. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
- UCT. (2013). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. settek.com [settek.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
Application Note: A Robust HPLC Method for the Purification of 3,5-Dibromo-4-methylphenol
Abstract
This application note presents a detailed and robust high-performance liquid chromatography (HPLC) method for the purification of 3,5-Dibromo-4-methylphenol. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method to obtain high-purity this compound for downstream applications. The method utilizes reversed-phase chromatography with a C18 stationary phase and a methanol-water mobile phase, ensuring efficient separation from potential impurities. A photodiode array (PDA) detector is employed for comprehensive analysis, allowing for the determination of the optimal detection wavelength and assessment of peak purity. This document provides a step-by-step protocol, explains the rationale behind the methodological choices, and includes guidelines for method validation.
Introduction
This compound, also known as 3,5-Dibromo-p-cresol, is a halogenated phenolic compound with the molecular formula C7H6Br2O.[1] Due to its chemical structure, it serves as a valuable building block in organic synthesis and is of interest in the development of new pharmaceutical compounds and other specialty chemicals. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and potential toxicity in the final products. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and reproducibility.[2]
This application note details a reversed-phase HPLC method specifically tailored for the purification of this compound. The choice of a reversed-phase method is based on the non-polar nature of the analyte, which interacts favorably with a hydrophobic stationary phase.[3] The method is designed to be both efficient and scalable for preparative purposes.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is crucial for developing a successful purification method.
| Property | Value | Reference |
| CAS Number | 13979-81-2 | [1][4] |
| Molecular Formula | C7H6Br2O | [1] |
| Molecular Weight | 265.93 g/mol | [1] |
| Appearance | White to cream crystals or powder | [5] |
| Melting Point | 105-107 °C | [4] |
| Boiling Point | 280-286 °C | [4] |
| Solubility | Soluble in Methanol | [4] |
HPLC Method and Protocol
Materials and Equipment
-
Instrumentation:
-
Column:
-
Chemicals and Reagents:
-
Crude this compound sample
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade Trifluoroacetic acid (TFA) (optional, for pH adjustment)
-
Chromatographic Conditions
The following conditions have been optimized for the separation of this compound.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 5 µm | Provides excellent retention and resolution for non-polar, aromatic compounds.[3][8] |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase. |
| Mobile Phase B | Methanol | A common organic modifier in reversed-phase HPLC, chosen for its miscibility with water and good solvation properties for phenols.[9] |
| Gradient Elution | 70% B to 95% B over 20 minutes | A gradient is employed to ensure the elution of the target compound with a good peak shape and to effectively remove impurities with different polarities. |
| Flow Rate | 5.0 mL/min (for a 10 mm ID column) | The flow rate should be adjusted based on the column dimensions to maintain optimal linear velocity. |
| Column Temperature | 25 °C | Room temperature is sufficient for this separation. Temperature control can be used to improve reproducibility. |
| Detection | PDA Detector, 280 nm | Phenolic compounds typically exhibit UV absorbance in the 270-290 nm range. A PDA detector allows for the acquisition of the full UV spectrum to determine the λmax of this compound for maximum sensitivity and to assess peak purity.[6][10] 280 nm is a suitable starting point for detection of halogenated phenols.[10] |
| Injection Volume | 100 µL (variable) | Dependent on the concentration of the sample and the loading capacity of the column. |
Protocol
Step 1: Sample Preparation
-
Dissolve the crude this compound in a minimum amount of methanol to create a concentrated stock solution. The solubility in methanol is a key advantage for sample preparation.[4]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Step 2: HPLC System Preparation
-
Purge the HPLC pumps with their respective mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (70% Methanol) until a stable baseline is achieved.
Step 3: Chromatographic Run and Fraction Collection
-
Inject the prepared sample onto the equilibrated column.
-
Start the gradient elution program.
-
Monitor the chromatogram in real-time. The peak corresponding to this compound should be identified based on its retention time, which can be determined by injecting a small amount of a reference standard if available.
-
Use the fraction collector to collect the eluent corresponding to the main peak of interest.
Step 4: Post-Purification Processing
-
Combine the collected fractions containing the purified this compound.
-
Remove the mobile phase solvent (methanol and water) using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the purity of the final product by re-injecting a small, dissolved sample into the HPLC system under analytical conditions.
-
Further characterize the purified compound using techniques such as Mass Spectrometry and NMR to confirm its identity.
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Method Validation and Stability Considerations
For applications in regulated environments, such as drug development, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurities. Forced degradation studies can be performed to generate potential degradation products and demonstrate that they are well-separated from the main analyte peak. Phenols are susceptible to oxidative degradation.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the purification of this compound. The use of a C18 column with a methanol-water gradient is well-suited for the separation of this halogenated phenol. The incorporation of a PDA detector offers the flexibility to optimize the detection wavelength for maximum sensitivity and provides valuable information on peak purity. This method can be readily implemented in research and development laboratories to obtain high-purity this compound for a variety of scientific applications.
References
- Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. (n.d.).
- Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols - Benchchem. (n.d.).
- This compound | C7H6Br2O | CID 55457 - PubChem. (n.d.).
- Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
- Selecting the Right Column for Your Reversed Phase Method - Phenomenex Blog. (2017, June 22).
- Photodiode array detector: Significance and symbolism. (n.d.).
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
- Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection - Labcompare. (2014, August 19).
- Recent developments in the HPLC separation of phenolic compounds - PubMed. (n.d.).
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
Sources
- 1. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L00660.06 [thermofisher.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Photodiode Array Detector - Spincotech [spincotech.com]
- 5. Photodiode array detector: Significance and symbolism [wisdomlib.org]
- 6. labcompare.com [labcompare.com]
- 7. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. This compound | 13979-81-2 [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
scale-up synthesis of 3,5-Dibromo-4-methylphenol
An Application Note for the Scale-Up Synthesis of 3,5-Dibromo-4-methylphenol
Abstract
This document provides a comprehensive guide for the , a key intermediate in the pharmaceutical and specialty chemical industries. The protocol details a robust and scalable process starting from the readily available precursor, p-cresol, via electrophilic bromination. This application note emphasizes the scientific rationale behind the procedural steps, critical safety protocols for handling hazardous reagents, and detailed analytical methods for in-process control and final product validation. The information is tailored for researchers, chemists, and process development professionals aiming to transition this synthesis from laboratory to pilot or production scale.
Introduction and Significance
This compound (also known as 3,5-Dibromo-p-cresol) is a valuable building block in organic synthesis. Its disubstituted phenolic structure makes it a versatile precursor for more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and flame retardants. The synthesis primarily involves the direct bromination of 4-methylphenol (p-cresol). While straightforward in principle, scaling this reaction presents challenges related to reaction control, regioselectivity, and the safe handling of elemental bromine, a highly corrosive and toxic reagent.[1][2]
This guide provides a field-proven methodology designed to address these challenges, ensuring a high-yield, high-purity, and safe production process.
Scientific Principles and Synthesis Strategy
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from p-cresol is a classic example of an electrophilic aromatic substitution reaction. The key mechanistic features are:
-
Activation of the Aromatic Ring: The hydroxyl (-OH) group of p-cresol is a potent activating group. It donates electron density into the benzene ring, primarily at the ortho and para positions, making them highly susceptible to electrophilic attack.
-
Directing Effects: Because the para position is occupied by the methyl (-CH₃) group, electrophilic substitution is directed to the two equivalent ortho positions (C3 and C5).
-
Stepwise Bromination: The reaction proceeds in a stepwise manner. The first bromination at one ortho position yields 3-Bromo-4-methylphenol. The presence of the first bromine atom slightly deactivates the ring, but the powerful activating effect of the hydroxyl group ensures that a second bromination occurs readily at the remaining ortho position to form the desired 3,5-dibromo product.
Rationale for Reagent and Solvent Selection
-
Brominating Agent: Molecular bromine (Br₂) is the most common and cost-effective brominating agent for this transformation. Its high reactivity with activated phenols allows the reaction to proceed under mild conditions.
-
Solvent System: The choice of solvent is critical for controlling the reaction rate and temperature. Glacial acetic acid is an effective solvent as it readily dissolves p-cresol and moderates the reactivity of bromine.[3][4] Chlorinated solvents like chloroform or dichloromethane can also be used, particularly at lower temperatures to enhance selectivity.[5][6]
Process Workflow and Visualization
The overall process, from reactant preparation to final product isolation, is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1.0 mole scale synthesis. Adjustments may be necessary based on available equipment and specific process safety assessments.
Reagent and Equipment Data
| Reagent | CAS No. | Formula | Mol. Wt. ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| p-Cresol | 106-44-5 | C₇H₈O | 108.14 | 1.0 | 108.1 | ~105 | 1.03 |
| Bromine | 7726-95-6 | Br₂ | 159.81 | 2.05 | 327.6 | 105 | 3.12 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | - | - | 500 | 1.05 |
| Sodium Sulfite | 7757-83-7 | Na₂SO₃ | 126.04 | - | ~20 g | - | - |
Equipment:
-
5 L, 4-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Dropping funnel (1 L)
-
Thermometer or thermocouple probe
-
Condenser connected to a gas trap/scrubber containing 10% sodium hydroxide solution
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Vacuum oven
Synthetic Procedure
Step 1: Reactor Setup and Charging
-
Assemble the reactor system in a well-ventilated fume hood. Ensure all joints are properly sealed.
-
Charge the reactor with p-cresol (108.1 g, 1.0 mol) and glacial acetic acid (500 mL).
-
Begin stirring to dissolve the p-cresol completely.
Step 2: Bromine Addition
-
In a separate flask, carefully measure liquid bromine (105 mL, 327.6 g, 2.05 mol). CAUTION: Perform this in a fume hood wearing appropriate PPE.[7][8]
-
Transfer the bromine to the dropping funnel.
-
Cool the reactor containing the p-cresol solution to 0-5 °C using an ice-water bath.
-
Begin the dropwise addition of bromine to the stirred solution. The addition rate must be carefully controlled to maintain the internal temperature below 10 °C. A vigorous evolution of hydrogen bromide (HBr) gas will be observed; this gas must be directed into the scrubber. The addition should take approximately 2-3 hours.
Step 3: Reaction Completion
-
After the bromine addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for an additional 2 hours at room temperature to ensure the reaction proceeds to completion. The color of the solution should change from deep red to a lighter orange or yellow.
Step 4: Work-up and Isolation
-
Slowly add a 10% aqueous solution of sodium sulfite (or sodium thiosulfate) to the reaction mixture with stirring until the reddish color of excess bromine is completely discharged.
-
Pour the reaction mixture into a large beaker containing 2 L of ice-water. A pale-yellow or off-white solid will precipitate.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).
Purification
-
Transfer the crude solid to a suitable flask for recrystallization.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 226 - 247 g (85 - 93%) Appearance: White to off-white crystalline solid.
Safety, Handling, and Waste Disposal
Hazard Identification
| Substance | GHS Pictograms | Hazard Statements |
| Bromine | pericolo | Fatal if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life. |
| p-Cresol | pericolo | Toxic if swallowed or in contact with skin, Causes severe skin burns and eye damage. |
| Acetic Acid | pericolo | Flammable liquid and vapor, Causes severe skin burns and eye damage. |
| This compound | avvertimento | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9][10] |
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All operations involving bromine must be conducted in a certified chemical fume hood or a closed-system reactor with appropriate scrubbing capabilities for HBr and bromine vapors.[8][11] Bromine detectors and alarms should be installed in the work area.[11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical splash goggles and a face shield are mandatory when handling bromine and corrosive acids.[7][8]
-
Skin Protection: Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene), a chemically resistant apron, and closed-toe shoes.[7]
-
Respiratory Protection: For operations with a high risk of exposure, a full-face respirator with an appropriate cartridge for acid gases and halogens should be used.[11]
-
Spill and Waste Management
-
Bromine Spills: For small spills, use a commercial spill kit or cover with a neutralizing agent like a 10-25% solution of sodium thiosulfate.[1][7] Absorb the mixture with an inert material and place it in a sealed container for hazardous waste disposal.
-
Waste Disposal: All aqueous filtrates and organic waste must be collected and disposed of according to institutional and local environmental regulations. Neutralize acidic waste before disposal.
Characterization and Quality Control
| Analysis | Specification | Method |
| Melting Point | 106 - 110 °C | USP/EP Melting Point Apparatus |
| Purity (GC) | > 97% | Gas Chromatography |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Appearance | White to off-white crystalline solid | Visual Inspection |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. Adherence to the detailed procedural steps, particularly the control of reaction temperature and the rigorous implementation of safety protocols, is paramount for a successful and safe scale-up operation. This foundational knowledge enables drug development professionals and researchers to confidently produce this critical intermediate for further synthetic applications.
References
- Bromination safety - YouTube. (2024).
- Safety - Chemical Education Xchange. (n.d.).
- Bromine handling and safety. (n.d.). Slideshare.
- Handling liquid bromine and preparing bromine water. (n.d.). RSC Education.
- Bromine Safety & Standard Operating Procedures. (n.d.).
- An expeditious synthesis of syringaldehyde from para-cresol. (n.d.).
- A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company.
- This compound | C7H6Br2O | CID 55457. (n.d.). PubChem.
- CN102766028A - Method for preparing 2-bromine-4-methylphenol. (n.d.). Google Patents.
- 4-Bromo-3-methylphenol synthesis. (n.d.). ChemicalBook.
- 3,5-Dibromo-p-cresol. (n.d.). Tokyo Chemical Industry Co., Ltd.
- 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure.
- This compound, 97%. (n.d.). Fisher Scientific.
Sources
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- 2. Bromine handling and safety | DOCX [slideshare.net]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Enzymatic Synthesis of Halogenated Phenols
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Halogenation in Phenolic Compounds
Halogenated phenols are not merely academic curiosities; they are foundational scaffolds in a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] The introduction of a halogen atom (Cl, Br, I) onto a phenolic ring profoundly alters its physicochemical properties, modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes targeted halogenation a critical tool in drug discovery and fine chemical synthesis.[2][4]
However, traditional chemical halogenation methods often rely on hazardous reagents like molecular bromine or chlorine and can suffer from a lack of regioselectivity, leading to complex product mixtures and significant downstream purification challenges.[1][5] Biocatalysis, utilizing enzymes as precision catalysts, offers an elegant and sustainable alternative. Enzymes operate under mild, aqueous conditions, and their inherent specificity can provide unparalleled control over reaction outcomes.[2][6]
This guide provides a detailed exploration of two powerful enzymatic systems for phenol halogenation: Vanadium-Dependent Haloperoxidases (VHPOs) and Laccase-Mediator Systems (LMS) . We will delve into the mechanistic underpinnings of these enzymes and provide robust, field-tested protocols for their application in the laboratory.
Part 1: Vanadium-Dependent Haloperoxidases (VHPOs) - The Workhorses of Biocatalytic Halogenation
VHPOs are remarkably robust enzymes found in marine algae, fungi, and bacteria.[7][8] They are prized for their stability in the presence of organic solvents and at elevated temperatures, making them highly attractive for synthetic applications.[6][9][10] Unlike many enzymes, their catalytic cycle does not involve a change in the metal's oxidation state; instead, the vanadium(V) center acts as a Lewis acid to activate hydrogen peroxide.[8][11]
Catalytic Mechanism of VHPOs
The catalytic cycle of a VHPO is a highly efficient process for generating a reactive halogenating species.[8][11]
-
Peroxide Binding: Hydrogen peroxide (H₂O₂) coordinates to the vanadium(V) center in the enzyme's active site, forming a peroxovanadium intermediate.[6][8]
-
Halide Attack: A halide ion (X⁻, e.g., Br⁻) performs a nucleophilic attack on the bound peroxide.[8]
-
Hypohalite Formation: This attack results in the formation of a vanadium-bound hypohalite species or the release of free hypohalous acid (HOX), a potent electrophile.[6][8][12]
-
Electrophilic Aromatic Substitution: The generated hypohalous acid then reacts with an electron-rich phenolic substrate in a classic electrophilic aromatic substitution reaction, installing the halogen onto the aromatic ring.[12][13]
This mechanism is depicted in the diagram below:
Caption: Figure 1. Catalytic cycle of a Vanadium-Dependent Haloperoxidase (VHPO).
Experimental Protocol: Bromination of Phenol using a Recombinant VHPO
This protocol is designed for the regioselective bromination of a model phenolic substrate. The VHPO from the fungus Curvularia inaequalis is particularly well-suited for this task due to its high stability and activity.[9]
Materials:
-
Vanadium-Dependent Chloroperoxidase (VClPO) from Curvularia inaequalis (Ci-VClPO). Note: Despite its name, this enzyme is highly efficient for bromination.[9] (Can be recombinantly expressed or sourced commercially).
-
Phenol (Substrate)
-
Potassium Bromide (KBr) (Halide Source)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Sodium Phosphate Buffer (100 mM, pH 6.0)
-
Sodium Orthovanadate (Na₃VO₄) (For apo-enzyme reconstitution, if necessary)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
HPLC or GC-MS system for analysis
Protocol Workflow:
Caption: Figure 2. General experimental workflow for enzymatic phenol halogenation.
Step-by-Step Procedure:
-
Enzyme Preparation & Activation:
-
Reconstitute the lyophilized VHPO in 100 mM sodium phosphate buffer (pH 6.0) to a final concentration of 0.1-1.0 µM.
-
Scientist's Note: If starting with the apo-enzyme (without vanadium), supplement the buffer with 1 mM sodium orthovanadate and incubate for 30 minutes at room temperature to form the active holo-enzyme.[9]
-
-
Reaction Setup:
-
In a 10 mL glass vial, combine:
-
5 mL of 100 mM sodium phosphate buffer (pH 6.0).
-
Phenol stock solution to a final concentration of 10 mM.
-
Potassium bromide (KBr) stock solution to a final concentration of 20 mM.
-
The prepared VHPO solution (to a final concentration of 0.1-1.0 µM).
-
-
Rationale: A slight excess of the halide salt ensures it is not the limiting reagent. The reaction is performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity.
-
-
Reaction Initiation:
-
Initiate the reaction by adding hydrogen peroxide. To prevent oxidative inactivation of the enzyme, add H₂O₂ slowly over time.[6][14]
-
Using a syringe pump, add a 100 mM H₂O₂ solution at a rate of 0.5 mL/hour for 2 hours (total of 1 mmol H₂O₂).
-
Rationale: High concentrations of H₂O₂ can damage the enzyme. A slow, continuous addition maintains a low, steady-state concentration of the oxidant, preserving enzyme stability and maximizing turnover numbers.[9]
-
-
Incubation:
-
Stir the reaction mixture at 25-30°C for 4-6 hours. Monitor the reaction progress by taking small aliquots (50 µL) every hour.
-
-
Reaction Quenching & Sample Preparation:
-
Quench the reaction by adding a small amount of catalase or sodium sulfite to decompose any remaining H₂O₂.
-
Acidify the aliquot with 10 µL of 1 M HCl.
-
Extract the phenolic compounds by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic (top) layer for analysis.
-
-
Product Analysis:
-
Analyze the extracted sample using reverse-phase HPLC or GC-MS to identify and quantify the substrate (phenol) and products (e.g., 2-bromophenol, 4-bromophenol, 2,4-dibromophenol).
-
Expected Outcome: The primary products will be mono-brominated phenols, with the ortho- and para-isomers being favored due to the directing effects of the hydroxyl group in electrophilic substitution.[12] The regioselectivity is primarily dictated by the chemical reactivity of the substrate itself, as the hypohalous acid is a diffusible intermediate.[12]
-
Part 2: Laccase-Mediator Systems (LMS) for Indirect Halogenation
Laccases are multi-copper oxidases that typically oxidize phenols directly.[15] However, their redox potential is often insufficient to oxidize halides or non-phenolic compounds.[15][16] The Laccase-Mediator System (LMS) brilliantly circumvents this limitation. In an LMS, the laccase oxidizes a small organic molecule—the "mediator"—which in turn acts as a powerful oxidizing agent to perform the desired chemical transformation.[16][17][18]
This approach broadens the substrate scope of laccases significantly.[16] For halogenation, the system is designed so that the oxidized mediator can react with a halide source to generate a halogenating species.
Key Characteristics of Enzyme Systems
| Feature | Vanadium-Dependent Haloperoxidase (VHPO) | Laccase-Mediator System (LMS) |
| Primary Oxidant | Hydrogen Peroxide (H₂O₂) | Molecular Oxygen (O₂) |
| Catalytic Center | Vanadium(V) | Copper (Type 1, 2, and 3) |
| Halogenating Agent | Enzymatically generated Hypohalous Acid (HOX)[6][12] | Generated via reaction of oxidized mediator with halide |
| Key Advantage | High stability, high turnover numbers, direct generation of halogenating agent[9] | Uses O₂ as a green oxidant, broadens substrate scope through mediator choice[15][16] |
| Common Limitation | Susceptible to inactivation by high H₂O₂ concentrations[14] | Requires stoichiometric amounts of mediator; potential for mediator-substrate side reactions[19] |
General Protocol: Laccase-Mediator-Halide Reaction
This protocol provides a framework for the halogenation of a phenolic substrate using a laccase, a mediator, and a halide salt.
Materials:
-
Laccase (e.g., from Trametes versicolor)
-
Phenolic Substrate (e.g., syringic acid)
-
Mediator (e.g., 1-hydroxybenzotriazole (HBT) or ABTS)
-
Potassium Bromide (KBr)
-
Acetate or Citrate Buffer (100 mM, pH 4.5-5.5)
-
Methanol or Acetonitrile (as co-solvent, if needed for substrate solubility)
-
Oxygen (supplied as air)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flask open to the air (or with gentle bubbling of air), combine:
-
10 mL of 100 mM acetate buffer (pH 5.0).
-
Phenolic substrate to a final concentration of 5-10 mM.
-
Mediator (e.g., HBT) to a final concentration of 5-10 mM.
-
KBr to a final concentration of 50-100 mM.
-
-
Rationale: Laccases typically function optimally under slightly acidic conditions. The reaction requires oxygen as the terminal electron acceptor, so ensuring an aerobic environment is critical.[15]
-
-
Reaction Initiation:
-
Add laccase to a final activity of 1-5 U/mL.
-
Seal the flask (if not bubbling air) and place it on an orbital shaker to ensure sufficient aeration.
-
-
Incubation and Monitoring:
-
Incubate the reaction at 30-40°C for 12-24 hours.
-
Monitor the reaction by withdrawing aliquots and analyzing via HPLC, as described in the VHPO protocol.
-
-
Work-up and Analysis:
-
Stop the reaction by denaturing the enzyme (e.g., by adding a large volume of acetonitrile or by boiling).
-
Centrifuge to remove precipitated protein.
-
Perform product extraction and analysis as detailed previously.
-
Scientist's Note: The choice of mediator is critical. Some mediators, like ABTS, may form adducts with the substrate, while others, like HBT, act more as true electron shuttles.[19] Preliminary screening of mediators is often necessary.
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. (VHPO) H₂O₂ concentration too high, causing inactivation. 4. (LMS) Insufficient oxygen supply. | 1. Verify enzyme activity with a standard chromogenic substrate (e.g., ABTS for laccase, phenol red for VHPO). 2. Optimize pH and temperature for the specific enzyme used. 3. Use a syringe pump for slow H₂O₂ addition or an in-situ H₂O₂ generation system (e.g., glucose oxidase). 4. Increase shaking speed or bubble air/O₂ through the reaction mixture. |
| Formation of Multiple Products / Low Selectivity | 1. Over-halogenation (di-, tri-halogenated species). 2. (LMS) Side reactions between mediator and substrate. | 1. Stop the reaction at an earlier time point. Reduce the molar ratio of halide and/or H₂O₂ to the substrate. 2. Screen different mediators. Analyze control reactions without the halide to identify non-halogenated side products. |
| Enzyme Instability / Precipitation | 1. Presence of organic co-solvents. 2. Protease contamination. 3. Reaction conditions are too harsh. | 1. Screen for enzyme tolerance to different co-solvents. Consider enzyme immobilization. 2. Add a protease inhibitor cocktail. 3. Re-evaluate pH, temperature, and oxidant concentration. |
Industrial Scalability and Future Outlook: The Role of Immobilization
For the widespread adoption of enzymatic halogenation in industrial processes, catalyst reusability and stability are paramount. Immobilization of the enzyme onto a solid support (e.g., beads, membranes, or fibers) addresses these challenges directly.[20][21]
Benefits of Immobilization:
-
Enhanced Stability: Provides protection against harsh environmental conditions like pH, temperature, and solvents.[20]
-
Easy Separation: Simplifies the removal of the catalyst from the reaction mixture, preventing protein contamination of the final product.[21]
-
Reusability: Allows the enzyme to be recycled for multiple reaction batches, significantly reducing costs.[20][21]
-
Continuous Processing: Enables the use of packed-bed or continuous-flow reactors, ideal for large-scale production.
Both VHPOs and laccases have been successfully immobilized on various supports, demonstrating the feasibility of developing robust, scalable biocatalytic processes for the synthesis of halogenated phenols.[21][22]
References
- Title: Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC Source: PubMed Central URL:[Link]
- Title: Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC Source: N
- Title: Oxidation of phenols by laccase and laccase-mediator systems.
- Title: Haloperoxidases as catalysts in organic synthesis Source: RSC Publishing URL:[Link]
- Title: Oxidation of phenols by laccase and laccase-medi
- Title: Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow Source: N
- Title: Chemoenzymatic Halogenation of Phenols by using the Haloperoxidase from Curvularia inaequalis | Request PDF Source: ResearchG
- Title: Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases Source: Journal of the American Chemical Society URL:[Link]
- Title: Development of Halogenase Enzymes for Use in Synthesis Source: Chemical Reviews URL:[Link]
- Title: Chloroperoxidase mediated halogenation of phenols (Journal Article) Source: OSTI.GOV URL:[Link]
- Title: Development of Halogenase Enzymes for Use in Synthesis Source: The University of Manchester URL:[Link]
- Title: Laccase-mediator systems and their applications: A review Source: ResearchG
- Title: What's New in Enzymatic Halogenations - PMC Source: N
- Title: Laccase-Mediator System Using a Natural Mediator as a Whitening Agent for the Decoloriz
- Title: Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures - PMC Source: N
- Title: Halogenated phenols for diagnostics, antioxidant protection and drug delivery Source: Google Patents URL
- Title: Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC Source: N
- Title: How Is Substrate Halogenation Triggered by the Vanadium Haloperoxidase from Curvularia inaequalis?
- Title: A critical review on purification methods and applications of marine algal haloperoxidases Source: Frontiers in Marine Science URL:[Link]
- Title: (PDF)
- Title: (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW)
- Title: (PDF)
- Title: Applications for (Halo)peroxidases Source: TU Delft URL:[Link]
- Title: Nanozymes in marine antifouling applications: a focus on haloperoxidase activity Source: Royal Society of Chemistry URL:[Link]
- Title: Electrophilic halogen
- Title: Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases Source: American Chemical Society URL:[Link]
- Title: Enzyme Immobilization Technologies and Industrial Applications - PMC Source: N
- Title: Immobilization of peroxidases on textile carrier materials and their application in food industry Source: ResearchG
- Title: Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria Source: PubMed URL:[Link]
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Application Notes & Protocols: Phase Transfer Catalysis for the Synthesis of Brominated Aromatics
Introduction: A Modern Approach to Aromatic Bromination
The synthesis of brominated aromatic compounds is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and advanced materials. Traditionally, this transformation has relied on electrophilic aromatic substitution using molecular bromine (Br₂), often in the presence of a Lewis acid catalyst. However, this classic approach is fraught with challenges, including the high toxicity and corrosive nature of liquid bromine, the generation of hazardous hydrogen bromide (HBr) gas, and often, a lack of regioselectivity.[1][2]
Phase Transfer Catalysis (PTC) has emerged as a powerful and elegant solution to these problems.[3] PTC is a unique methodology that facilitates reactions between reactants located in separate, immiscible phases (e.g., a solid-liquid or liquid-liquid system).[4][5][6] By employing a catalytic amount of a phase transfer agent, ionic reagents, such as bromide salts, can be transported from an aqueous or solid phase into an organic phase where the aromatic substrate resides.[7][8] This technique not only circumvents the need for hazardous reagents but also offers numerous advantages:
-
Enhanced Safety: PTC allows the use of stable, easy-to-handle bromide salts (e.g., KBr, NaBr) in place of volatile and highly corrosive liquid bromine.[1]
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and ambient pressure, reducing energy consumption.[9]
-
Improved Yields and Selectivity: The reactive species in the organic phase is a "naked" or poorly solvated anion, which can lead to higher reaction rates and cleaner product profiles.[6]
-
Green Chemistry Alignment: PTC often utilizes water as a solvent for one of the phases and reduces the need for expensive, anhydrous, or polar aprotic solvents, aligning with the principles of sustainable chemistry.[7][10]
This guide provides a comprehensive overview of the principles, mechanisms, and practical applications of phase transfer catalysis for the synthesis of brominated aromatics, tailored for researchers and professionals in drug development and chemical synthesis.
The Mechanism: Bridging the Phase Divide
In a typical PTC system for aromatic bromination, the reaction is heterogeneous. The aromatic substrate is dissolved in a water-immiscible organic solvent, while the bromide source (an inorganic salt) is either dissolved in water (liquid-liquid PTC) or present as a solid (solid-liquid PTC). The reaction is inhibited because the reactants are physically separated.[7]
The phase transfer catalyst, typically a quaternary ammonium (Q⁺) or phosphonium salt, is the key to overcoming this barrier.[8] The catalyst possesses both hydrophilic (the charged cation) and lipophilic (the alkyl chains) properties, allowing it to shuttle anions across the phase boundary.[7]
The catalytic cycle can be described as follows:
-
Anion Exchange: At the interface, the catalyst's cation (Q⁺) exchanges its initial counter-ion (e.g., chloride) for a bromide anion (Br⁻) from the aqueous or solid phase.
-
Migration to Organic Phase: The newly formed ion pair, Q⁺Br⁻, is sufficiently lipophilic to dissolve in and migrate into the bulk organic phase.[6][8]
-
Reaction in Organic Phase: Within the organic phase, the bromide anion is only loosely associated with the bulky Q⁺ cation and is poorly solvated. This "naked" bromide is highly nucleophilic and reactive. It reacts with the aromatic substrate, typically in the presence of an in situ generated electrophilic bromine species from an added oxidant, leading to the formation of the brominated aromatic product.
-
Catalyst Regeneration: The catalyst cation (Q⁺), now paired with the leaving group from the aromatic substrate (or having completed its role in the bromination step), migrates back to the interface to begin another cycle.
Visualization of the PTC Mechanism
Caption: The catalytic cycle in phase transfer-catalyzed aromatic bromination.
Core Components: Selecting the Right Tools for the Job
The success of a PTC bromination reaction hinges on the judicious selection of its core components.
The Phase Transfer Catalyst
The choice of catalyst is critical and is governed by factors like reaction conditions, cost, and the specific nature of the reactants.[11]
| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Methyltributylammonium chloride (Aliquat® 336), Benzyltriethylammonium chloride (BTEAC) | The lipophilic cation pairs with the bromide anion, transporting it into the organic phase.[7][8] | Cost-effective, widely available, thermally stable, versatile.[11][12] | Can sometimes be difficult to remove from the final product. |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts, but the phosphonium cation can offer higher thermal stability. | Excellent thermal stability for high-temperature reactions.[5] | Generally more expensive than ammonium salts. |
| Crown Ethers | 18-Crown-6, Dicyclohexyl-18-crown-6 | Encapsulates the metal cation (e.g., K⁺ from KBr) within its hydrophilic core, making the associated bromide anion more "naked" and reactive.[13] | Highly effective, especially for solid-liquid PTC.[14][15] | Expensive, potentially toxic.[7][13] |
The Aromatic Substrate: Activated vs. Deactivated Systems
The electronic nature of the aromatic ring dictates its susceptibility to electrophilic attack and thus the required reaction conditions.
-
Activated Aromatics: Rings containing electron-donating groups (e.g., -OH, -OR, -NH₂, -R) are electron-rich and undergo bromination readily. Reactions often proceed at room temperature with high yields and regioselectivity (typically ortho and para).[16]
-
Deactivated Aromatics: Rings with electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CHO, -CO₂R) are electron-deficient and are much more challenging to brominate. These substrates often require more forcing conditions, such as higher temperatures, stronger oxidizing agents, or highly active catalysts.[17][18][19][20]
The Bromide Source and Oxidant
A key advantage of PTC is the ability to use inexpensive and safe alkali metal bromides like Sodium Bromide (NaBr) or Potassium Bromide (KBr). However, Br⁻ itself is not electrophilic. To achieve electrophilic aromatic substitution, an oxidant is typically required to convert the bromide anion into an electrophilic bromine species in situ. Common oxidants include hydrogen peroxide (H₂O₂) and potassium peroxymonosulfate (Oxone®). This approach avoids handling molecular bromine directly, significantly improving the safety profile of the process.[1][2]
Experimental Protocols
Safety First: All bromination reactions must be performed in a well-ventilated chemical fume hood.[21] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[21][22]
General Experimental Workflow Visualization
Caption: A typical workflow for PTC-mediated aromatic bromination.
Protocol 1: PTC Bromination of an Activated Aromatic (Anisole)
This protocol outlines the para-selective monobromination of anisole, an electron-rich aromatic ether.
Materials:
-
Anisole (1.0 equiv)
-
Potassium Bromide (KBr) (1.5 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv)
-
Dichloromethane (DCM)
-
30% Hydrogen Peroxide (H₂O₂) (2.0 equiv)
-
10% aq. Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 equiv), KBr (1.5 equiv), TBAB (0.05 equiv), and dichloromethane (to make a ~0.5 M solution with respect to anisole).
-
Reaction: Begin vigorous stirring to ensure good mixing between the phases. Cool the flask in an ice-water bath.
-
Oxidant Addition: Slowly add 30% H₂O₂ (2.0 equiv) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 10% aqueous Na₂S₂O₃ solution to quench any unreacted electrophilic bromine (test with starch-iodide paper to ensure complete quench).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromoanisole.
Protocol 2: PTC Bromination of a Less-Activated Aromatic (Toluene)
This protocol describes the bromination of toluene, which is less reactive than anisole. The conditions are slightly modified to achieve a good conversion rate.
Materials:
-
Toluene (1.0 equiv)
-
Sodium Bromide (NaBr) (1.5 equiv)
-
Aliquat® 336 (0.05 equiv)
-
Chlorobenzene
-
Oxone® (Potassium Peroxymonosulfate) (1.2 equiv)
-
10% aq. Sodium Sulfite (Na₂SO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add toluene (1.0 equiv), NaBr (1.5 equiv), Aliquat® 336 (0.05 equiv), and chlorobenzene (to make a ~1.0 M solution).
-
Oxidant Addition: In a separate flask, dissolve Oxone® (1.2 equiv) in water. Add this aqueous solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to 50-60 °C with very vigorous stirring.
-
Monitoring: Maintain the temperature and stirring for 6-8 hours, monitoring the reaction progress by GC.
-
Quenching: After completion, cool the mixture to room temperature. Add 10% aqueous Na₂SO₃ solution to quench any residual oxidant and bromine species.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer twice with water and then once with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the chlorobenzene under reduced pressure (note: chlorobenzene has a high boiling point).
-
Purification: The crude product, a mixture of ortho and para isomers, can be purified and separated by flash column chromatography or fractional distillation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Insufficient stirring/interfacial area.- Catalyst is inefficient or poisoned.- Temperature is too low.- Substrate is highly deactivated. | - Increase the stirring speed significantly.[23]- Try a different PTC (e.g., Aliquat 336 for higher lipophilicity).- Gradually increase the reaction temperature.- Use more forcing conditions or a stronger oxidant. |
| Low Yield | - Incomplete reaction.- Catalyst concentration is too low.- Product loss during work-up/purification. | - Increase reaction time.- Increase catalyst loading to 5-10 mol%.- Ensure proper quenching and perform careful extractions. |
| Formation of Byproducts (e.g., polybromination) | - Stoichiometry of brominating agent is too high.- Reaction temperature is too high or time is too long for an activated substrate. | - Use a stoichiometric amount of the bromide salt and oxidant.- Perform the reaction at a lower temperature and monitor carefully to stop it upon consumption of the starting material. |
| Difficulty Separating Catalyst | - The quaternary ammonium salt is co-eluting with the product. | - Perform an aqueous wash of the organic layer before concentration.- If the product is non-polar, try filtering the concentrated crude product through a short plug of silica gel. |
Conclusion
Phase transfer catalysis offers a robust, safe, and efficient platform for the synthesis of brominated aromatics. By enabling the use of stable bromide salts under mild, biphasic conditions, PTC addresses many of the safety and environmental drawbacks associated with traditional bromination methods. Its operational simplicity and scalability make it a highly attractive methodology for both academic research and industrial-scale manufacturing.[10][24] As the demand for greener and more sustainable chemical processes grows, the application of PTC in the synthesis of valuable chemical intermediates is poised for continued expansion and innovation.
References
- Scribd. Lab Safety for Bromination of Arenes | PDF | Chemical Reactions | Aromaticity.
- American Institute of Chemists. article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.
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- SACHEM, Inc. Quaternary Ammonium Salts.
- University of California, Santa Barbara. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- ACS GCI Pharmaceutical Roundtable. Bromination - Wordpress.
- Rasayan Journal of Chemistry. crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction.
- European Patent Office. Quaternary ammonium salts used as phase transfer catalysts. EP 0267136 A2.
- Wikipedia. Crown ether.
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- ACS Publications. Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Org. Process Res. Dev. 2015, 19, 12, 1731–1746.
- RSC Publishing. Crown ethers as phase-transfer catalysts in two-phase reactions. J. Chem. Soc., Chem. Commun., 1973, 20, 787-788.
- RSC Publishing. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. J. Chem. Soc., Perkin Trans. 2, 1979, 10, 1540-1545.
- Semantic Scholar. Selective liquid-phase bromination of toluene catalysed by zeolites.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Crown Ethers in Phase Transfer Catalysis.
- MDPI. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Org. Process Res. Dev. 2019, 23(7), 1358-1364.
- Wikipedia. Phase-transfer catalyst.
- PTC Communications, Inc. Industrial Phase-Transfer Catalysis. (2005).
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- NPTEL Archive. Lecture 41 : Phase Transfer Catalysis.
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- NIH - PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules 2012, 17(12), 14699-14711.
- Scilight. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022).
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- ResearchGate. Bromination of Deactivated Aromatics: A Simple and Efficient Method.
- Google Patents. Vapor phase bromination of aromatic compounds. US4814525A.
- Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018).
- NIH - PMC. Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. Chemistry. 2022, 28(41), e202200888.
- ElectronicsAndBooks. New Applications of Phase Transfer Catalysis in Organic Synthesis.
- ACS Publications. Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics 2022, 41(11), 1334–1346.
- Macmillan Group. Phase-Transfer Catalysis (PTC). (2008).
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- Organic Chemistry Portal. Bromination of Deactivated Aromatics: A Simple and Efficient Method.
- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
- MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules 2012, 17(12), 14699-14711.
- Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022).
- ACS Publications. Bromination of deactivated aromatics using bromine trifluoride without a catalyst. J. Org. Chem. 2005, 70(13), 5147-5151.
- PubMed. Bromination of deactivated aromatics: a simple and efficient method. J. Org. Chem. 2007, 72(15), 5867-5869.
- ACS Publications. ACS Catalysis Journal.
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Application Notes and Protocols for Kinetic Studies of Reactions Involving 3,5-Dibromo-4-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to performing kinetic studies on reactions involving 3,5-Dibromo-4-methylphenol. It covers the fundamental principles, experimental design, detailed protocols for oxidative and electrophilic substitution reactions, and methods for data analysis. The protocols are designed to be self-validating, and the rationale behind key experimental choices is elucidated to empower researchers in adapting these methods to their specific research questions.
Introduction: The Significance of Kinetic Analysis
This compound, a halogenated derivative of p-cresol, presents a unique scaffold for studying the influence of electronic and steric effects on reaction kinetics. The electron-withdrawing bromine atoms and the electron-donating methyl group create a nuanced electronic environment that governs the reactivity of the aromatic ring and the phenolic hydroxyl group. Understanding the kinetics of its reactions is crucial in various fields, from environmental science, where it may be a pollutant or a degradation intermediate, to medicinal chemistry, where substituted phenols are common pharmacophores.
Kinetic studies provide invaluable insights into reaction mechanisms, allowing for the determination of rate constants, activation energies, and the influence of various parameters such as pH, temperature, and catalyst concentration. This knowledge is fundamental for process optimization, reaction mechanism elucidation, and the development of predictive models for chemical transformations.
Core Principles in Experimental Design
A robust kinetic study is built on a foundation of careful experimental design. The primary objective is to monitor the change in concentration of a reactant or product over time. For reactions involving this compound, spectrophotometric and chromatographic methods are particularly well-suited.
Causality in Method Selection: The choice of analytical technique is dictated by the specific reaction being studied. For instance, reactions that produce a colored product or involve a change in the chromophoric system of the phenol can be conveniently monitored using UV-Vis spectrophotometry.[1][2] Conversely, for complex reaction mixtures or when reactants and products lack a distinct UV-Vis signature, High-Performance Liquid Chromatography (HPLC) offers superior separation and quantification capabilities.
Self-Validating Protocols: To ensure the trustworthiness of the kinetic data, protocols should include control experiments. These may include running the reaction without a key reactant (e.g., the oxidant or catalyst) to check for background degradation or performing the reaction with a known standard to validate the analytical method.
Experimental Protocols
Kinetic Study of the Oxidation of this compound
Oxidation of phenolic compounds is a fundamental process in environmental degradation and biological systems. This protocol outlines a method to study the kinetics of oxidation of this compound using a model oxidant, such as potassium permanganate (KMnO₄) or a peroxidase enzyme.
Rationale: The reaction is monitored by the disappearance of the oxidant or the formation of oxidation products. The choice of monitoring wavelength is critical and should be determined by acquiring the UV-Vis spectra of the reactants and products.
Experimental Workflow:
Caption: Workflow for the kinetic analysis of this compound oxidation.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like ethanol or acetonitrile, depending on solubility and compatibility with the reaction medium).
-
Prepare a stock solution of the oxidant (e.g., 10 mM KMnO₄ in water or a suitable buffer for enzymatic reactions).
-
Prepare a buffer solution to maintain a constant pH throughout the reaction. The choice of buffer is critical as pH can significantly influence the reaction rate of phenols.[3][4]
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the oxidant.
-
Set the spectrophotometer to the determined λ_max and zero it with a blank solution containing the buffer and the solvent used for the phenol stock.
-
-
Kinetic Run:
-
Pipette the buffer solution and the this compound stock solution into a quartz cuvette. Ensure the phenol is in large excess compared to the oxidant to achieve pseudo-first-order conditions.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a small, known volume of the oxidant stock solution. Mix quickly and thoroughly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the natural logarithm of the absorbance of the limiting reactant (oxidant) should be linear with time.
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
Table 1: Example Experimental Conditions for Oxidation Kinetics
| Parameter | Value | Rationale |
| [this compound] | 100 µM | In excess to ensure pseudo-first-order kinetics. |
| [Oxidant] | 5 µM | Limiting reactant for accurate monitoring. |
| pH | 7.4 (Phosphate Buffer) | Mimics physiological conditions; maintains constant H⁺ concentration. |
| Temperature | 25 °C | Controlled to ensure reproducible rate constants. |
| Wavelength | Dependent on Oxidant | λ_max of the species being monitored. |
Kinetic Study of Electrophilic Bromination
The bromine atoms already present on the ring of this compound will influence the rate and position of further electrophilic substitution. Studying the kinetics of a reaction like bromination can provide insights into these directing effects.
Rationale: The kinetics of bromination of phenols can be rapid.[3][4] A stopped-flow apparatus may be necessary for accurate measurement of the initial rates.[5] The reaction can be monitored by following the disappearance of the molecular bromine or the appearance of the brominated product.
Experimental Workflow:
Caption: Workflow for studying the kinetics of electrophilic bromination of this compound using a stopped-flow technique.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Prepare a fresh solution of bromine water and determine its concentration by titration.
-
Use a buffer system that does not react with bromine (e.g., phosphate buffer).
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the this compound solution and the other with the bromine water.
-
Set the spectrophotometer to a wavelength where the change in absorbance upon reaction is maximal (e.g., the λ_max of Br₂).
-
Initiate the rapid mixing of the two solutions. The instrument will automatically record the absorbance change over a very short timescale (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time curve.
-
By systematically varying the initial concentrations of this compound and bromine, the order of the reaction with respect to each reactant can be determined.
-
The rate law and the overall rate constant (k) can then be calculated.
-
Table 2: Example Data for Determining Reaction Order
| [this compound] (M) | [Bromine] (M) | Initial Rate (M/s) |
| 0.01 | 0.001 | 1.2 x 10⁻⁴ |
| 0.02 | 0.001 | 2.4 x 10⁻⁴ |
| 0.01 | 0.002 | 4.8 x 10⁻⁴ |
Analysis of Table 2: Doubling the concentration of the phenol while keeping the bromine concentration constant doubles the initial rate, indicating the reaction is first order with respect to the phenol. Doubling the bromine concentration while keeping the phenol concentration constant quadruples the rate, suggesting the reaction is second order with respect to bromine. The overall rate law would be: Rate = k[this compound][Bromine]².
Data Presentation and Interpretation
All kinetic data should be presented clearly, with plots appropriately labeled and tables summarizing the key findings. It is crucial to report the reaction conditions (temperature, pH, solvent) alongside the calculated rate constants.
Arrhenius and Eyring Plots: To gain deeper insight into the reaction mechanism, the temperature dependence of the rate constant can be investigated. By measuring the rate constant at different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy (Ea). Further analysis using the Eyring equation can yield the activation enthalpy (ΔH‡) and entropy (ΔS‡), providing information about the transition state of the reaction.
Conclusion
The protocols and principles outlined in this application note provide a robust framework for conducting kinetic studies on reactions involving this compound. By carefully designing experiments, utilizing appropriate analytical techniques, and rigorously analyzing the data, researchers can obtain high-quality kinetic information. This will not only advance our fundamental understanding of the reactivity of this molecule but also have practical implications in various fields of chemical science.
References
- Mitic, S. S., et al. (2001). A kinetic method for the determination of phenol. Journal of the Serbian Chemical Society. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. [Link]
- National Center for Biotechnology Information. (2021).
- Kozak, G. S., & Fernando, Q. (1962). The determination of phenol and kinetic studies on the monobromination of phenol by a pulse coulometric technique. Analytica Chimica Acta. [Link]
- Gallard, H., & von Gunten, U. (2003). Rate constants of reactions of bromine with phenols in aqueous solution.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (n.d.). Rate constants of reactions of bromine with phenols in aqueous solution. [Link]
- Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]
- Fisher Scientific. (n.d.). This compound, 97%. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methylphenol. PubChem. [Link]
- Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]
- ResearchGate. (n.d.).
Sources
- 1. (PDF) A kinetic method for the determination of phenol (2002) | Snezana S. Mitic | 12 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rate constants of reactions of bromine with phenols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3,5-Dibromo-4-methylphenol
Welcome to our dedicated technical support center for the synthesis of 3,5-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields of your target molecule.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a very low yield of this compound. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the high reactivity of the starting material, p-cresol (4-methylphenol), and the reaction conditions. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both activating, making the ring highly susceptible to electrophilic attack.[1][2] This can lead to a number of issues:
-
Over-bromination (Polysubstitution): The strong activating nature of the hydroxyl group can lead to the formation of tri-brominated or other polysubstituted byproducts, consuming your starting material and reducing the yield of the desired di-bromo product.[1][3]
-
Poor Regioselectivity: While the hydroxyl group is an ortho, para-director, achieving selective bromination at the 3 and 5 positions can be challenging.[1][2] Bromination can also occur at the ortho position relative to the methyl group.
-
Suboptimal Reaction Conditions: Factors such as the choice of brominating agent, solvent, temperature, and reaction time can significantly impact the yield.[1][4]
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps if not performed carefully.
Q2: I'm observing multiple spots on my TLC analysis, suggesting a mixture of products. How can I improve the selectivity for this compound?
The formation of multiple products is a common issue, often due to over-bromination and lack of regioselectivity. To enhance the selectivity for the desired 3,5-dibromo product, consider the following strategies:
-
Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water, which tend to cause polysubstitution.[1][3] Milder reagents such as N-bromosuccinimide (NBS) often provide better control over the reaction.[1][5]
-
Solvent Selection: The polarity of the solvent plays a crucial role. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) can temper the reactivity of the brominating agent and improve selectivity compared to polar solvents like water or acetic acid.[1][4]
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and minimize the formation of byproducts.[3][4]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess (around 2.0-2.2 equivalents) of bromine or NBS is typically required for di-substitution.
Q3: What is the role of the solvent in the bromination of p-cresol?
The solvent has a profound effect on the bromination of phenols.[4]
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can increase the electrophilicity of bromine by polarizing the Br-Br bond, leading to a faster and more aggressive reaction.[3][4] This often results in over-bromination and the formation of a mixture of products.[1][3]
-
Non-Polar Aprotic Solvents (e.g., CCl₄, CH₂Cl₂, chlorobenzene): These solvents do not significantly polarize the bromine molecule, leading to a more controlled and selective reaction.[1][4][6] They are generally preferred for achieving specific substitution patterns.
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Predominance of Over-brominated Byproducts
If you observe significant formation of tri- or tetra-brominated phenols, it indicates that the reaction is too aggressive.
Troubleshooting Steps:
-
Change the Brominating Agent: If using elemental bromine (Br₂), switch to a milder agent like N-bromosuccinimide (NBS).[1][5]
-
Modify the Solvent: If the reaction is being carried out in a polar solvent like acetic acid, switch to a non-polar solvent such as dichloromethane or carbon tetrachloride.[1][4]
-
Lower the Reaction Temperature: Perform the reaction at 0°C or even lower to slow down the reaction rate and improve selectivity.[3][4]
-
Control the Addition of Bromine: Add the brominating agent dropwise over an extended period to maintain a low concentration of the electrophile in the reaction mixture.
Issue 2: Incomplete Conversion of Starting Material
If a significant amount of p-cresol remains after the reaction, it suggests that the reaction conditions are not optimal for complete conversion.
Troubleshooting Steps:
-
Check Stoichiometry: Ensure that at least two equivalents of the brominating agent are used.
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, extend the reaction time.
-
Slightly Increase Temperature: If the reaction is too slow at low temperatures, a modest increase in temperature may be necessary. However, this should be done cautiously to avoid over-bromination.
-
Consider a Catalyst: In some cases, a mild Lewis acid catalyst may be used, but this can also increase the risk of side reactions.
Data Summary Table: Impact of Reaction Parameters on Yield and Selectivity
| Parameter | Condition | Expected Outcome on Yield of this compound | Potential Negative Effects |
| Brominating Agent | Elemental Bromine (Br₂) | Can be high, but often with byproducts | High risk of over-bromination |
| N-Bromosuccinimide (NBS) | Generally good, with better selectivity | May be slower, requires initiation | |
| Solvent | Polar (e.g., Acetic Acid) | Can be fast, but may lower selectivity | Increased polysubstitution |
| Non-polar (e.g., CH₂Cl₂) | Higher selectivity and yield of desired product | Slower reaction rate | |
| Temperature | Low (0°C or below) | Improved selectivity | Slower reaction rate, potential for incomplete reaction |
| Room Temperature or Higher | Faster reaction rate | Decreased selectivity, increased byproducts | |
| Stoichiometry (Br₂) | < 2 equivalents | Incomplete reaction, low yield | - |
| ~2.1 equivalents | Optimal for di-substitution | - | |
| > 2.5 equivalents | High conversion, but significant over-bromination | Low yield of desired product |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield and purity of the desired product.
Materials:
-
p-cresol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (1 equivalent) in dichloromethane. Cool the flask to 0°C in an ice bath.
-
Addition of Brominating Agent: Dissolve NBS (2.1 equivalents) in dichloromethane and add it to the dropping funnel. Add the NBS solution dropwise to the stirred p-cresol solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete when the starting material spot has disappeared.
-
Workup:
-
Quench the reaction by adding a 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
-
Visualizing the Reaction Pathway and Troubleshooting Logic
Reaction Mechanism and Potential Side Products
Caption: Reaction pathway for the bromination of p-cresol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
References
- Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
- ChemRxiv. (2023). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Vedantu. (n.d.). What is the product formed when o Cresol reacts with class 12 chemistry CBSE.
- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
Sources
Technical Support Center: Minimizing Byproduct Formation in p-Cresol Bromination
Welcome to the Technical Support Center for p-Cresol Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into minimizing byproduct formation and maximizing the yield of your desired brominated p-cresol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the bromination of p-cresol?
A1: The bromination of p-cresol (4-methylphenol) is a classic electrophilic aromatic substitution. Due to the activating and ortho-, para-directing nature of the hydroxyl (-OH) and methyl (-CH₃) groups, a mixture of products is often formed. The most common byproducts include:
-
Dibrominated Products: The most prevalent byproduct is typically 2,6-dibromo-4-methylphenol. This arises from the high reactivity of the phenol ring, leading to a second bromination event.[1]
-
Over-brominated Species: In highly reactive conditions, such as with bromine water, you can even see the formation of 2,4,6-tribromophenol, where the methyl group is displaced.[2][3]
-
Isomeric Monobrominated Products: While the primary desired product is often 2-bromo-4-methylphenol, some reaction conditions can lead to the formation of 3-bromo-4-methylphenol, although this is generally a minor product under standard conditions.[4]
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and tars, especially in the presence of strong oxidizing agents or harsh reaction conditions.
Q2: My reaction is producing a significant amount of 2,6-dibromo-4-methylphenol. How can I improve the selectivity for the monobrominated product?
A2: The formation of dibrominated species is a common challenge. To favor mono-bromination, you need to control the reactivity of the system. Here are the key strategies:
-
Choice of Brominating Agent: Avoid highly reactive reagents like bromine water. Instead, opt for milder and more controlled brominating agents such as N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidizing agent like potassium bromate (KBrO₃).[5][6]
-
Solvent Selection: The choice of solvent plays a critical role. Polar protic solvents like water or methanol can enhance the electrophilicity of bromine and the nucleophilicity of the phenol, leading to over-bromination.[3][7] Using non-polar solvents like carbon disulfide (CS₂), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂) can significantly suppress the formation of di- and poly-brominated byproducts.[2][7][8]
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio of p-cresol to the brominating agent is crucial for minimizing over-bromination.[6]
-
Temperature Management: Perform the reaction at low temperatures. Lowering the temperature reduces the overall reaction rate and can enhance selectivity by disfavoring the higher activation energy pathway leading to the dibrominated product.[7][8]
Q3: I am observing the formation of an unexpected isomer, 3-bromo-4-methylphenol. What reaction conditions could be causing this?
A3: The formation of the meta-brominated product is less common but can occur under specific conditions, particularly in the presence of strong acids. This is often attributed to the isomerization of the initially formed ortho-product (2-bromo-4-methylphenol) or rearrangement of an intermediate bromodienone.[4] Using strong sulfonic acids like triflic acid as a solvent has been shown to promote the formation of 3-bromo-p-cresol.[4] To avoid this, use neutral or mildly acidic conditions and avoid strong, non-coordinating acids.
Q4: My reaction yield is low, and I'm seeing a lot of dark, tarry material. What's happening and how can I fix it?
A4: The formation of dark, insoluble materials is often a sign of oxidation or polymerization. Here's how to troubleshoot:
-
Protect from Light: Some bromination reactions can have radical components, especially when using reagents like NBS. Performing the reaction in the dark can minimize side reactions.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the electron-rich phenol ring.
-
Control Temperature: Exothermic reactions can lead to a rapid temperature increase, promoting side reactions and decomposition. Ensure adequate cooling and controlled addition of reagents.
-
Purification: After the reaction, a wash with a mild reducing agent solution, like sodium bisulfite, can help remove residual bromine and some colored impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the bromination of p-cresol.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Excessive Dibromination (e.g., 2,6-dibromo-4-methylphenol) | 1. Highly reactive brominating agent (e.g., Br₂ in a polar solvent).[7] 2. Polar protic solvent enhancing reactivity.[7] 3. High reaction temperature. 4. Excess brominating agent. | 1. Switch to a Milder Reagent: Use N-Bromosuccinimide (NBS) or a KBr/oxidant system for more controlled bromination.[5] 2. Change Solvent: Employ a non-polar solvent like CH₂Cl₂ or CHCl₃ to temper the reaction's reactivity.[8] 3. Lower Temperature: Conduct the reaction at 0°C or below to improve selectivity for the mono-brominated product. 4. Precise Stoichiometry: Use a 1:1 molar ratio of p-cresol to the brominating agent. |
| Formation of 3-bromo-4-methylphenol | 1. Isomerization of the ortho-product.[4] 2. Use of strong, non-coordinating acids (e.g., triflic acid).[4] | 1. Avoid Strong Acids: Use neutral or mildly acidic conditions. Acetic acid can be a suitable solvent or co-solvent. 2. Control Reaction Time: Prolonged reaction times, especially in acidic media, can promote isomerization. Monitor the reaction and work it up promptly upon completion. |
| Low Yield and/or Formation of Tarry Byproducts | 1. Oxidation of p-cresol or the product. 2. Polymerization side reactions. 3. Incomplete reaction. | 1. Inert Atmosphere: Run the reaction under nitrogen or argon. 2. Temperature Control: Maintain a low and stable reaction temperature. 3. Monitor Reaction Progress: Use TLC or GC to determine the optimal reaction time and avoid prolonged reaction times that can lead to decomposition. |
| Difficulty in Product Purification | 1. Co-elution of isomers during chromatography. 2. Similar solubility of product and byproducts. | 1. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve the separation of 2-bromo-4-methylphenol from unreacted p-cresol and dibrominated byproducts. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
Protocol 1: Selective Mono-bromination of p-Cresol using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of 2-bromo-4-methylphenol while minimizing dibromination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-cresol (1 equivalent) in dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1 equivalent) in CH₂Cl₂. Add this solution dropwise to the stirred p-cresol solution over 30-60 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-bromo-4-methylphenol.[9]
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying the products and byproducts of your reaction.
-
Sample Preparation: Take a small aliquot from the reaction mixture and quench it with a sodium thiosulfate solution. Extract the organic components with a suitable solvent like ethyl acetate. Dry the organic extract and dilute it to an appropriate concentration for GC-MS analysis.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the isomers.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-300.
-
-
Data Analysis: Identify the peaks corresponding to p-cresol, 2-bromo-4-methylphenol, and 2,6-dibromo-4-methylphenol based on their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Reaction mechanism for the electrophilic bromination of p-cresol.
Caption: Troubleshooting workflow for byproduct formation in p-cresol bromination.
References
- Fusetani, N.; Matsunaga, S. Bioactive sponge peptides. Chemical Reviews. 1993, 93 (5), 1793–1806. [Link]
- Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. 2022. [Link]
- Rajagopal, R.; et al. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. 2018, 23 (5), 1033. [Link]
- ResearchGate. Regioselective bromination of phenols.
- R Discovery. Kinetics and mechanism of the bromination of phenols in aqueous solution.
- ChemRxiv. Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. 2023. [Link]
- YouTube. Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. 2023. [Link]
- National Institutes of Health. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. 2018. [Link]
- Fischer, A.; Henderson, G. N. ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry. 1983, 61 (6), 1045-1052. [Link]
- BYJU'S. Electrophilic Substitution Reactions of Phenols. BYJU'S. n.d.[Link]
- Physics Wallah. Bromination phenol in Water and non-polar solvent. Physics Wallah. n.d.[Link]
- Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. n.d.[Link]
- Google Patents. A kind of method for preparing 2-bromo-4-methylphenol.
- Scribd.
- ACS Publications. Reaction between 2,6-Di-t-butyl-p-cresol and Bromine.
- Vedantu. What is the product formed when o Cresol reacts with class 12 chemistry CBSE. Vedantu. n.d.[Link]
- Google Patents. Preparation of 2-bromo-4-methylphenol.
- MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. 2020. [Link]
- Google Patents. Method for preparing 2-bromine-4-methylphenol.
- ResearchGate. Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites.
- Chegg.com. Solved 1.The main product of the reaction between p-cresol. Chegg.com. 2020. [Link]
- ResearchGate. Bromination of para-substituted phenols using the H 2 O 2 -HBr system...
- ACS Publications. A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN.
- United Journal of Chemistry. Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. United Journal of Chemistry. n.d.[Link]
- Reddit. Any references to benzylic bromination of o-cresol? I have tried with dibromohydantoin with AIBN. But didn't work, got multiple spots in TLC. Reddit. 2022. [Link]
- National Institutes of Health. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. National Institutes of Health. 2023. [Link]
- Indian Chemical Society. Kinetics of Bromination of Phenols. Indian Chemical Society. n.d.[Link]
- MDPI. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. 2022. [Link]
- Wikipedia. p-Cresol. Wikipedia. n.d.[Link]
- Journal of the Chemical Society, Perkin Transactions 2. Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. Journal of the Chemical Society, Perkin Transactions 2. 1982. [Link]
- ElectronicsAndBooks. 451. Bromination of 2-Nitro-p-cresol. ElectronicsAndBooks. n.d.[Link]
- PubMed.
- Wikipedia. p-Chlorocresol. Wikipedia. n.d.[Link]
- Frontiers. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Frontiers. 2021. [Link]
- ResearchGate. An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5.
Sources
- 1. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 9. 2-Bromo-4-methylphenol | 6627-55-0 [chemicalbook.com]
Technical Support Center: Separation of Isomeric Impurities in Dibromocresol Synthesis
Welcome to the technical support center for the synthesis and purification of dibromocresol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of isomeric impurities during the synthesis of dibromocresol. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of cresol prone to forming multiple isomers?
The bromination of cresol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are both activating and ortho-, para-directing. This means that incoming bromine electrophiles will be directed to the positions ortho and para to these groups. The interplay of these directing effects, coupled with the reactivity of the starting cresol isomer (ortho-, meta-, or para-cresol), often leads to the formation of a mixture of mono-, di-, and sometimes tri-brominated products, as well as various positional isomers.[1][2] The relative rates of bromination for the cresol regioisomers are generally in the order of meta > para > ortho.[1]
Q2: What are the most common isomeric impurities I can expect in my dibromocresol synthesis?
The specific isomers will depend on your starting cresol. For example, in the synthesis of 2,6-dibromo-p-cresol from p-cresol, you might encounter 2-bromo-p-cresol as a mono-brominated impurity and potentially 2,4,6-tribromophenol if over-bromination occurs. When starting with o-cresol to synthesize 4,6-dibromo-o-cresol, you could see 4-bromo-o-cresol, 6-bromo-o-cresol, and 2,4,6-tribromo-o-cresol as impurities.
Q3: Which analytical techniques are best for identifying and quantifying dibromocresol isomers?
A combination of techniques is often ideal.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for unambiguous structural elucidation of isomers.[4][5][6] The chemical shifts and coupling patterns of the aromatic protons and carbons provide definitive information about the substitution pattern on the ring.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating and identifying volatile isomers. Derivatization, such as silylation, may be necessary to improve the separation of certain cresol isomers.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a phenyl-based stationary phase, can effectively separate positional isomers due to π-π interactions between the column and the aromatic analytes.[9][10]
Troubleshooting Guide
Problem 1: My reaction produced a complex mixture of mono-, di-, and tri-brominated products.
Cause: This is a common issue arising from a lack of control over the reaction stoichiometry and conditions. The high reactivity of the cresol ring can lead to over-bromination.[11][12]
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of bromine to cresol. For dibromination, a 2:1 molar ratio is theoretically required, but a slight excess of bromine (e.g., 2.05 to 2.1 equivalents) may be needed to drive the reaction to completion.[13] However, a large excess should be avoided.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture at a controlled temperature.[14] This helps to maintain a low concentration of bromine in the reactor, minimizing over-bromination.
-
Temperature Control: Conduct the bromination at a low temperature (e.g., 0-15 °C) to moderate the reaction rate and improve selectivity.[14]
-
Solvent Choice: The choice of solvent can influence selectivity. Solvents like acetic acid or dichloromethane are commonly used.[14]
Problem 2: I am struggling to separate my target dibromocresol isomer from other positional isomers.
Cause: Positional isomers of dibromocresol often have very similar physical properties, such as boiling points and polarities, making their separation challenging by simple distillation or recrystallization.[15]
Solution:
-
Column Chromatography: This is a highly effective technique for separating isomers with different polarities.[16][17][18]
-
Normal-Phase Chromatography: Using a silica gel or alumina stationary phase with a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) can effectively separate isomers based on their polarity.[14][19]
-
Reversed-Phase Chromatography: For HPLC, a C18 column can be used, but a phenyl-based column often provides better separation of aromatic isomers due to enhanced π-π interactions.[9][10]
-
-
Recrystallization: While challenging for isomers with very similar solubilities, fractional crystallization can sometimes be effective. Experiment with different solvent systems to find one that selectively crystallizes your desired isomer.
-
Stripping Crystallization: This is a newer technique that combines distillation and crystallization and has shown promise in separating cresol isomers with close boiling points.[15][20]
Experimental Protocols
Protocol 1: Separation of Dibromocresol Isomers by Column Chromatography
This protocol provides a general guideline for separating a mixture of dibromocresol isomers using silica gel column chromatography.
Materials:
-
Crude dibromocresol mixture
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly. Tap the column gently to settle the silica gel.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude dibromocresol mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
-
Analysis:
-
Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
-
Confirm the purity and identity of the isolated isomer using NMR, GC-MS, or HPLC.
-
Protocol 2: Analysis of Dibromocresol Isomers by HPLC
This protocol outlines a general method for the analysis of dibromocresol isomers using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B
-
-
-
Data Analysis: Identify and quantify the isomers based on their retention times and peak areas.
Data Presentation
Table 1: Physical Properties of Common Dibromocresol Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,6-Dibromo-p-cresol | 2432-14-6 | C₇H₆Br₂O | 265.93 | 49-51[21] |
| 4,6-Dibromo-o-cresol | 609-22-3 | C₇H₆Br₂O | 265.93 | 48-50 |
| 2,4-Dibromo-m-cresol | 12336212 | C₇H₆Br₂O | 265.93 | 55-57 |
Visualizations
Caption: General experimental workflow for dibromocresol synthesis, purification, and analysis.
Caption: Logic diagram for selecting a suitable separation technique for dibromocresol isomers.
References
- The 1H NMR spectra of three isomers with molecular formula C4H9Br... - Pearson. (n.d.).
- Separation of p-Cresol, 2,6-dibromo- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Bromocresol green(76-60-8) 1H NMR spectrum - ChemicalBook. (n.d.).
- A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents. (n.d.).
- CAS 2432-14-6 2,6-Dibromo-4-methylphenol - BOC Sciences. (n.d.).
- Synthesis of 3,5-dibromo-2,4,6-trimethylphenol - PrepChem.com. (n.d.).
- 2,6-dibromo-4-methylphenol - Chemical Synthesis Database. (n.d.).
- Bromocresol purple - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (n.d.).
- ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. (n.d.).
- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents. (n.d.).
- Cresol determination made possible by silylation - 2020 - Wiley Analytical Science. (2020, January 19).
- Separating Compounds by Column Chromatography - Utah Tech University. (n.d.).
- Rapid Kinetics of Bromination of the regioisomers of Cresol in aqueous medium by the competition technique: A quantitative elucidation. (2014, July 12).
- How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.).
- Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media - United Journal of Chemistry ISSN : 2581-7760. (n.d.).
- Bromocresol Green | C21H14Br4O5S | CID 6451 - PubChem. (n.d.).
- Separation of the Cresol Isomers by a New Technique Combining Distillation and Crystallization | Request PDF - ResearchGate. (n.d.).
- Separation of the cresol isomers by stripping crystallization. (n.d.).
- A Comparative Guide to Isomeric Purity Analysis of Iodinated p-Cresol Products - Benchchem. (n.d.).
- Separation and determination of cresol isomers (Ortho, Meta, Para) - International Journal of Chemical Studies. (2017, June 24).
- CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents. (n.d.).
- US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents. (n.d.).
- THE PREPARATION OF 2-BROMO-p-CRESOL FROM p-NITROTOLUENE | Journal of the American Chemical Society. (n.d.).
- 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. (n.d.).
- 2,4-Dibromo-3-methylphenol | C7H6Br2O | CID 12336212 - PubChem. (n.d.).
- Cas 609-22-3,4,6-DIBROMO-O-CRESOL - LookChem. (n.d.).
- The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques - IOSR Journal. (2019, May 20).
- Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed. (2020, February 15).
- A. Preparation of 4-bromo-o-cresol - PrepChem.com. (n.d.).
- Separation of Food Dyes Via Column Chromatography. (2002, June 10).
- Column Chromatography Separation of Dye Components - YouTube. (2020, October 13).
- Determination of Acid Dissociation Constant of Bromocresol Green, Phenolphtalein and Methyl Orange by a Novel Program in MATLAB - Iranian Journal of Analytical Chemistry. (n.d.).
- Chemical Properties of 4,6-Dibromo-o-cresol (CAS 609-22-3) - Cheméo. (n.d.).
- Technical Support Center: Column Chromatography for Dibromopyrene Isomer Separation - Benchchem. (n.d.).
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019, June 4).
- 4-Bromo-3-methylphenol synthesis - ChemicalBook. (n.d.).
- CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents. (n.d.).
- 4,6-DIBROMO-O-CRESOL | CAS#:609-22-3 | Chemsrc. (n.d.).
- Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - NCBI. (n.d.).
- 2,6-Dibromo-p-cresol - TCI Chemicals. (n.d.).
- eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column - Shimadzu. (n.d.).
Sources
- 1. oaji.net [oaji.net]
- 2. unitedjchem.org [unitedjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 5. Bromocresol green(76-60-8) 1H NMR [m.chemicalbook.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of p-Cresol, 2,6-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. shimadzu.com [shimadzu.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 14. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. Separation of Food Dyes Via Column Chromatography [www1.chem.umn.edu]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 21. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3,5-Dibromo-4-methylphenol
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3,5-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize biaryl and polyaryl compounds using this versatile, yet sometimes challenging, substrate. Here, we will delve into the nuances of this reaction, providing in-depth, experience-based solutions to common problems in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a robust understanding that leads to successful and reproducible outcomes.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block, offering two reactive sites for sequential or double Suzuki coupling. However, its structure presents a unique set of challenges that must be carefully managed for a successful reaction:
-
Steric Hindrance: The two bromine atoms are ortho to a methyl group, which can sterically hinder the approach of the bulky palladium catalyst.
-
Electron-Rich Phenol: The phenol ring is activated by both the hydroxyl and methyl groups, which can make the crucial oxidative addition step of the catalytic cycle sluggish.[1]
-
The Phenolic Hydroxyl Group: This acidic proton can react with the base, potentially altering its efficacy. Furthermore, the phenoxide formed could coordinate to the palladium center, possibly inhibiting catalysis.
-
Selectivity Control: Achieving selective mono-arylation versus di-arylation requires precise control over reaction conditions.
This guide will provide you with the necessary tools and knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound in Suzuki coupling reactions.
Q1: Why am I seeing low or no yield in my reaction with this compound?
A1: Low yields with this substrate often trace back to a few key areas. The primary culprit is often an inefficient oxidative addition step, which is frequently the rate-determining step in the Suzuki catalytic cycle.[1] The electron-rich nature of the phenol ring makes the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.[1] Another common issue is catalyst inactivation. The phenolic hydroxyl group can coordinate with the palladium catalyst, leading to inactive species.[2]
To address this, consider the following:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] You will likely need a more robust system. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are industry standard for promoting oxidative addition with challenging substrates.[1][3] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties which help to stabilize the catalyst.[1]
-
Base Selection: The base is critical for the transmetalation step.[4][5] For this substrate, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate.[1][2] The choice of base can significantly influence the reaction's success.[1]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[6] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[2]
Q2: I am observing a significant amount of dehalogenated starting material (3-bromo-4-methylphenol or 4-methylphenol). What is causing this and how can I prevent it?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[6] This occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source in the reaction mixture.[6][7]
Potential causes and their solutions include:
-
Hydride Source: Solvents like THF can sometimes be a source of hydrides. Certain bases or impurities in reagents can also contribute.
-
Inefficient Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions like dehalogenation.
-
Solution:
-
Optimize the Catalyst System: A more efficient ligand that promotes rapid transmetalation can outcompete the dehalogenation pathway.
-
Choice of Base: Using a milder base or ensuring it is completely dry can sometimes help.
-
Temperature Control: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired coupling.[2]
-
Q3: How can I control the reaction to selectively obtain the mono-arylated product over the di-arylated product?
A3: Achieving selective mono-substitution on a di-halogenated substrate requires careful control of the reaction stoichiometry and conditions.
-
Stoichiometry: The most straightforward approach is to use a limiting amount of the boronic acid (typically 1.0-1.2 equivalents). This ensures that there is not enough of the coupling partner to react with both bromine atoms.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Stopping the reaction once the starting material is consumed but before significant formation of the di-substituted product is crucial. Lower reaction temperatures can also help to improve selectivity.
-
Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-arylation.
Q4: My boronic acid seems to be decomposing, leading to homocoupling. How can I minimize this?
A4: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen.[7] It can also be a sign of boronic acid instability, a common reason for low yields.[7]
To mitigate this:
-
Rigorous Degassing: Ensure the reaction mixture is free of oxygen by using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[2]
-
Use Fresh Boronic Acid: Boronic acids can degrade over time. Use a fresh bottle or purify older batches if you suspect degradation.
-
Consider Boronate Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and are less prone to protodeboronation and homocoupling.[7][8] They act as a "slow-release" source of the active boron species.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor quality of reagents. 5. Oxygen contamination. | 1. Use a fresh batch of a reliable palladium pre-catalyst. 2. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. 4. Use fresh boronic acid or a more stable boronate ester. 5. Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained. |
| Formation of significant side products (homocoupling, dehalogenation) | 1. Presence of oxygen. 2. Unstable boronic acid. 3. Slow transmetalation. 4. Hydride impurities. | 1. Improve degassing procedures. 2. Use a pinacol boronate ester. 3. Optimize the catalyst/ligand system to accelerate transmetalation. 4. Ensure solvents and reagents are pure and dry. |
| Reaction is sluggish and does not go to completion | 1. Steric hindrance slowing the reaction. 2. Low reaction temperature. 3. Inefficient catalyst system. | 1. Increase the reaction temperature. Microwave irradiation can sometimes be effective.[9] 2. Gradually increase the temperature, monitoring for decomposition. 3. Screen different palladium catalysts and ligands. |
| Difficulty in achieving di-substitution | 1. Insufficient boronic acid. 2. Deactivation of the catalyst after the first coupling. 3. Steric hindrance after the first coupling. | 1. Use a larger excess of boronic acid (2.5-3.0 equivalents). 2. A more robust catalyst system may be required. 3. Increase the reaction temperature and time. |
Experimental Protocols
Below are starting-point protocols for both mono- and di-arylation of this compound. These should be considered as a baseline for optimization.
Protocol 1: Selective Mono-Arylation
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the dioxane/water mixture.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining solvent to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Di-Arylation
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
XPhos (6 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Anhydrous, degassed Toluene/Water (10:1 mixture)
Procedure:
-
Follow steps 1-4 from Protocol 1, using the reagents listed for Protocol 2.
-
Heat the reaction to 110 °C for 12-24 hours, or until the mono-arylated intermediate is consumed.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for screening.
| Parameter | Recommendation for Mono-Arylation | Recommendation for Di-Arylation | Rationale |
| Arylboronic Acid (equiv) | 1.1 - 1.2 | 2.5 - 3.0 | Stoichiometric control is key for selectivity. |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ or a robust pre-catalyst (2-5 mol%) | Standard pre-catalysts are a good starting point. |
| Ligand | SPhos or XPhos (2-4 mol%) | XPhos or other bulky biaryl phosphines (4-10 mol%) | Bulky, electron-rich ligands are crucial for this substrate.[1][3] |
| Base | K₃PO₄ (2 equiv) | Cs₂CO₃ (3 equiv) | Stronger bases are generally needed.[1] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (10:1) | Toluene/H₂O or DMF/H₂O (10:1) | Aprotic polar or ethereal solvents are standard.[7][10] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures may be needed for the second coupling. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When encountering issues with your reaction, a logical, step-by-step approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023, December 27). Suzuki reaction.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Table].
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. [Diagram].
- Semantics Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Diagram].
- ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. [Request PDF].
- ResearchGate. (2016, September 4). What kinds of Pd catalysts are used for suzuki reaction?.
- ResearchGate. (n.d.). Effect of different solvents on the Suzuki cross‐coupling reaction of an aryl halide with phenylboronic acid. [Diagram].
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- SpringerLink. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out.... [Figure].
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Figure].
- ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of.... [Figure].
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Technical Support Center: Strategies for the Removal of Unreacted Bromine from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted bromine from reaction mixtures. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching excess bromine?
A1: The most prevalent methods involve the use of reducing agents to convert elemental bromine (Br₂), which is colored and sparingly soluble in water, into colorless and water-soluble bromide salts (Br⁻).[1] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1] Unsaturated hydrocarbons like cyclohexene can also be employed to react with and consume excess bromine.[1][2]
Q2: How do I choose the right quenching agent for my reaction?
A2: The selection of a quenching agent depends on several factors, including the pH of your reaction mixture and the stability of your product. For instance, sodium thiosulfate can decompose in acidic media to form elemental sulfur, which can complicate purification.[1][2] In such cases, sodium bisulfite or sodium sulfite are preferable alternatives.[1][2] It's also crucial to ensure your desired product is stable under the quenching conditions; for example, using a strong base like sodium hydroxide for quenching is not advisable if your product is base-sensitive.[1][2]
Q3: What are the critical safety precautions when working with bromine?
A3: Bromine is a highly toxic, corrosive, and volatile substance that requires stringent safety measures.[2][3][4] Always handle bromine in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile are recommended), safety goggles, and a lab coat.[2][4][5][6] It is imperative to have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.[2][4]
Q4: Can I remove bromine by distillation?
A4: While bromine has a relatively low boiling point (58.8 °C), removing it by simple distillation is often challenging due to the small difference in boiling points with many organic compounds.[7][8] Fractional distillation may be an option if there are no other volatile components in the mixture.[7] Azeotropic distillation, where another component is added to form a new, lower-boiling azeotrope with bromine, can also be an effective purification technique.[9][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the removal of unreacted bromine.
Issue 1: Persistent Red-Brown Color After Quenching
Possible Cause: Incomplete reaction with the quenching agent.
Explanation: The characteristic red-brown color of bromine should dissipate as it is reduced to colorless bromide ions.[2] If the color persists, it indicates that unreacted bromine is still present in the organic phase.
Solutions:
-
Ensure Adequate Mixing: Vigorous stirring is essential to maximize the interfacial area between the aqueous quenching solution and the organic layer containing the bromine.
-
Sufficient Quenching Agent: Ensure you have added a stoichiometric excess of the quenching agent. Continue adding the quenching solution until the red-brown color is fully discharged.[2]
-
Fresh Quenching Solution: Aqueous solutions of some quenching agents, like sodium bisulfite, can degrade over time. If you suspect this, prepare a fresh solution.[4]
Issue 2: Formation of a Solid Precipitate (Sulfur) During Quenching
Possible Cause: Decomposition of sodium thiosulfate under acidic conditions.
Explanation: In acidic media, sodium thiosulfate can disproportionate, leading to the formation of elemental sulfur, which appears as a yellow precipitate.[1][2] This can complicate the work-up and purification of your product.[11]
Solutions:
-
pH Adjustment: Neutralize or slightly basify the reaction mixture with a mild base like sodium bicarbonate before or during the addition of the sodium thiosulfate solution.[1][2]
-
Alternative Quenching Agent: Switch to sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), as these are less prone to forming sulfur precipitates under acidic conditions.[1][2]
Issue 3: Exothermic Reaction Upon Addition of Quenching Agent
Possible Cause: The reaction between bromine and the quenching agent is inherently exothermic.
Explanation: The reduction of bromine is an energetically favorable process, releasing heat. If a high concentration of bromine is present, the quenching process can become vigorously exothermic, potentially leading to boiling of the solvent and loss of product.
Solutions:
-
Controlled Addition: Add the quenching agent slowly and in portions, especially when a large excess of bromine is suspected.[2]
-
Cooling: Immerse the reaction vessel in an ice bath before and during the addition of the quenching agent to effectively dissipate the heat generated.[2][4]
Quantitative Data on Common Bromine Quenching Agents
The following table summarizes the stoichiometry and typical concentrations of commonly used bromine quenching agents.
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[2][12] | 2:1 | Can form elemental sulfur in acidic conditions.[1][2] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[2] | 1:1 | A good alternative to thiosulfate in acidic media.[13][14][15] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[16] | 1:2 | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution[2] | 1:1 | Effective and avoids sulfur precipitation.[2] |
| Sodium Hydroxide | NaOH | Dilute aqueous solution | 2:1 | Forms sodium bromide and sodium hypobromite.[2][17] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1 | The product is a dibrominated alkane that remains in the organic layer.[2] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This protocol outlines the standard procedure for removing excess bromine using an aqueous solution of sodium thiosulfate.
1. Preparation of Quenching Solution:
- Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]
2. Quenching Procedure: a. Once the reaction is complete, cool the reaction mixture to room temperature. For exothermic reactions, an ice bath is recommended.[4] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[1] c. Continue the addition until the red-brown color of the bromine disappears and the solution becomes colorless or pale yellow.[1]
3. Aqueous Work-up: a. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[1] b. Wash the organic layer with water and then with brine to remove residual water-soluble impurities and salts.[1][18] c. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1] d. Filter to remove the drying agent. e. Remove the solvent under reduced pressure to isolate the crude product.
Protocol 2: Quenching with Aqueous Sodium Bisulfite
This protocol is a suitable alternative, especially when the reaction is conducted under acidic conditions.
1. Preparation of Quenching Solution:
- Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1]
2. Quenching Procedure: a. Cool the reaction mixture to room temperature.[1] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. c. Continue the addition until the bromine color is discharged.[1]
3. Aqueous Work-up: a. Separate the aqueous and organic layers.[1] b. Wash the organic layer with water and then with brine.[1] c. Dry the organic layer over a suitable drying agent and filter.[1] d. Remove the solvent under reduced pressure.[1]
Visualizations
Caption: General experimental workflow for quenching and removing excess bromine.
Caption: Chemical pathways for quenching excess bromine using common reducing agents.
References
- Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem. (n.d.).
- Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures - Benchchem. (n.d.).
- Bromine - ChemBK. (n.d.).
- [FREE] How will you destroy an excess of bromine in your reaction mixture? Show the relevant chemical - Brainly. (2024, January 22).
- Purifying Brominated Organic Compounds: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
- Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. (n.d.).
- Bromine (Br) - ISOFLEX USA. (n.d.).
- Is bromine soluble in water? Why or why not? - Quora. (2016, April 4).
- Chamberland SOP Working with Bromine. (n.d.).
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds - Benchchem. (n.d.).
- [FREE] What is the purpose of the aqueous sodium bisulfite solution that is added during the workup of the - Brainly. (2022, September 7).
- Why do we use sodium bisulfite solution in the workup of bromination of aromatics? - Chegg. (2025, April 25).
- [organic chem] Why is sodium bisulfite added in this reaction? : r/chemhelp - Reddit. (2013, May 20).
- How to remove bromine from a reaction mixture? I know it's boiling point is 138 degrees Fahrenheit, so is it as simple as raising temperature to 138 degrees and bromine will evaporate off completely from said reaction mixture - Quora. (2020, December 18).
- Bromine - WGBIS,CES,IISc. (n.d.).
- [FREE] In your experiment, sodium bisulfite (NaHSO₃) in water is used to destroy any unreacted bromine (Br₂) or to - brainly.com. (2023, March 17).
- US3212998A - Azeotropic distillation of bromine - Google Patents. (n.d.).
- Bromine | Br2 | CID 24408 - PubChem - NIH. (n.d.).
- How does sodium thiosulfate neutralize bromine? - Quora. (2018, December 14).
- (n.d.).
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
- Bromine SOP: Safety Procedures for Chemistry Labs - Studylib. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.).
- recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6).
- How do you avoid sulfur production during a sodium thiosulfate quench process? (2014, September 30).
- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents. (n.d.).
- Bromine purification process by addition of steam to the vapor phase - Google Patents. (n.d.).
- How does sodium thiosulfate neutralize bromine? - ECHEMI. (n.d.).
- Neutralization of Bromine - Beautiful Reaction - YouTube. (2014, October 31).
- purification of liquid bromine contaminated with organic impurities - Benchchem. (n.d.).
- Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. (n.d.).
- WO1993006039A1 - Process for producing bromine from bromide salts - Google Patents. (n.d.).
- Theory of Aqueous Workup - Chemistry Teaching Labs - University of York. (n.d.).
- Bromine Processes | De Dietrich. (n.d.).
- Azeotropic distillation - Wikipedia. (n.d.).
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Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Bromophenols
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of bromophenols. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak shape during their analytical work. Poor peak shape—such as tailing, fronting, or broadening—can compromise resolution, accuracy, and the overall reliability of your results.[1][2] This resource provides in-depth, experience-based troubleshooting strategies to help you diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing with bromophenols?
A1: The most frequent cause is secondary interactions between the acidic hydroxyl groups of the bromophenols and active sites on the HPLC column's stationary phase.[3] On silica-based columns (like C18), residual silanol groups (Si-OH) are often the culprits. These silanols can become ionized and interact with the polar bromophenol molecules, causing them to lag as they move through the column, resulting in a "tail".[3][4]
Q2: How does mobile phase pH affect the peak shape of my bromophenol analytes?
A2: Mobile phase pH is a critical parameter. Bromophenols are weakly acidic, and if the mobile phase pH is close to their pKa value, the analytes can exist in both ionized and non-ionized forms simultaneously. This dual state leads to inconsistent interactions with the stationary phase, causing peak distortion, broadening, or splitting.[5][6] For optimal peak shape, the pH should be adjusted to keep the bromophenols in a single, non-ionized state.[7]
Q3: Can my sample solvent cause poor peak shape?
A3: Absolutely. If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, often seen as fronting or broadening.[8][9] This "solvent effect" occurs because the strong sample solvent carries the analyte band too quickly at the column inlet, disrupting the proper partitioning process.[10]
Q4: Why are my peaks broad even if they are symmetrical?
A4: Symmetrical peak broadening can stem from several issues unrelated to chemical interactions. Common causes include column overloading (injecting too much sample), extra-column volume (excessive tubing length or diameter between the injector, column, and detector), or a void at the column inlet.[1][11] It can also indicate a loss of column efficiency over time.[1]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific peak shape problems encountered during bromophenol analysis.
Issue: Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a persistent challenge in the analysis of polar, acidic compounds like bromophenols.[12]
Caption: Troubleshooting workflow for peak tailing.
-
Cause A: Secondary Silanol Interactions
-
Explanation: The primary cause of tailing for phenolic compounds is the interaction between the analyte's hydroxyl groups and residual silanol groups on the silica surface of the stationary phase.[3] These silanols are acidic and can lead to a secondary, undesirable retention mechanism, causing some analyte molecules to be retained longer than others.
-
Solution 1: Adjust Mobile Phase pH. By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, rendering them less active.[3] A general rule is to adjust the pH to be at least 2 units below the pKa of your bromophenol analytes.[7]
-
Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups. Additionally, many columns undergo "end-capping," a process where residual silanols are chemically bonded with a small, inert compound to block their activity.[14]
-
Recommendation: If tailing persists, switch to a column specifically designed for polar analytes or one with advanced end-capping.
-
-
-
Cause B: Metal Chelation
-
Explanation: Bromophenols, particularly those with adjacent hydroxyl groups, can act as chelating agents, binding to trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or elsewhere in the HPLC system.[15][16] This interaction can create another secondary retention mechanism, contributing to peak tailing.
-
Solution: Add a Chelating Agent. Introducing a stronger chelating agent into the mobile phase can sequester these metal ions, preventing them from interacting with your analytes.
-
Protocol: Add a low concentration (e.g., 10-50 µM) of Ethylenediaminetetraacetic acid (EDTA) to your mobile phase. This is often sufficient to mask the effects of metal contamination without significantly altering the primary chromatography.
-
-
Issue: Peak Fronting
Peak fronting, where the peak has a leading edge that is less steep than its trailing edge, is often indicative of column overload or issues with the sample solvent.
-
Cause A: Column Overload
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase at the point of injection.[2] This saturation disrupts the normal distribution of the analyte between the mobile and stationary phases, leading to a distorted, fronting peak. The classic symptom is a peak that resembles a right-triangle.[2]
-
Solution 1: Reduce Sample Concentration. The most direct solution is to dilute the sample. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to find a concentration that results in a symmetrical peak.
-
Solution 2: Reduce Injection Volume. If diluting the sample is not feasible (e.g., for trace analysis), reduce the injection volume.[11]
-
-
Cause B: Sample Solvent Mismatch
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase of 50% acetonitrile/water), the sample band will not properly focus at the head of the column.[9] The strong solvent effectively carries the analyte down the column before the chromatographic separation can begin properly, causing band broadening and peak fronting.[8]
-
Solution: Match Sample Solvent to Mobile Phase. Ideally, the sample should be dissolved in the mobile phase itself.[13] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. If a strong solvent must be used, ensure the injection volume is kept as small as possible.[17]
-
Issue: Broad Peaks
Broad, symmetrical peaks indicate a loss of chromatographic efficiency. This can happen for several reasons, from column degradation to issues outside the column itself.
Caption: Decision tree for troubleshooting broad peaks.
-
Cause A: Extra-Column Volume
-
Explanation: The volume of the HPLC system outside of the column itself (e.g., tubing, detector flow cell) can contribute to peak broadening.[14] As the analyte band travels through these spaces, it can diffuse, leading to wider peaks. This is particularly noticeable in high-efficiency systems like UHPLC.
-
Solution: Minimize System Volume. Use tubing with the smallest possible internal diameter and shortest possible length to connect the autosampler, column, and detector.[18] Ensure all fittings are properly made to avoid dead volumes.
-
-
Cause B: Column Degradation or Void Formation
-
Explanation: Over time, the packed bed inside the column can settle, creating a void at the column inlet.[19] This void acts as a mixing chamber, causing the sample band to broaden before it enters the packed bed. Similarly, dissolution of the silica support at high pH can also lead to bed collapse.[19]
-
Solution 1: Reverse-Flush the Column. Sometimes, particulate matter blocking the inlet frit can cause peak distortion that mimics a void.[2] Disconnecting the column from the detector and flushing it in the reverse direction to waste can dislodge these particles.
-
Solution 2: Replace the Column. If flushing does not resolve the issue, a void has likely formed, and the column must be replaced.[1] To prolong column life, always operate within the manufacturer's recommended pH range and use a guard column to protect the analytical column from contaminants.[12]
-
Summary Table: Column Selection for Bromophenol Analysis
Choosing the right column is a foundational step in preventing peak shape issues.
| Column Type | Stationary Phase | Key Characteristics | Best For... |
| Standard C18 | Octadecylsilane | Good hydrophobicity, general purpose.[20] | Non-polar to moderately polar bromophenols. May require mobile phase modifiers for polar compounds. |
| High-Purity, End-Capped C18 | High-purity silica with end-capping | Reduced silanol activity, leading to improved peak shape for acidic compounds.[14] | Achieving symmetrical peaks for most bromophenols without significant tailing. |
| Polar-Embedded Phase | C18 with an embedded polar group (e.g., amide, carbamate) | Shields residual silanols, provides alternative selectivity, and is stable in highly aqueous mobile phases.[14] | Highly polar bromophenols that are poorly retained on standard C18 phases. |
| Phenyl Phase | Phenyl groups bonded to silica | Offers pi-pi interactions, providing unique selectivity for aromatic compounds. | Separating bromophenol isomers or compounds with similar hydrophobicity. |
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube; 2024.
- Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. 2025.
- Dolan JW. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012 Jul 1.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Biotage. How does an acid pH affect reversed-phase chromatography separations?. 2023 Jan 24.
- Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
- Shimadzu. Effects of Sample Solvents on Peak Shape.
- The Importance of Mobile Phase pH in Chromatographic Separations. 2023 Sep 26.
- Olennikov DN, Kashchenko NI, Chirikova NK. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules. 2014 Nov 10;19(11):18541-61.
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. 2025 Nov 3.
- Gritti F, Guiochon G. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. J Chromatogr A. 2005 Oct 21;1092(1):79-94.
- ResearchGate. Mechanism of metal chelation of phenolic antioxidants.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Santalad A, et al. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. 2008.
- Element Lab Solutions. Sample Diluent Effects in HPLC.
- Kalogiouri NP, Aalizadeh R, Thomaidis NS. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Methods Protoc. 2021 Jan 25;4(1):8.
- SCION Instruments. HPLC Column Selection Guide.
- SIELC Technologies. Separation of Bromophenol blue on Newcrom R1 HPLC column.
- ResearchGate. (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. 2025 Oct 16.
- Agilent. Control pH During Method Development for Better Chromatography.
- ResearchGate. (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. 2025 Aug 6.
- SCION Instruments. HPLC Troubleshooting Guide.
- Moravek. Exploring the Role of pH in HPLC Separation.
- The Importance Of Mobile Phase PH in Chromatographic Separations. 2023 Dec 27.
- Element Lab Solutions. Peak Tailing in HPLC.
- Analytics-Shop. HPLC Column Selection - how to choose the right column.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. 2025 Oct 28.
- ResearchGate. How can I prevent peak tailing in HPLC?. 2013 Nov 27.
- HPLC Troubleshooting Guide.
- Caseda MA, et al. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. J Res Pharm. 2019; 23(3): 525–533.
- IRIS Unimore. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. 2023 Sep 19.
- Phenomenex. How to Reduce Peak Tailing in HPLC?. 2025 Jun 9.
- MDPI. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. 2022 Jan 10.
- Semantic Scholar. Iron-chelation properties of phenolic acids bearing catechol and galloyl groups.
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- 19. agilent.com [agilent.com]
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Technical Support Center: Optimizing 3,5-Dibromo-4-methylphenol Reactions with Design of Experiments (DoE)
Welcome to the technical support center for the application of Design of Experiments (DoE) to reactions involving 3,5-Dibromo-4-methylphenol. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to bridge the gap between theoretical DoE principles and practical laboratory application, ensuring your optimization studies are efficient, robust, and yield insightful results.
Section 1: Fundamentals & Initial Setup FAQs
This section addresses the foundational questions and common hurdles encountered when first applying DoE to optimize reactions with this compound, a versatile intermediate in organic synthesis.
Q1: What is DoE and why is it superior to the "One-Variable-at-a-Time" (OVAT) method for my reaction?
Answer: Design of Experiments (DoE) is a statistical methodology for systematically planning and conducting experiments to understand the relationship between various input factors and key output responses.[1][2][3] Unlike the traditional OVAT method, where you change one factor while keeping others constant, DoE varies multiple factors simultaneously.[4][5]
The primary advantages of DoE are:
-
Efficiency: It provides the maximum amount of information from the minimum number of experiments, saving time and resources.[4][6]
-
Interaction Detection: It is the only way to identify and quantify interactions between factors.[7][8] For example, the effect of temperature on your reaction's yield might be different at a high catalyst loading versus a low one. OVAT cannot detect these crucial synergistic or antagonistic effects.[9]
-
Predictive Modeling: The result of a DoE study is a mathematical model that describes the reaction space, allowing you to predict the outcome for any combination of factor settings within your studied range.[1][10]
For a reaction with this compound, where you might be optimizing a Suzuki coupling or an etherification, factors like catalyst type, base, solvent, temperature, and reactant stoichiometry all interplay. Understanding these interactions is critical for true optimization.[11]
Q2: I'm planning a Suzuki-Miyaura coupling with this compound. What are the most critical factors and responses I should consider for my initial DoE screening study?
Answer: A screening design is the first step to identify the "vital few" factors from the "trivial many".[12] For a Suzuki-Miyaura coupling, the factors and responses in Table 1 are a robust starting point.
Table 1: Recommended Factors and Responses for Suzuki Coupling DoE Screening
| Category | Parameter | Type | Rationale & Key Considerations |
| Factors (Inputs) | Catalyst Loading | Continuous | Affects reaction rate and cost. Range could be 0.5 mol% to 5 mol%.[9] |
| Ligand Type | Categorical | Ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[13] Screen a few options (e.g., a biarylphosphine like SPhos vs. a ferrocenylphosphine like dppf). | |
| Base | Categorical/Continuous | The base is required for the transmetalation step.[13] Screen different types (e.g., K₃PO₄ vs. Cs₂CO₃) or equivalents (1.5 to 3.0 eq.). | |
| Temperature | Continuous | Influences reaction kinetics and side product formation. A typical range might be 60°C to 110°C. | |
| Solvent | Categorical | Solvent polarity and coordination ability can dramatically affect catalyst activity and solubility of reagents.[11] Consider screening options like Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF. | |
| Responses (Outputs) | Product Yield (%) | Critical | The primary measure of success. Must be measured by a reliable, calibrated method (e.g., HPLC with an internal standard, qNMR).[14] |
| Impurity Profile (%) | Critical | Quantify key impurities, such as homocoupling of the boronic acid or protodeborylation of the starting material.[15] | |
| Reaction Completion Time | Desirable | Can be used as a response to optimize for process efficiency. |
Causality: The choice of these factors is grounded in the Suzuki-Miyaura reaction mechanism. The ligand influences oxidative addition and reductive elimination, the base is key for transmetalation, and temperature affects the rate of all steps.[13][15] Screening these simultaneously reveals the most effective combination for your specific substrate.
Q3: How do I choose the right ranges (high and low levels) for my factors? My first DoE attempt failed because many experiments gave 0% yield.
Answer: This is a common and critical pitfall. A DoE model is only useful if it's built on meaningful data.[6] If your factor ranges are too wide, you can push the reaction into conditions where it fails completely, skewing the model.
Best Practice Protocol for Range Finding:
-
Literature & Scoping: Start with conditions reported for similar dibrominated phenols.[16]
-
Edge-of-Failure Runs: Before committing to the full design, perform single experiments at the most extreme corners of your proposed design space. For a three-factor design, this means running the (Low, Low, Low), (High, High, High), (Low, High, Low), etc., corners.
-
Confirm Quantifiable Response: The goal is to ensure that even the "worst" combination of settings produces a quantifiable, non-zero result.[6] If your proposed low temperature and low catalyst loading gives 0% yield, you must increase one or both of those "low" levels.
-
Iterate: Adjust the ranges until all extreme combinations yield a measurable outcome. This preliminary work is essential for the success of the main experiment.
Section 2: Troubleshooting Guide for Data Analysis & Model Interpretation
After running the experiments, the next challenge is interpreting the statistical output. This section tackles common issues encountered during data analysis.
Q4: My analysis of variance (ANOVA) shows my model is "not significant" (p-value > 0.05). What does this mean and what are my next steps?
Answer: A non-significant model (p > 0.05) indicates that the variation in your data is more likely due to random experimental error ("noise") than the effect of the factors you varied.[12] Essentially, the model has no predictive power.
Troubleshooting a Non-Significant Model:
-
Check for Errors:
-
Data Entry: Double-check that all experimental results were entered correctly into the software.
-
Measurement System: Is your analytical method (e.g., HPLC, GC) reliable and reproducible? An unstable measurement system introduces noise that can overwhelm the real factor effects.[17]
-
Process Stability: Was every experiment run consistently? Variations in stirring speed, atmospheric conditions, or reagent quality can contribute to noise.[17]
-
-
Re-evaluate Factor Ranges: If the ranges for your factors were too narrow, their effect might be too small to detect above the baseline noise of the reaction. You may need to run a new DoE with broader ranges.
-
Investigate Missing Factors: It's possible that a critical factor was held constant but is, in fact, a major driver of the results.[18] For example, perhaps the water content in your solvent, which you assumed was constant, varied significantly and influenced the outcome.
Q5: The software identified a strong interaction between two factors, for example, Temperature*Base. How do I interpret this practically?
Answer: An interaction effect means the impact of one factor depends on the level of another.[8] This is precisely the kind of insight that makes DoE so powerful.
-
Practical Interpretation: A Temperature*Base interaction means the best temperature to run your reaction at may change depending on which base you use. For example, with Base A (e.g., a weaker carbonate), you might get the highest yield at 100°C. But with Base B (e.g., a stronger phosphate), the optimal temperature might be only 80°C, with higher temperatures leading to decomposition.
-
Visualization is Key: The best way to understand an interaction is to look at an interaction plot, which your software will generate. It will show two non-parallel lines. The more the lines deviate from being parallel, the stronger the interaction.
-
Actionable Insight: You cannot optimize temperature and base independently. You must find the optimal combination. The response surface plot (a 3D surface or 2D contour plot) is the ultimate tool for this, showing you the exact peak yield in the combined factor space.[3]
Q6: I've identified optimal conditions from my model. What is the essential next step before I scale up?
Answer: You must perform confirmation runs. A statistical model is a prediction, not a guarantee.
Protocol for Model Validation:
-
Identify Optimum: Use the model to predict the factor settings that will give you the best possible response (e.g., maximum yield with minimum impurities).
-
Perform Confirmation Runs: Set up at least three replicate experiments at these exact optimal conditions.
-
Compare and Validate: Calculate the average and standard deviation of your confirmation runs. Does the average result fall within the 95% prediction interval generated by your software?
-
If yes: Your model is validated and predictive. You can be confident in its recommendations for scale-up.
-
If no: The model may be inaccurate. This could be due to unaccounted-for curvature in the design space (requiring a more advanced Response Surface Methodology design) or significant process instability.[1][10] Do not proceed to scale-up without further investigation.
-
References
- Response Surface Methodology - Overview & Applic
- Experimental Design in Chemistry: A Review of Pitfalls (Guest Post).
- 5 Common Mistakes Lab Chemists Must Avoid for Successful Experiments. Expertia AI. [Link]
- Response Surface Methods for Optimiz
- OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW. Journal of Engineering and Sustainable Development. [Link]
- DOE (Design of Experiments) in Development Chemistry: Potential Obstacles. American Chemical Society. [Link]
- Common pitfalls in experimental design. Leiden University. [Link]
- DoE (Design of Experiments) - An efficient tool for process optimization.
- Application of Response Surface Methodology as an Efficient Approach for Optimization of Operational Variables in Benzene Hydroxylation to.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). American Chemical Society. [Link]
- WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Interchim. [Link]
- Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
- OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY - A REVIEW. Iraqi Academic Scientific Journals. [Link]
- Avoiding Commonly Made Errors in Applying DoE.
- A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. PubMed Central. [Link]
- Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
- Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs. OnlyTRAININGS. [Link]
- DoE Without Errors - 5 Steps to Reliable Experiment Results.[Link]
- Common experiment design pitfalls.
- Chapter 5 DoE for Troubleshooting and Improvement | An Introduction to Acceptance Sampling and SPC with R. Bookdown. [Link]
- Application of statistical design of experiment to identify key factors in cross coupling reactions. PubMed Central. [Link]
- Designs for explorative experiments in organic synthetic chemistry | Request PDF.
- Designing an organic synthesis | Resource.
- Design of Experiments (DoE) | Organic Process Research & Development. American Chemical Society. [Link]
- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar. [Link]
- Keys to Successful DOE.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a.
- Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes.
- Reaction optimiz
- an optimization of time in the bromination of vanillin reaction. Digital Commons @ the Georgia Academy of Science. [Link]
- This compound | C7H6Br2O | CID 55457. PubChem. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PubMed. [Link]
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- 5. Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs [onlytrainings.com]
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- 18. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
stability of 3,5-Dibromo-4-methylphenol under acidic vs. basic conditions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 3,5-Dibromo-4-methylphenol (CAS: 13979-81-2). This document provides in-depth information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental observations and provide you with self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and stability of this compound.
Q1: What is the general stability of this compound as a neat compound?
As a solid, this compound is a stable compound when stored under appropriate conditions. It is typically a white to off-white powder or crystalline solid.[1] For optimal shelf life, it should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature, protected from light.[2][3]
Q2: How does this compound behave in acidic aqueous solutions?
In acidic to neutral aqueous solutions, this compound is generally stable. The phenolic hydroxyl group remains protonated, and the carbon-bromine (C-Br) bonds are robust, showing no significant susceptibility to acid-catalyzed hydrolysis under typical laboratory conditions. Studies on the bromination of phenols often utilize acidic conditions to enhance the electrophilicity of the brominating agent, which indicates the stability of the resulting brominated phenol product in that environment.[4][5] Therefore, for applications in acidic media (e.g., buffers for chromatography, reaction media), significant degradation is not expected in the short term, provided strong oxidizing agents are absent.
Q3: What happens when this compound is dissolved in a basic solution?
The stability of this compound changes significantly under basic conditions due to the acidity of its phenolic proton.
-
Deprotonation: The compound has a predicted pKa of approximately 8.36.[1][2] In solutions with a pH above this value, the molecule will predominantly exist as the deprotonated 3,5-dibromo-4-methylphenoxide ion.
-
Increased Reactivity: This conversion to the phenoxide ion is critical because it dramatically increases the electron density of the aromatic ring. The resulting phenoxide is much more susceptible to oxidation than its protonated phenol counterpart.[6][7] Exposure to atmospheric oxygen can lead to the formation of colored degradation products and a gradual loss of the parent compound.
Q4: What are the primary degradation pathways I should be concerned about?
The most probable degradation pathway depends on the specific conditions:
-
Under Basic Conditions (Aerobic): The primary concern is oxidation . The electron-rich phenoxide ion can be oxidized, leading to complex reaction mixtures, potentially including quinone-type structures or polymeric materials. This is often observed as a yellow or brown discoloration of the solution.
-
Under Reducing Conditions: While less common in standard lab procedures, reductive dehalogenation is a known pathway for brominated phenols, especially in anaerobic or environmental contexts.[8][9][10] This process involves the cleavage of the C-Br bond and its replacement by a C-H bond.[11] In a laboratory setting, this could occur in the presence of strong reducing agents or certain metal catalysts.
Q5: What are the best practices for preparing and storing solutions of this compound?
-
Solvent Choice: The compound is soluble in methanol.[1][2] For aqueous experiments, prepare a concentrated stock solution in a suitable organic solvent (like methanol or DMSO) and dilute it into your aqueous buffer immediately before use. This minimizes the compound's contact time with potentially destabilizing aqueous environments.
-
pH: For maximum stability in solution, maintain a neutral or slightly acidic pH (pH 4-7).
-
Storage: If you must store aqueous solutions, do so at 2-8°C and protect them from light to minimize both oxidative and potential photochemical degradation. Avoid long-term storage in basic buffers (pH > 8), as degradation is likely. Prepare these solutions fresh for each experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Solution turns yellow/brown after adding a basic reagent or preparing a basic solution. | Oxidation of the Phenoxide Ion: In basic conditions (pH > 8.36), the compound forms the phenoxide ion, which is highly susceptible to air oxidation. | This is an expected chemical transformation. To minimize it, deaerate your basic buffer with nitrogen or argon before adding the compound. Prepare the solution immediately before use and keep it sealed from air as much as possible. |
| Low or no recovery of the compound after an extraction from a basic aqueous layer. | Compound is in its Ionic Form: As the phenoxide salt, the compound is deprotonated and highly water-soluble. It will not partition efficiently into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate). | Before performing the organic extraction, carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH well below the pKa (e.g., pH < 6). This re-protonates the phenoxide back to the neutral phenol, which is much less water-soluble and will readily extract into the organic phase. |
| Unexpected peaks appear in HPLC or GC-MS analysis over time. | Sample Degradation: The new peaks are likely degradation products. In basic solutions, these are probably from oxidation. In the presence of certain reagents, they could be from dehalogenation. | 1. Confirm Identity: Use mass spectrometry (MS) to identify the molecular weights of the new peaks. A loss of 79/81 m/z (the isotopic mass of bromine) suggests dehalogenation. 2. Re-evaluate Stability: Run a time-course stability study in your specific experimental matrix (see protocol below) to determine the acceptable timeframe for your experiments. |
| Inconsistent results in biological or chemical assays. | Variable Concentration of Active Compound: If the compound is degrading in your assay buffer (especially if basic), the effective concentration is decreasing over time, leading to poor reproducibility. | 1. Buffer Selection: If possible, switch to a buffer system with a pH below 8. 2. Time-Course Control: Ensure your assay incubation time is short enough to avoid significant degradation. Quantify the compound's concentration at the beginning and end of the experiment to confirm its stability under your exact assay conditions. |
Visualizing Stability: Key Relationships
The following diagram illustrates the central role of pH in determining the stability and reactivity of this compound.
Caption: pH-Dependent Equilibrium and Stability Pathway.
Experimental Protocol: Assessing Stability in Aqueous Buffers
This protocol provides a self-validating system to quantify the stability of this compound under your specific experimental conditions.
Objective: To determine the rate of degradation of this compound at different pH values over 24 hours.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Buffer solutions:
-
pH 4.0 (e.g., Acetate buffer)
-
pH 7.0 (e.g., Phosphate buffer)
-
pH 10.0 (e.g., Carbonate-bicarbonate buffer)
-
-
HPLC system with a UV detector (detection at ~280 nm) and a C18 column.
-
Autosampler vials
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Causality: Methanol is used as the solvent because the compound is readily soluble in it and it is miscible with the aqueous buffers.[2]
-
-
Prepare Test Solutions:
-
For each pH buffer (4, 7, and 10), add 100 µL of the stock solution to 9.9 mL of the buffer in a sealed vial. This creates a final concentration of 10 µg/mL.
-
Mix thoroughly by inversion.
-
Causality: Preparing solutions fresh ensures that degradation does not occur prior to the start of the experiment.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, transfer an aliquot from each vial into an HPLC autosampler vial.
-
Inject onto the HPLC system to get the initial peak area, which represents 100% of the compound.
-
Validation: This T=0 measurement is the baseline against which all other time points will be compared.
-
-
Incubation:
-
Store the sealed vials at your desired experimental temperature (e.g., 25°C).
-
Protect the vials from light by wrapping them in aluminum foil.
-
Causality: Controlling temperature and light prevents these variables from confounding the effects of pH on stability.
-
-
Subsequent Time Points:
-
At specified intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each vial and transfer to a new HPLC vial.
-
Analyze immediately.
-
Validation: Regular sampling allows you to plot a degradation curve and calculate the compound's half-life under each condition.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area for each pH condition.
-
Plot "% Remaining" vs. "Time" for each pH.
-
Data Summary Table (Expected Outcome)
| Condition | Stability | Key Considerations & Rationale |
| Solid | High | Store sealed, dry, at room temperature, protected from light to prevent degradation.[2][3] |
| Acidic Solution (pH 4) | High | The protonated phenol is not susceptible to oxidation, and C-Br bonds are stable to acid. |
| Neutral Solution (pH 7) | High | The compound is predominantly in its stable, protonated form as the pH is below the pKa.[2] |
| Basic Solution (pH 10) | Low | The compound deprotonates to the reactive phenoxide, which is prone to oxidation. Significant degradation is expected over 24 hours. |
Safety & Handling
All phenols, including halogenated variants, must be handled with extreme care.
-
Toxicity: Phenol is acutely toxic, corrosive, and readily absorbed through the skin.[12][13] Skin contact can cause severe chemical burns that may not be immediately painful due to anesthetic properties.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. For incidental contact, nitrile gloves are acceptable, but they should be changed immediately upon contamination. For handling concentrated solutions, use thicker neoprene or butyl rubber gloves.[13][14]
-
Engineering Controls: Handle solid this compound and its concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][12]
-
Spills: Have a spill kit ready. Small spills can be absorbed with a non-reactive absorbent material. Ensure proper disposal as hazardous waste.[3]
References
- Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775.
- Guo, Y., Liu, J., Zhang, L., & Zhang, X. (2009). The bromination kinetics of phenolic compounds in aqueous solution. Water Science and Technology, 60(8), 2029-2036.
- von Gunten, U., & Hoigné, J. (1994). Bromination of phenols in aqueous solution: kinetics and mechanism. Water Research, 28(1), 57-66.
- Ramanand, K., & Suflita, J. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 63(10), 3977-3983.
- Sharma, R., et al. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
- Vibhute, Y. B., & Jagdale, M. H. (1981). Kinetics of Bromination of Phenols. Journal of the Indian Chemical Society, 58(11), 1115-1116.
- American Society for Microbiology. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology.
- American Society for Microbiology Journals. (n.d.). Dehalogenation and Biodegradation of Brominated Phenols and Benzoic Acids under Iron-Reducing, Sulfidogenic, and Methanogenic Conditions.
- Texas Woman's University. (n.d.). Standard Operating Procedure: Phenol.
- Wikipedia. (n.d.). Dehalogenation.
- King, G. M. (1990). Dehalogenation in marine sediments containing natural sources of halophenols. Applied and Environmental Microbiology, 56(10), 3079-3085.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55457, this compound.
- Pharmaffiliates. (n.d.). CAS No: 13979-81-2 | Product Name: this compound.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.
- Cefic. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
- Tulane University Environmental Health & Safety. (2023). FACT SHEET: Phenol.
- University of Wollongong. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
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- 6. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Dehalogenation - Wikipedia [en.wikipedia.org]
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- 14. oehs.tulane.edu [oehs.tulane.edu]
Technical Support Center: Scale-Up Production of 3,5-Dibromo-4-methylphenol
Welcome to the technical support guide for the synthesis and scale-up of 3,5-Dibromo-4-methylphenol (DBMP). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Common Scale-Up Challenges
Scaling up the bromination of p-cresol to produce this compound presents several challenges, from controlling selectivity to ensuring product purity. This section addresses the most common issues, their root causes, and actionable solutions.
Issue: Low Product Yield / Incomplete Conversion
A common frustration during scale-up is a significant drop in yield compared to bench-scale experiments.
Potential Causes:
-
Insufficient Brominating Agent Activity: The chosen brominating agent may not be reactive enough under the scaled-up conditions, or it may have degraded.
-
Poor Solubility: As volumes increase, ensuring adequate mixing and solubility of the p-cresol substrate can become challenging, leading to a heterogeneous reaction mixture and incomplete conversion.[1]
-
Suboptimal pH: The reaction rate of phenol bromination is highly pH-dependent. Acidic conditions are generally required to facilitate the in-situ generation of Br2 from KBr/KBrO₃ systems and to activate the brominating agent.[1][2][3]
-
Inadequate Reaction Time or Temperature: Scale-up often requires adjustments to reaction parameters. Insufficient time or temperatures that are too low can lead to incomplete reactions.
Recommended Solutions:
-
Reagent Verification: Always use a fresh, verified source of the brominating agent. For agents like N-bromosuccinimide (NBS), ensure it has been stored properly to prevent degradation.
-
Solvent System Optimization: If solubility is an issue, consider a different solvent system. While non-polar solvents like carbon disulfide or dichloromethane are often used to control reactivity, a co-solvent or a different solvent entirely may be needed at scale.[1] A two-phase solvent system (e.g., a water-immiscible organic solvent and an aqueous phase) can sometimes improve product purity and yield by continuously extracting the product and minimizing side reactions.[4]
-
pH Control: Monitor and control the pH of the reaction mixture. For brominating systems that require acidic conditions, such as those using KBr/KBrO₃, maintaining a pH around 3 is often optimal.[1][2][3]
-
Reaction Monitoring: Implement in-process controls (IPCs) such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. Adjust reaction time and temperature based on this data.
Issue: Poor Regioselectivity & Impurity Formation
The primary challenge in the synthesis of DBMP is controlling the bromination to favor the 3,5-positions while minimizing the formation of ortho-brominated (2-bromo-4-methylphenol) and over-brominated (2,3,5-tribromo-4-methylphenol) impurities.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures and highly reactive brominating agents (like bromine water) can lead to a loss of selectivity and the formation of multiple byproducts.[1] The high reactivity of the phenol ring makes it susceptible to polysubstitution.
-
Incorrect Stoichiometry: Using an excess of the brominating agent is a direct cause of over-bromination.
-
Solvent Effects: Polar, protic solvents can enhance the reactivity of the brominating agent, leading to decreased selectivity. Non-polar solvents are often preferred to achieve better control over the reaction.[1][5]
Recommended Solutions:
-
Choice of Brominating Agent: Switch to a milder brominating agent. N-bromosuccinimide (NBS) is a common alternative to liquid bromine that offers better control and selectivity.[1][6] Using a system like KBr/KBrO₃ in acidic media generates bromine in situ, which can also help moderate the reaction.[2]
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. For DBMP, approximately 2.0 to 2.2 molar equivalents of bromine are typically required. The precise amount should be optimized based on IPCs.
-
Solvent Selection: Employ non-polar solvents like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) to temper the electrophilicity of the bromine and improve regioselectivity towards the desired product.[1][7]
-
Temperature Management: Run the reaction at a lower temperature. Cooling the reaction mixture, especially during the addition of the brominating agent, is crucial to control the reaction rate and prevent side reactions.[1][8]
| Parameter | Recommendation for High Selectivity | Rationale |
| Brominating Agent | N-bromosuccinimide (NBS) or KBr/KBrO₃ | Milder reagents offer better control over the reaction compared to Br₂.[1][6] |
| Solvent | Non-polar (e.g., CH₂Cl₂, CS₂) | Reduces the electrophilicity of the brominating agent, minimizing over-bromination.[1][5] |
| Temperature | Low (e.g., 0-5 °C) | Slows the reaction rate, allowing for better kinetic control and reducing side products.[8] |
| Stoichiometry | ~2.1 equivalents of Bromine source | Precise control prevents the formation of tri-brominated and other over-brominated species. |
Issue: Product Discoloration and Impurity
The crude product is often discolored (e.g., light brown or pink) and contains impurities that are difficult to remove.[4]
Potential Causes:
-
Oxidation: Brominated phenols can be susceptible to oxidation, leading to colored impurities.
-
Residual Bromine: Unreacted bromine can remain in the crude product, causing discoloration.
-
Formation of Complex Byproducts: Side reactions can lead to a variety of impurities that co-crystallize or are difficult to separate via distillation.
Recommended Solutions:
-
Quenching: After the reaction is complete (as determined by IPCs), quench any excess bromine with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, until the characteristic bromine color disappears.[1]
-
Work-up Procedure: An effective work-up is critical. This typically involves washing the organic layer with water and brine to remove water-soluble byproducts and salts. An alkali wash can be used to remove unreacted starting material, but care must be taken as the product itself is phenolic.
-
Purification Method:
-
Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system must be identified to ensure good recovery of the pure compound while leaving impurities in the mother liquor.
-
Distillation: Vacuum distillation can be used for purification, but care must be taken to avoid thermal degradation of the product.[8]
-
Two-Phase Solvent System: Performing the bromination in a two-phase system (e.g., water and an organic solvent like methylene chloride) can result in a product with substantially fewer colored impurities.[4]
-
Process Flow & Logic Diagrams
Visualizing the process can aid in understanding and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the bromination of p-cresol to achieve 3,5-dibromo substitution? A1: Non-polar solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) are generally recommended.[1][7] These solvents help to moderate the reactivity of the bromine, thereby improving regioselectivity and reducing the formation of over-brominated byproducts.[5]
Q2: Why is my product a brown or pinkish solid instead of white or off-white? A2: Discoloration is typically due to the presence of residual unreacted bromine or oxidation of the phenolic product.[4] This can be resolved by quenching the reaction with a solution of sodium bisulfite until the color disappears, followed by a thorough purification step like recrystallization.[1]
Q3: How can I avoid the formation of 2,6-dibromo-4-methylphenol? A3: The formation of the 2,6-isomer is a common issue. While the 3,5-isomer is generally favored, minimizing the 2,6-isomer involves careful control of reaction conditions. Using lower temperatures and a non-polar solvent can help. Some advanced methods use steric hindrance effects to favor para-bromination, which is a related principle.[6]
Q4: Is it necessary to run the reaction under an inert atmosphere? A4: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the p-cresol starting material and the brominated phenol product, potentially leading to a cleaner product with better color.
Q5: What is the most critical safety precaution when working with liquid bromine at scale? A5: The most critical precaution is handling liquid bromine in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Bromine is highly corrosive and toxic. Developing a plan for quenching and neutralizing spills is also essential. Using alternatives like NBS or an in-situ generation system (KBr/KBrO₃) can significantly mitigate these risks.[2][6]
Key Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be optimized for specific equipment and scale.
Materials:
-
p-Cresol
-
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Sodium Bisulfite (NaHSO₃) solution, 10%
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-cresol (1.0 eq) in dichloromethane (approx. 5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Bromine Addition: Prepare a solution of liquid bromine (2.1 eq) in dichloromethane. Add this solution dropwise to the stirred p-cresol solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[8] Alternative: If using NBS (2.1 eq), it can be added portion-wise as a solid.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly add 10% sodium bisulfite solution to the reaction mixture with vigorous stirring until the red-brown color of bromine is completely discharged.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.
References
- PrepChem.com. Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.
- Google Patents. US3546302A - Process for brominating phenols.
- Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry.
- Journal of Chromatographic Science. A Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples.
- Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.
- Pharmaffiliates. CAS No : 13979-81-2 | Product Name : this compound.
- ChemistrySelect. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr.
- Organic Syntheses. p-BROMOPHENOL.
- YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
- ChemRxiv. Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- National Institutes of Health. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- PubChem. This compound.
- Royal Society of Chemistry. Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system.
- MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
- PubMed. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale.
- Cambridge Open Engage. Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- Fisher Scientific. This compound, 97%.
- Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
- National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
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- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions in the Bromination of Phenols
Welcome to the Technical Support Center for the bromination of phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet challenging electrophilic aromatic substitution reaction. The highly activated nature of the phenolic ring makes it susceptible to rapid, exothermic, and sometimes uncontrollable reactions with bromine.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure safe, efficient, and selective brominations in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - Understanding and Controlling the Reaction
Q1: Why is the bromination of phenol so exothermic and often difficult to control?
A: The hydroxyl (-OH) group of a phenol is a strong activating group, meaning it donates electron density into the aromatic ring.[2] This significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles like bromine.[1] The reaction, an electrophilic aromatic substitution, proceeds rapidly and can release a substantial amount of heat, leading to a significant exotherm.[3][4][5] Unlike benzene, which often requires a Lewis acid catalyst to polarize the bromine molecule, the activated phenol ring can be brominated under much milder conditions.[2][6][7][8] In fact, the reaction can be so facile that it leads to polysubstitution, forming di- and tri-brominated products, further contributing to the overall heat generated.[1][6]
Q2: I'm observing the formation of multiple brominated products (di- and tri-bromophenols). How can I improve the selectivity for mono-bromination?
A: Achieving mono-bromination requires careful control over the reaction conditions to temper the high reactivity of the phenol. Here are key strategies:
-
Choice of Brominating Agent: Avoid using highly reactive bromine water (a solution of Br2 in water) if mono-substitution is desired, as it often leads to the formation of a 2,4,6-tribromophenol precipitate.[1][9] Milder brominating agents like N-bromosuccinimide (NBS) or an in-situ generation of bromine from potassium bromide (KBr) and an oxidant like potassium bromate (KBrO3) offer better control.[1][10]
-
Solvent Selection: The choice of solvent is critical. Polar solvents, especially water, can enhance the reactivity of bromine and promote polysubstitution.[1][11][12][13] Using non-polar solvents such as carbon disulfide (CS2), carbon tetrachloride (CCl4), or dichloromethane (CH2Cl2) can moderate the reaction rate and favor the formation of the mono-brominated product.[1][9]
-
Temperature Control: Performing the reaction at lower temperatures (e.g., 0-5 °C in an ice bath) is crucial for managing the exotherm and improving selectivity.[1][14]
-
Stoichiometry: Precise control of the stoichiometry is essential. Use only one equivalent of the brominating agent relative to the phenol to favor mono-substitution.[1]
Q3: What is the role of a Lewis acid in the bromination of phenols? Is it always necessary?
A: For the bromination of phenols, a Lewis acid catalyst is generally not required and can even be detrimental.[6][7][8] The hydroxyl group is a powerful activating group that makes the phenol ring sufficiently electron-rich to react directly with molecular bromine.[2][6] In contrast, less activated aromatic compounds like benzene require a Lewis acid (e.g., FeBr3 or AlBr3) to polarize the Br-Br bond and generate a more potent electrophile.[7][8][15] Using a Lewis acid with a highly activated substrate like phenol would likely lead to an uncontrollable, rapid reaction and extensive polybromination.[7]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a systematic approach to troubleshooting common problems encountered during the bromination of phenols.
Issue 1: Runaway Exothermic Reaction
A sudden and rapid increase in temperature is a serious safety concern and indicates a loss of reaction control.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect order of addition. | Always add the brominating agent slowly and portion-wise to the solution of the phenol. Never add the phenol to the brominating agent. |
| Inadequate cooling. | Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or ice-salt bath) before and during the addition of the brominating agent.[14][16] |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate inert solvent to better dissipate the heat generated. |
| Rapid addition of the brominating agent. | Add the brominating agent dropwise using an addition funnel to maintain a controlled reaction rate.[16] |
Workflow for Managing a Runaway Reaction:
Caption: Decision tree for managing a runaway exothermic reaction.
Issue 2: Poor Regioselectivity (Mixture of ortho and para Isomers)
The hydroxyl group directs bromination to the ortho and para positions.[17][18] Achieving high selectivity for one isomer over the other can be challenging.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Solvent effects. | The ortho/para ratio can be influenced by the solvent.[19] Non-polar solvents generally favor the formation of the para isomer due to reduced steric hindrance.[1] |
| Steric hindrance. | The para position is generally sterically less hindered than the ortho positions, often leading to it being the major product.[1] If the ortho product is desired, specific directing groups or catalysts may be necessary. |
| Reaction temperature. | Lowering the reaction temperature can sometimes improve regioselectivity. |
Logical Relationship for Improving Regioselectivity:
Caption: Key factors for controlling regioselectivity in phenol bromination.
Issue 3: Reaction Does Not Go to Completion
In some cases, the reaction may stall, leaving unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient brominating agent. | Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be necessary, but this can risk over-bromination. |
| Degraded brominating agent. | N-bromosuccinimide (NBS) can degrade over time. Use freshly recrystallized or a new bottle of NBS. |
| Low reaction temperature. | While low temperatures are good for control, some less activated phenols may require a slightly higher temperature to react completely. Monitor the reaction by TLC or GC-MS. |
Section 3: Essential Protocols
Protocol 1: Controlled Mono-bromination of Phenol
This protocol is designed to favor the formation of mono-brominated products, primarily p-bromophenol.
Materials:
-
Phenol
-
Carbon disulfide (CS2) or Dichloromethane (CH2Cl2)
-
Bromine (Br2)
-
10% Aqueous sodium thiosulfate (Na2S2O3) solution[20]
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.[14]
-
Dissolve Phenol: Dissolve the phenol (1 equivalent) in the chosen non-polar solvent (e.g., CS2).
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of bromine (1 equivalent) in the same non-polar solvent.
-
Slow Addition: Slowly add the bromine solution dropwise to the stirred phenol solution while maintaining the internal temperature between 0-5 °C.[14]
-
Reaction Monitoring: After the addition is complete, continue stirring at low temperature and monitor the reaction progress by TLC until the starting material is consumed. The reddish-brown color of bromine should dissipate.[14]
-
Quenching: Slowly add the 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. Continue adding until the bromine color is completely discharged.[14][20] This quenching reaction can be exothermic, so maintain cooling.[14][16]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.[14][20]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure to obtain the crude product.[14][20]
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired isomer.
Experimental Workflow for Controlled Bromination:
Caption: Step-by-step workflow for a controlled bromination experiment.
Protocol 2: Quenching Excess Bromine
Properly quenching excess bromine is crucial for safety and to prevent unwanted side reactions during work-up.
Reagents:
Procedure:
-
Cool the Reaction: Before quenching, ensure the reaction mixture is cooled to room temperature or below in an ice bath.[14][20]
-
Prepare Quenching Solution: Prepare a fresh solution of either 10% sodium thiosulfate or saturated sodium bisulfite.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution to the reaction mixture.[14][20] The quench is often exothermic.[14][16]
-
Observe Color Change: Continue adding the quenching agent until the characteristic red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[14][20] A persistent color indicates that unreacted bromine is still present.[14]
-
Potential Precipitate: If using sodium thiosulfate under acidic conditions, a fine precipitate of elemental sulfur may form.[14] This can often be removed by filtration through celite.
Section 4: Safety First - Handling Bromine
Bromine is a highly toxic, corrosive, and volatile substance that requires strict safety precautions.[21][22][23][24]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often recommended), chemical splash goggles, a face shield, and a lab coat.[22][23][25]
-
Ventilation: All manipulations of bromine must be conducted in a certified chemical fume hood.[25]
-
Spill Response: Have a bromine spill kit readily available. This should include an agent to neutralize bromine, such as a 4-5% sodium thiosulfate solution.[22]
-
Storage: Store bromine in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and metals.[22][25]
References
- Benchchem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
- Benchchem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
- Slideshare. (n.d.). Bromine handling and safety.
- TATA Chemical Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
- Unknown. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why?.
- Reddit. (2024). Bromination of phenol : r/chemhelp.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- Khan Academy. (n.d.). Bromination of Phenols (video).
- YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
- Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
- YouTube. (2013). Bromination of Phenols.
- Brainly.in. (2018). Why is lewis acid not used in bromination of phenol where as it is used in bromination of benzene?.
- ExamSIDE.Com. (n.d.). Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
- Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
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- 2. savemyexams.com [savemyexams.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. byjus.com [byjus.com]
- 6. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
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avoiding over-bromination to tribrominated species
A Senior Application Scientist's Guide to Preventing Over-Bromination in Aromatic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with controlling the selectivity of aromatic bromination reactions. Specifically, we will address the common issue of over-bromination, leading to the undesired formation of di- and tri-brominated species, and provide actionable troubleshooting strategies and in-depth FAQs to achieve clean, selective monobromination.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section is designed to quickly address the most frequent problems encountered during aromatic bromination.
Q1: My reaction with phenol/aniline is yielding a white precipitate of the tribrominated product almost instantly. How can I stop this?
A: This is a classic case of an overly activated aromatic ring reacting with a strong brominating agent. Phenols and anilines are highly activated systems, and their reaction with elemental bromine (Br₂) is often too vigorous to control, leading to exhaustive bromination at the ortho and para positions.[1][2]
-
Immediate Action:
-
Switch to a Milder Brominating Agent: Immediately cease using elemental bromine. The preferred alternative is N-Bromosuccinimide (NBS).[1][3][4] NBS provides a low, steady concentration of bromine, which tames the reaction's vigor.[5]
-
Protect the Activating Group: For anilines, you can temporarily "tame" the activating amino group by converting it to a less activating amide group (e.g., an acetanilide).[6] The amide is still an ortho-, para- director but is significantly less activating, allowing for controlled monobromination. The protecting group can be removed later.
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -30 °C). Lower temperatures decrease the reaction rate, providing a larger window to achieve selectivity before multiple substitutions can occur.[7][8]
-
Q2: I'm trying to brominate a moderately activated aromatic ring, but I'm getting a mixture of mono-, di-, and sometimes tri-brominated products. How can I improve the selectivity for the mono-substituted product?
A: Achieving high selectivity for monobromination on activated rings requires a careful balance of reaction conditions.
-
Immediate Action:
-
Control Stoichiometry: Ensure you are using a precise stoichiometric amount (or a very slight excess, e.g., 1.05 equivalents) of your brominating agent. An excess of the brominating agent is a primary cause of polybromination.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the concentration of the electrophile low at any given moment, favoring a single substitution event per aromatic ring.
-
Solvent Choice: The choice of solvent can significantly influence the reaction's outcome.[9][10][11] Highly polar solvents can sometimes accelerate the reaction. Consider a less polar solvent to moderate the reactivity. For instance, dichloromethane has been shown to be effective in providing excellent selectivity for monobromo products when using NBS.[9]
-
Q3: My bromination of a deactivated aromatic ring is not proceeding, or is extremely slow, and upon forcing the conditions (e.g., high heat), I get a complex mixture of products.
A: Deactivated aromatic rings are less nucleophilic and require more potent electrophilic conditions to react. However, harsh conditions can lead to side reactions.
-
Immediate Action:
-
Use a Stronger Lewis Acid or Brønsted Acid: For deactivated systems, a Lewis acid catalyst is often necessary to activate the bromine.[12][13][14][15] If a standard Lewis acid like FeBr₃ isn't effective, consider using it in conjunction with a strong Brønsted acid like concentrated sulfuric acid or trifluoroacetic acid.[16] These superacidic conditions can generate a highly reactive brominating species.
-
Choose the Right Brominating Agent: For moderately deactivated arenes, a combination of tribromoisocyanuric acid in trifluoroacetic acid can be effective while avoiding polybromination.[16]
-
Increase Temperature Cautiously: While heat can increase the reaction rate, it can also decrease selectivity.[17][18] Increase the temperature gradually and monitor the reaction closely (e.g., by TLC or GC) to find the optimal balance between conversion and selectivity.
-
Frequently Asked Questions (FAQs)
This section delves deeper into the principles of selective bromination, providing a foundational understanding for better experimental design.
Q1: What is the fundamental mechanism of aromatic bromination, and why do activated rings over-react?
A: The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[19][20] The reaction proceeds in two main steps:
-
Formation of a Potent Electrophile: A Lewis acid catalyst (like FeBr₃) polarizes the Br-Br bond in elemental bromine (Br₂), creating a highly electrophilic "Br⁺" species.[13][21]
-
Nucleophilic Attack and Rearomatization: The electron-rich π-system of the aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][19] In a final, fast step, a base removes a proton from the carbon bearing the bromine, restoring the ring's aromaticity.[13][19]
Electron-donating groups (like -OH in phenols or -NH₂ in anilines) enrich the aromatic ring with electron density, making it a much stronger nucleophile.[22] This heightened reactivity dramatically accelerates the rate of electrophilic attack, often making the reaction difficult to control and leading to multiple substitutions.
Q2: How do different brominating agents compare in terms of reactivity and selectivity?
A: The choice of brominating agent is arguably the most critical factor in controlling selectivity.
| Reagent | Structure | Reactivity | Selectivity | Common Use Cases |
| Elemental Bromine (Br₂) | Br-Br | Very High | Low | Bromination of unactivated or deactivated rings (with a catalyst). |
| N-Bromosuccinimide (NBS) | Moderate | High | Selective monobromination of activated rings (phenols, anilines) and benzylic positions.[3][4][5][23][24] | |
| Pyridinium Tribromide | Low | Very High | Mild bromination of sensitive substrates. | |
| Bromide/Bromate Salts | NaBr/NaBrO₃ | Tunable | Good | Eco-friendly "in-situ" generation of bromine, offering good control.[25] |
Q3: What is the role of temperature and steric hindrance in achieving regioselectivity?
A: Temperature and steric hindrance are key parameters for fine-tuning your reaction's outcome.
-
Temperature: Lowering the reaction temperature is a powerful tool to enhance selectivity.[7] According to the principles of chemical kinetics, reactions with lower activation energies are less sensitive to temperature changes. In a competitive scenario like ortho vs. para substitution, if the activation energy for the para product is slightly lower, reducing the temperature will disproportionately slow down the ortho pathway, thus increasing the para-selectivity.[18] In some cases, very low temperatures (-20 °C to -65 °C) can achieve selectivities as high as 97-98%.[8]
-
Steric Hindrance: The physical bulk of substituents on the aromatic ring can prevent the electrophile from approaching certain positions.[26][27][28] For example, a bulky group like a tert-butyl group will sterically block the ortho positions, strongly favoring bromination at the less hindered para position.[27] This effect can be exploited to direct the bromination to a specific site.[29][30]
Q4: Can you provide a reliable protocol for the selective monobromination of an activated phenol?
A: Certainly. This protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile, a method known for its high regioselectivity.[10][31][32]
Experimental Protocol: Selective para-Monobromination of 4-methylphenol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylphenol (1.0 mmol, 108.1 mg) in 5 mL of acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the reaction's exothermicity and selectivity.
-
Addition of Brominating Agent: In a separate vial, dissolve N-Bromosuccinimide (NBS) (1.0 mmol, 178.0 mg) in 5 mL of acetonitrile. Add this solution dropwise to the cooled phenol solution over 15-20 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15 minutes. The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-bromo-4-methylphenol.[33]
References
- Electrophilic Aromatic Substitution Reactions: Bromination. (2022). Chemistry LibreTexts. [Link]
- Electrophilic Aromatic Substitution Reactions: Bromination.Organic Chemistry Class Notes. [Link]
- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Suru Chemical. [Link]
- Video: Electrophilic Aromatic Substitution: Chlorination and Bromin
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed. [Link]
- Examples of electrophilic aromatic substitution.Organic Chemistry II - Lumen Learning. [Link]
- Selectivity of Aryl and Benzylic Bromin
- Bromination of benzene (video).Khan Academy. [Link]
- Bromoarene synthesis by bromination or substitution.Organic Chemistry Portal. [Link]
- Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2017). PMC - NIH. [Link]
- Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Arom
- N-Bromosuccinimide (NBS).Organic Chemistry Portal. [Link]
- Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). IntechOpen. [Link]
- A New Bromination Method for Phenols and Anisole.Scribd. [Link]
- Selective Benzylic Bromination Using N-Bromosuccinimide. (2025). SURU Chemical. [Link]
- Solvent Effects in Electrophilic Addition. (2023). Chemistry LibreTexts. [Link]
- N-Bromosuccinimide.Wikipedia. [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). PMC - PubMed Central. [Link]
- Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
- Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. (2025). Filo. [Link]
- Bromination of aromatic compounds without catalyst. (2021). Sciencemadness.org. [Link]
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.TopSCHOLAR - Western Kentucky University. [Link]
- Selective bromination of aromatic compounds.
- Bromination - Common Conditions.Common Organic Chemistry. [Link]
- Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). eSpace - The University of Edinburgh. [Link]
- Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. (2025).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025).
- A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. (2002).
- Solvation and steric effects on electrophilic reactivity of ethylenic compounds. 1. Stereochemistry and bromination of congested adamantylidenealkanes. (1991).
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]
- Lewis Acid Catalyzed Benzylic Bromin
- Electrophilic substitutions of mono-substituted arom
- Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher. [Link]
- Reactivity and Selectivity. (2020). Chemistry LibreTexts. [Link]
- Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (2019). PMC - NIH. [Link]
- The Effect of Temperature and pH on Bromate Formation by Ozonation. (2025).
- Steric Hindrance by Bromination of Alkylbenzenes. (1990). ProQuest. [Link]
- Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark.Toppr. [Link]
- The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. (2023). RSC Publishing. [Link]
- A New Practical One-Pot Conversion of Phenols to Anilines. (2025).
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]
- Shouldnt it be B to lessen steric hindrance?!? (2024). Reddit. [Link]
- Substitution Reactions of Benzene and Other Arom
- Addition of Lewis Acids (Electrophilic Reagents). (2023). Chemistry LibreTexts. [Link]
- Video: Directing and Steric Effects in Disubstituted Benzene Deriv
- Steric Hindrance. (2022). Chemistry LibreTexts. [Link]
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work-up procedures to improve the purity of 3,5-Dibromo-4-methylphenol
Welcome to the technical support center for 3,5-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine work-up procedures to achieve high purity of this important chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and optimize these methods for your specific experimental context.
Part 1: Initial Product Assessment & Troubleshooting Guide
The first step in any purification is to understand the nature of the impurity profile. The primary synthesis of this compound involves the electrophilic aromatic substitution of p-cresol.[1][2] The success of your purification strategy depends on correctly identifying the likely contaminants from this reaction.
Common Problem #1: My final product has a low melting point and appears as an off-white or yellowish solid.
This is the most common issue and typically points to the presence of unreacted starting material or mono-brominated intermediates.
-
Probable Cause: Incomplete bromination. The hydroxyl group of p-cresol is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[3] However, insufficient reaction time, low temperature, or suboptimal stoichiometry of the brominating agent can lead to a mixture of products.
-
Troubleshooting Steps:
-
Confirm Impurities via TLC: Spot your crude product against a standard of p-cresol on a silica gel TLC plate. A common eluent system is 20-30% Ethyl Acetate in Hexane. Unreacted p-cresol and mono-brominated species will have a higher Rf value (travel further up the plate) than the more polar, dibrominated product.
-
Primary Solution - Acid-Base Extraction: This is the most effective method to remove less acidic or neutral impurities. The phenolic proton on this compound is acidic and will be readily deprotonated by a strong base like sodium hydroxide (NaOH) to form the water-soluble sodium phenoxide salt.[4][5] Unreacted starting material and mono-brominated phenols are also acidic, but over-brominated byproducts (where the hydroxyl group might be lost or sterically hindered) or neutral impurities will remain in the organic layer. This technique allows for a highly efficient separation. See Protocol 1 for a detailed methodology.
-
Secondary Solution - Recrystallization: If the impurity level is relatively low (<10%), recrystallization can be effective. See Protocol 2 for solvent selection and procedure.
-
Common Problem #2: My NMR spectrum shows unexpected aromatic signals, and the mass spec indicates a mass higher than the product.
This strongly suggests the presence of over-brominated species, such as 2,3,5-tribromo-4-methylphenol.
-
Probable Cause: Overly harsh reaction conditions (e.g., excess brominating agent, high temperature). The high reactivity of the cresol ring can lead to substitution at the remaining open ortho position.[2]
-
Troubleshooting Steps:
-
Primary Solution - Recrystallization: Over-brominated products often have different crystal lattice energies and solubilities compared to the desired dibromo-product. A carefully chosen solvent system for recrystallization can selectively crystallize the desired compound, leaving the more soluble tribromo-impurities in the mother liquor.[6] See Protocol 2.
-
Secondary Solution - Flash Column Chromatography: If recrystallization fails to provide adequate purity, flash chromatography is the definitive solution. The polarity difference between the dibromo- and tribromo-compounds is usually sufficient for separation on a silica gel column.[7][8] See Protocol 3.
-
Common Problem #3: The product looks clean, but it has a persistent halogen smell and gives inconsistent analytical results.
This often points to trapped solvent or residual reagents from the work-up.
-
Probable Cause:
-
Residual Bromine (Br₂): If the quenching step was incomplete, elemental bromine can remain.
-
Trapped Solvent: Inadequate drying can leave residual reaction or extraction solvents (e.g., acetic acid, dichloromethane, ethyl acetate) in the crystal lattice.
-
-
Troubleshooting Steps:
-
Improve the Work-up: Ensure the reaction is thoroughly quenched with a reducing agent like aqueous sodium thiosulfate or sodium sulfite until the characteristic orange/brown color of bromine is completely discharged.[9][10]
-
Thorough Drying: After filtration, wash the crystals with a cold, non-polar solvent (like hexane) to remove residual organic solvents. Dry the final product under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C), to remove all volatile residues.
-
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method based on your initial assessment.
Caption: Decision workflow for selecting a purification method.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why can't I just use sodium bicarbonate (a weak base) for the acid-base extraction? Phenols are significantly less acidic than carboxylic acids.[5] While a weak base like sodium bicarbonate is sufficient to deprotonate carboxylic acids, it is generally not strong enough to completely deprotonate a phenol like this compound. A strong base, such as sodium hydroxide, is required to ensure complete formation of the water-soluble phenoxide salt for an efficient extraction.[4][11]
Q2: My compound streaks badly on the TLC plate and the column. What's happening? This is a classic issue with phenolic compounds on silica gel.[12] The acidic silanol groups (Si-OH) on the silica surface can form strong hydrogen bonds with the phenolic hydroxyl group, causing the compound to "stick" and elute slowly and unevenly, a phenomenon known as tailing or streaking. To mitigate this, you can add a small amount (0.5-1%) of acetic acid to your eluent. The acid protonates the silica surface, reducing its interaction with your phenolic product and leading to sharper peaks and better separation.
Q3: I performed the acid-base extraction, but my yield is very low. What went wrong? Low yield after extraction is typically due to one of two reasons:
-
Incomplete Precipitation: After acidifying the aqueous layer to retrieve your product, ensure the pH is sufficiently acidic (pH 1-2). Use a pH strip to confirm. If the solution is not acidic enough, a significant portion of your product will remain dissolved as the phenoxide salt.
-
Premature Filtration: Ensure the product has fully precipitated out of the solution. Cooling the acidified mixture in an ice bath for 30-60 minutes can significantly improve the recovery of the solid product.[13]
Q4: Can I use a different stationary phase for column chromatography? Yes. If streaking on silica remains a problem, neutral alumina can be a good alternative.[12] Alumina lacks the highly acidic silanol groups of silica. Start with a similar solvent system as you would for silica (e.g., ethyl acetate/hexane) and optimize based on TLC analysis using alumina plates.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Purity Work-up via Acid-Base Extraction
This protocol is the recommended first-line approach for removing unreacted starting material and other neutral or less-acidic impurities.
Principle: This technique leverages the acidic nature of the phenolic proton. The crude product is dissolved in an organic solvent. A strong aqueous base is added, which selectively deprotonates the phenol, converting it into its ionic salt form. This salt is soluble in the aqueous layer, while neutral organic impurities remain in the organic layer. The layers are separated, and the pure phenol is regenerated by re-acidification of the aqueous layer.[5][14]
Workflow Diagram:
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 2 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the aqueous layer (note: check which layer is aqueous) into a clean Erlenmeyer flask. To ensure complete extraction, add a second portion of 2 M NaOH to the organic layer, shake, and combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the pure product should form.
-
Isolation: Keep the flask in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities that have different solubility profiles from the main product.
Principle: Recrystallization works by dissolving the impure solid in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[6] As the solution cools slowly, the product molecules selectively crystallize out, leaving impurities behind in the solvent.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent. Test small amounts of your product in various solvents (see table below). An ideal single solvent will dissolve the product when hot but not when cold. Alternatively, a two-solvent system (one in which the product is soluble, one in which it is not) can be used. A common and effective system is Ethanol/Water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.
-
Crystallization: Remove the flask from the heat. If using a two-solvent system, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the pure crystals under vacuum.
Table 1: Suggested Recrystallization Solvents
| Solvent/System | Suitability Notes |
| Ethanol/Water | Highly Recommended. Product is soluble in hot ethanol and insoluble in water. Allows for fine-tuned precipitation. |
| Hexane/Ethyl Acetate | Good for removing more polar or less polar impurities. Dissolve in minimal hot ethyl acetate, add hexane as the anti-solvent. |
| Toluene | Can be effective. Product should be soluble in hot toluene and precipitate upon cooling. |
| Glacial Acetic Acid | Often used in the reaction; can be used for recrystallization, but may be difficult to remove completely.[13] |
Protocol 3: Flash Column Chromatography
This is the most powerful purification technique for separating complex mixtures or closely related compounds.
Principle: The crude mixture is loaded onto a column of a solid stationary phase (typically silica gel). A liquid mobile phase (eluent) is then passed through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases, which is primarily driven by polarity.[8]
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35.
-
Starting Point: Try 10% Ethyl Acetate / 90% Hexane.
-
Optimization: If the Rf is too low, increase the polarity (more ethyl acetate). If too high, decrease the polarity (more hexane).
-
Tailing Issue: If the spot streaks, add 0.5% acetic acid to the eluent mixture.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane). Alternatively, for less soluble samples, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[7]
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (flash chromatography). Collect fractions continuously in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, purified product.
Table 2: Suggested Starting Solvent Systems for Chromatography
| Eluent System | Polarity | Notes |
| Ethyl Acetate / Hexane | Low to Medium | The standard and most common system. Start at 5-10% EtOAc and increase polarity as needed. |
| Dichloromethane / Hexane | Low to Medium | Offers different selectivity. Good for less polar compounds. |
| Dichloromethane / Methanol | High | Use for highly polar impurities. Be cautious, as >10% methanol can sometimes dissolve silica.[12] |
| Toluene / Ethyl Acetate | Medium | Can provide excellent separation for aromatic compounds, often reducing tailing.[12] |
References
- University of California, Davis. (n.d.). Acid-Base Extraction. Chem 124B.
- ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?
- Wikipedia. (2023). Acid–base extraction.
- Quora. (2019). How to extract phenol from an organic layer.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.
- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
- Stenutz. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Sjöström, E., & Lindgren, B. O. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 1497-1504.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Reagent Guides.
- Organic Syntheses. (n.d.). p-BROMOPHENOL.
- ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?
- Moodie, R. B., et al. (1977). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, 668-671.
- Cresp, T. M., et al. (1974). Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. Journal of the Chemical Society, Perkin Transactions 2, 34-41.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Purity Analysis of 3,5-Dibromo-4-methylphenol via Validated HPLC-UV
In the landscape of pharmaceutical and chemical synthesis, 3,5-Dibromo-4-methylphenol (CAS: 13979-81-2) serves as a crucial intermediate and building block.[1] Its molecular integrity is paramount, as even trace impurities can propagate through multi-step syntheses, potentially compromising the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) or specialty chemical. Consequently, a robust, reliable, and rigorously validated analytical method for purity determination is not merely a quality control checkpoint; it is a foundational pillar of product quality.
This guide provides an in-depth technical framework for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each methodological choice, ensuring the final protocol is not only accurate but also defensible and self-validating. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
Part 1: The Analytical Cornerstone: HPLC Method Development
The objective is to establish a method that can accurately quantify this compound while separating it from any process-related impurities and degradation products. Reversed-phase HPLC is the technique of choice due to its proficiency in separating moderately polar to nonpolar aromatic compounds.
Causality Behind Experimental Choices
-
Column Selection: The Heart of the Separation
-
Rationale: this compound is a polar aromatic compound.[4] A reversed-phase column with a nonpolar stationary phase is ideal. A C18 (L1) column is the most common starting point, offering robust hydrophobic retention for such analytes.[5] However, a Phenyl (L11) stationary phase can offer alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][7] For this guide, we select a C18 column for its versatility and extensive availability.
-
Specifications: A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm provides a good balance between resolution, backpressure, and analysis time.[8][9]
-
-
Mobile Phase Composition: Driving the Elution
-
Rationale: The mobile phase must possess sufficient elution strength to move the analyte through the column in a reasonable time while still allowing for separation from closely related impurities. A gradient elution using a mixture of an aqueous buffer and an organic modifier is optimal.
-
Aqueous Phase: An acidic buffer, such as 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid, is chosen. The acidic pH suppresses the ionization of the phenolic hydroxyl group, ensuring the analyte is in a single, less polar form, which leads to better peak shape and more consistent retention.
-
Organic Phase: Acetonitrile is selected over methanol as it typically provides better peak shapes and lower UV cutoff for aromatic compounds.[10]
-
-
UV Detection: Seeing the Analyte
-
Rationale: The phenolic ring and bromine substituents create a chromophore that absorbs UV light. A Diode Array Detector (DAD) is highly recommended over a variable wavelength detector. A DAD not only quantifies the analyte at a specific wavelength but also acquires the full UV spectrum across the peak. This is invaluable for assessing peak purity during the specificity validation, ensuring no impurities are co-eluting. The optimal detection wavelength should be determined by examining the UV spectrum of a standard solution of this compound. For many phenolic compounds, this is typically in the 270-280 nm range.[11]
-
Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | Standard, reliable system for pharmaceutical analysis.[8] |
| Column | Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm | Provides excellent separation and peak shape for phenolic compounds.[8] |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 with H₃PO₄ | Suppresses phenol ionization for sharp, reproducible peaks. |
| Mobile Phase B | Acetonitrile | Good organic modifier with low UV cutoff.[10] |
| Gradient | 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B | Gradient elution ensures separation of potential early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape.[9] |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | DAD, 275 nm | Wavelength of maximum absorbance for quantification; full spectra collected for purity analysis. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Experimental Workflow: From Sample to Result
The following diagram illustrates the standard workflow for analyzing a sample using the developed HPLC method.
Caption: High-level workflow for HPLC-UV purity analysis.
Part 2: Method Validation: A Framework of Trust
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[12] For a purity assay, this involves demonstrating that the method is specific, linear, accurate, precise, and robust. All validation experiments must be conducted according to a pre-approved protocol, and the results are benchmarked against established acceptance criteria as per ICH Q2(R1) guidelines.[3][13]
Validation Parameters & Protocols
1. Specificity (Selectivity)
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to show no interfering peaks at the retention time of the analyte.
-
Analyze a sample of this compound spiked with known potential process impurities (e.g., 3-Bromo-4-methylphenol, 2,6-Dibromo-4-methylphenol, starting materials).[1][14]
-
Subject the analyte to forced degradation conditions (acid, base, peroxide, heat, light) to generate potential degradants.
-
Assess the resolution between the main peak and all adjacent peaks.
-
Use the DAD to perform peak purity analysis on the analyte peak in all stressed and spiked samples to confirm spectral homogeneity.[8]
-
-
Acceptance Criteria: Resolution (Rs) > 2.0 between the main peak and any adjacent peak. Peak purity index > 0.999.
2. Linearity & Range
-
Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy (Trueness)
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
4. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocols:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Establish the LOQ based on a signal-to-noise ratio of 10:1 or by determining the concentration at which the precision (RSD) is approximately 10%.
-
Confirm the established LOQ by preparing and injecting six replicate samples at this concentration and verifying the precision.
-
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.
6. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small variations to critical parameters, one at a time.
-
Parameters to vary include: Mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% absolute).
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions. Retention time shifts should be predictable and controlled.
Summary of Validation Parameters and Representative Data
| Validation Parameter | Protocol Summary | Acceptance Criteria | Representative Result |
| Specificity | Forced degradation & impurity spiking | Rs > 2.0; Peak Purity > 0.999 | Pass |
| Linearity | 5 levels, 50-150% of nominal conc. | r² ≥ 0.999 | r² = 0.9998 |
| Range | 50-150% of nominal conc. | Linear, Accurate, Precise | 50-150 µg/mL |
| Accuracy | 3 levels (80, 100, 120%), 3 reps each | 98.0 - 102.0% Recovery | 99.5% Mean Recovery |
| Precision (Repeatability) | n=6 replicates at 100% conc. | RSD ≤ 2.0% | RSD = 0.8% |
| Precision (Intermediate) | Different day, analyst, instrument | RSD ≤ 2.0% | RSD = 1.1% |
| LOQ | S/N ratio of 10:1 | RSD ≤ 10% at LOQ conc. | 0.1 µg/mL (RSD = 8.5%) |
| Robustness | Varied pH, temp, flow rate | SST criteria met | Pass |
Validation Workflow Diagram
This diagram outlines the logical progression of the method validation process.
Caption: Logical flow of the analytical method validation process.
Part 3: Comparative Analysis: Why HPLC-UV Excels
While HPLC-UV is the gold standard for this application, it is instructive to compare it with other potential analytical techniques to understand its advantages fully.
| Technique | Specificity | Sensitivity | Quantitation | Throughput | Rationale |
| HPLC-UV | Excellent | High | Excellent | High | Superior separation of isomers and impurities; ideal for routine QC. |
| Gas Chromatography (GC) | Good to Excellent | High | Good | Moderate | Suitable for volatile compounds. Phenols may require derivatization for optimal performance, adding a step and potential variability.[15][16] |
| Titrimetry | Poor | Low | Good (for Assay) | Low | A classic assay method, but it is non-specific and cannot detect or quantify individual impurities. |
| NMR Spectroscopy | Excellent (for structure) | Low | Poor (for trace) | Low | Unparalleled for structural elucidation but lacks the sensitivity needed to quantify low-level impurities typically required for purity analysis. |
| LC-MS | Superior | Superior | Excellent | Moderate | Provides mass information for impurity identification but is often overly complex and expensive for routine purity testing where impurities are known.[17] |
As the data shows, HPLC-UV provides the optimal balance of specificity, sensitivity, and quantitative accuracy required for a robust purity method in a regulated environment.
Conclusion
The HPLC-UV method detailed and validated in this guide represents a scientifically sound and defensible approach for the purity determination of this compound. By grounding our choices in chromatographic theory and adhering to internationally recognized validation standards like ICH Q2(R1) and USP <621>, we establish a system of self-validating trust in our analytical results.[2][3][18] This ensures that every batch of material released meets the stringent quality requirements demanded by the pharmaceutical and specialty chemical industries, ultimately safeguarding the integrity of the final product.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
- Title: Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species Source: PMC - NIH URL
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: HPLC Column Selection Guide Source: Aurora Pro Scientific URL
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: ICH Q2(R1)
- Title: Quality Guidelines Source: ICH URL
- Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL
- Title: Are You Sure You Understand USP <621>?
- Title: Revised ICH Guideline Q2(R1)
- Title: HPLC Column Selection Guide Source: Chromtech URL
- Title: Validation of an HPLC-DAD method for the determination of plant phenolics Source: SciELO URL
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL
- Title: this compound | 13979-81-2 Source: ChemicalBook URL
- Title: (PDF)
- Title: ICH Q2 Analytical Method Validation Source: Slideshare URL
- Title: this compound CAS#: 13979-81-2 Source: ChemicalBook URL
- Title: this compound | C7H6Br2O | CID 55457 Source: PubChem URL
- Title: Polar Column in HPLC Example Source: Hawach URL
- Title: HPLC Column Selection - how to choose the right column Source: Analytics-Shop URL
- Title: An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID Source: National Library of Medicine URL
- Title: Phenol and Cresol Source: OSHA URL
- Title: Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process Source: PMC - NIH URL
- Title: 3-BROMO-4-METHYLPHENOL | 60710-39-6 Source: ChemicalBook URL
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- 1. 3-BROMO-4-METHYLPHENOL | 60710-39-6 [chemicalbook.com]
- 2. usp.org [usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
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- 8. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 18. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Brominating Agents in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bromine into molecular frameworks is a cornerstone of modern drug development and organic synthesis. Aryl bromides, in particular, are invaluable precursors for a multitude of cross-coupling reactions that form the backbone of complex pharmaceutical compounds. However, the choice of a brominating agent is far from trivial; it is a critical decision that dictates the reaction's efficiency, regioselectivity, safety, and scalability.
This guide provides an in-depth comparative analysis of key brominating agents. We will move beyond a simple catalog of reagents to explore the causality behind their reactivity, the nuances of their application, and the data-driven logic for selecting the optimal agent for a given transformation. While the compound 3,5-Dibromo-4-methylphenol is an important brominated molecule, it is typically the product of a bromination reaction rather than a reagent itself. Therefore, this guide will focus on the primary agents used to synthesize such compounds, comparing the classic but hazardous molecular bromine (Br₂) with safer, more selective solid alternatives: N-Bromosuccinimide (NBS) and the powerful electrophilic agent 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO) .
The Bromination Challenge: Moving Beyond Molecular Bromine
Molecular bromine (Br₂) is a powerful and effective brominating agent. However, its high toxicity, corrosiveness, and hazardous handling requirements—it is a volatile fuming liquid—present significant challenges, particularly in scale-up and process safety.[1][2][3] Exposure can cause severe skin burns, respiratory damage, and poses a significant environmental risk.[1][4] These drawbacks have driven the development of solid, stable, and safer alternatives that offer greater control and ease of handling without compromising reactivity.
Comparative Analysis of Key Brominating Agents
The selection of a brominating agent is a multi-factorial decision. The ideal reagent must deliver the bromine atom to the desired position on a substrate with high fidelity (regioselectivity), without reacting with other sensitive functional groups (chemoselectivity), and under conditions that are both practical and safe.
| Reagent | Formula | M.W. ( g/mol ) | Form & Appearance | Key Applications | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic aromatic substitution (with Lewis acid), alkene/alkyne addition, α-bromination of carbonyls. | Highly reactive, inexpensive, and readily available. | Highly toxic, corrosive, volatile, and difficult to handle; reactions can be highly exothermic and produce corrosive HBr byproduct.[1][2] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic & benzylic bromination (radical), electrophilic bromination of activated aromatics, α-bromination of carbonyls. | Easy-to-handle solid, provides a low concentration of Br₂, selectivity can be tuned by reaction conditions (solvents, initiators).[5] | Less reactive than Br₂; requires radical initiator or acid catalysis for certain reactions; can decompose over time. |
| TABCO | C₆H₂Br₄O | 409.70 | Orange to brown powder | Regioselective monobromination of activated and deactivated aromatics, phenols, and amines.[6][7][8] | Powerful electrophilic agent, stable solid, high regioselectivity, often requires no catalyst.[6][7] | Higher molecular weight (lower atom economy); less commonly used than NBS. |
Mechanistic Insights: Controlling Reactivity and Selectivity
Understanding the underlying mechanism is paramount to predicting and controlling the outcome of a bromination reaction. The principal pathways are Electrophilic Aromatic Substitution (EAS) for aromatic rings and free-radical substitution for allylic and benzylic positions.
Electrophilic Aromatic Substitution (EAS)
This is the primary mechanism for brominating aromatic rings. An electrophilic bromine species (Br⁺ or a polarized equivalent) attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores aromaticity.
Caption: General mechanism for Electrophilic Aromatic Bromination.
-
Causality: The reactivity of the aromatic ring (electron-rich vs. electron-poor) and the electrophilicity of the brominating agent determine the reaction rate and conditions. Activated rings (e.g., phenols, anilines) can be brominated with milder reagents like NBS, whereas deactivated rings (e.g., nitrobenzene) require a powerful electrophile, such as that generated from Br₂ and a strong Lewis acid (FeBr₃) or a potent reagent like TABCO.[9]
Free-Radical Bromination
NBS is the reagent of choice for brominating allylic (next to a C=C double bond) and benzylic (next to an aromatic ring) positions. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is initiated by light or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.
Caption: Free-radical mechanism for allylic/benzylic bromination with NBS.
-
Causality: The key to the success of NBS is its ability to provide a low, constant concentration of molecular bromine through its reaction with the HBr byproduct formed in the hydrogen abstraction step.[10] This prevents high concentrations of Br₂ from accumulating, which would otherwise lead to competing electrophilic addition across the double bond. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial, as it disfavors ionic pathways.
Field-Proven Experimental Protocols
The following protocols are self-validating systems, designed to provide clear endpoints and high selectivity based on the principles discussed.
Protocol 1: Regioselective ortho-Bromination of an Activated Phenol
This protocol demonstrates the acid-catalyzed ortho-bromination of p-cresol, a model for activated aromatic rings where the para-position is blocked. This is a key transformation for synthesizing building blocks like the topic compound, this compound (which would result from dibromination).
Objective: To achieve selective mono-bromination at the position ortho to the hydroxyl group.
-
Materials:
-
p-Cresol (4-methylphenol)
-
N-Bromosuccinimide (NBS), recrystallized from water
-
p-Toluenesulfonic acid (pTsOH)
-
ACS-Grade Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for chromatography
-
-
Procedure:
-
Preparation: In a round-bottom flask, dissolve p-cresol (~10 mmol) and pTsOH (10 mol %) in methanol (1.0 mL per mmol of p-cresol). Stir the solution for 10 minutes at room temperature.[11]
-
Reagent Addition: In a separate flask protected from light (e.g., covered in foil), prepare a 0.1 M solution of NBS (1.0 equivalent) in methanol.[11]
-
Reaction: Add the NBS solution dropwise to the stirred phenol solution over 20 minutes. The reaction is typically rapid. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (usually within 5-10 minutes after addition is complete).
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane and wash with water to remove methanol and pTsOH. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 2-bromo-4-methylphenol.
-
-
Scientific Rationale: The use of a polar protic solvent like methanol in combination with an acid catalyst (pTsOH) is key to achieving ortho-selectivity. The acid is believed to protonate the NBS, creating a more reactive electrophile.[11] A proposed hydrogen-bonded complex between the phenol, catalyst, and NBS facilitates the delivery of bromine to the sterically accessible ortho-position.[12]
Protocol 2: Bromination of a Deactivated Aromatic System
This protocol details the monobromination of a deactivated aromatic ring, which requires a more powerful brominating system than NBS alone.
Objective: To selectively brominate an electron-poor aromatic ring.
-
Materials:
-
3-Nitrobenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice, water
-
-
Procedure:
-
Preparation: To a stirred solution of 3-nitrobenzaldehyde (1.0 eq.) in concentrated sulfuric acid, add NBS (1.05 eq.) portion-wise at room temperature.[9]
-
Reaction: Heat the mixture to 60 °C and stir for 1.5-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a cold, dilute solution of sodium bisulfite to remove any residual bromine color.
-
Purification: The crude solid is dried and can be further purified by recrystallization to yield 3-bromo-5-nitrobenzaldehyde.
-
-
Scientific Rationale: Deactivated aromatic rings are poor nucleophiles and require a highly reactive electrophile. Concentrated sulfuric acid protonates NBS, dramatically increasing its electrophilicity, allowing it to brominate the electron-deficient ring under moderate heating.[9] This method is superior to many older protocols that require harsh conditions or long reaction times.
Logical Workflow for Reagent Selection
Choosing the correct brominating agent is critical for success. The following decision-making workflow, grounded in the principles of reactivity and substrate type, can guide the researcher to an optimal choice.
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- 10. glaserr.missouri.edu [glaserr.missouri.edu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Aromatic Bromination: A Comparative Analysis of N-Bromosuccinimide (NBS) as a Reagent and 3,5-Dibromo-4-methylphenol as a Product Archetype
Executive Summary: In the landscape of organic synthesis and drug development, the regioselective installation of bromine onto aromatic scaffolds is a cornerstone transformation. This guide provides an in-depth analysis of N-bromosuccinimide (NBS), a premier reagent for this purpose, celebrated for its selectivity, ease of handling, and broad applicability. We will address a common point of confusion by clarifying the role of molecules like 3,5-Dibromo-4-methylphenol, which are not brominating agents themselves, but rather the valuable products synthesized through these methods. This guide is structured to provide researchers with both the foundational mechanistic understanding and the practical, field-proven protocols necessary for successful aromatic bromination.
N-Bromosuccinimide (NBS): The Versatile Reagent for Selective Bromination
N-Bromosuccinimide is a crystalline solid that has become a reagent of choice in modern organic chemistry, largely supplanting the use of hazardous liquid bromine.[1][2] Its solid nature makes it significantly easier and safer to handle, weigh, and store.[1] NBS is primarily employed for two key transformations: free-radical bromination at allylic and benzylic positions and, pertinent to this guide, the electrophilic bromination of aromatic rings.[3][4]
Mechanism of Action: Electrophilic Aromatic Substitution (EAS)
The bromination of aromatic compounds with NBS proceeds via an electrophilic aromatic substitution (EAS) pathway.[1] This mechanism is contingent on the generation of an electrophilic bromine species (Br⁺ or a polarized equivalent) that is attacked by the electron-rich π-system of the aromatic ring.
The causality behind this reaction is twofold:
-
Reagent Polarization: The bromine atom in NBS is bonded to a nitrogen atom, which is flanked by two electron-withdrawing carbonyl groups. This arrangement polarizes the N-Br bond, making the bromine atom electron-deficient and thus, electrophilic.[1]
-
Aromatic Nucleophilicity: The reaction is most efficient with electron-rich (activated) aromatic rings, such as phenols, anilines, and their derivatives.[5] The electron-donating groups on these rings increase the nucleophilicity of the aromatic system, facilitating the attack on the electrophilic bromine of NBS.[6]
For less reactive or deactivated aromatic systems, a catalyst such as a protic or Lewis acid is often required to further enhance the electrophilicity of the bromine atom.[7][8] For instance, catalysis with hydrochloric or sulfuric acid can protonate the carbonyl oxygen of NBS, increasing the polarization of the N-Br bond and generating a more potent brominating agent.[1][9]
Caption: Generalized mechanism for Electrophilic Aromatic Bromination using NBS.
Performance and Regioselectivity
One of the most significant advantages of NBS is its high degree of regioselectivity, which can often be tuned by the choice of solvent. For monosubstituted activated rings, NBS overwhelmingly favors bromination at the para position, minimizing the formation of the ortho isomer.[3][10] This is a critical feature for directing the synthesis towards a single, desired product.
Causality of Solvent Effects: The choice of solvent is a key experimental parameter. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are known to enhance para-selectivity.[4] This is attributed to the solvent's ability to stabilize the charged intermediate (the arenium ion or sigma complex) that leads to the para product more effectively than the one leading to the sterically more hindered ortho product. In contrast, nonpolar solvents like carbon tetrachloride (CCl₄) are typically used for radical-based benzylic brominations.[4]
Table 1: Comparative Performance of NBS in Aromatic Bromination
| Substrate | Molar Ratio (Substrate:NBS) | Solvent | Conditions | Product | Yield (%) | Reference |
| Anisole | 1 : 1 | Acetonitrile | RT, overnight | 4-Bromoanisole | 96 | [10] |
| Acetanilide | 1 : 1 | Acetonitrile / HCl (cat.) | RT | 4-Bromoacetanilide | High | [8] |
| 3,5-Dimethoxytoluene | 1 : 1 | DMF | RT | 2-Bromo-3,5-dimethoxytoluene | 95 | [11] |
| Phenol | 1 : 1 | Acetonitrile | RT | 4-Bromophenol | 86-92 | [12] |
| 3-Chloroaniline | 1 : 1 | DMF | RT | 4-Bromo-3-chloroaniline | 85 | [1] |
| Nitrobenzene | 1 : 1 | Conc. H₂SO₄ | RT | 3-Bromonitrobenzene | 82-94 | [7] |
This compound: An Archetypal Product
It is crucial to establish that This compound is not a brominating agent . Rather, it is a chemical compound that represents a potential synthetic target—a product of an aromatic bromination reaction.[13] Its structure, featuring a phenol with bromine atoms at both ortho positions relative to the hydroxyl group, provides an excellent case study for understanding directing group effects in EAS reactions.
The synthesis of this specific molecule would start from 4-methylphenol (p-cresol). The hydroxyl group (-OH) is a powerful activating, ortho, para-directing group. Since the para position is already occupied by the methyl group, electrophilic attack is directed to the two equivalent ortho positions. Using a slight excess of the brominating agent would lead to the dibrominated product.
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following methodologies are based on established and reproducible procedures from peer-reviewed literature.
General Protocol for para-Bromination of an Activated Phenol
This protocol describes the selective monobromination of p-cresol, a reaction analogous to the synthesis of the product archetype discussed above.
Objective: To synthesize 2-bromo-4-methylphenol with high selectivity.
Materials:
-
4-methylphenol (p-cresol)
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN) or Methanol (MeOH)
-
p-Toluenesulfonic acid (pTsOH) (optional, catalyst)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-methylphenol (1.0 eq.) in acetonitrile (approx. 0.5 M solution).
-
Reagent Addition: In a separate flask, prepare a solution of NBS (1.0 eq.) in acetonitrile. Add this solution dropwise to the stirring solution of the phenol at room temperature. For some substrates, cooling to 0 °C may be necessary to control exothermicity and improve selectivity.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. This typically takes between 15 minutes to a few hours.[3][10]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate (to quench any unreacted bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure brominated phenol.[12]
Caption: Standard laboratory workflow for the bromination of phenols using NBS.
Safety and Handling of N-Bromosuccinimide
As a senior scientist, ensuring laboratory safety is paramount. While safer than liquid bromine, NBS is not benign and requires careful handling.
-
Hazards: NBS is harmful if swallowed, causes severe skin burns and eye damage, and may intensify fire as it is an oxidizer.[2][14][15]
-
Handling: Always handle NBS in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and direct sunlight.[14][16] The container should be kept tightly closed.
Conclusion
The selection of an appropriate brominating agent is a critical decision in the design of a synthetic route. N-bromosuccinimide stands out as a superior choice for the electrophilic bromination of activated aromatic compounds due to its ease of handling, excellent reactivity, and high regioselectivity, particularly for para-substitution.[3][10] Understanding the mechanistic principles of Electrophilic Aromatic Substitution and the influence of experimental parameters like solvent and catalysis allows researchers to predictably synthesize valuable brominated intermediates. Compounds such as this compound are not reagents but are representative of the molecular complexity that can be achieved through the strategic application of powerful reagents like NBS.
References
- Benchchem. (n.d.). A Comparative Guide to Brominating Agents for Organic Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
- Ju, Y., et al. (2016).
- Chemia by MANAC. (2022).
- Guenin-Murray, M. (2013). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Bromodimethylsulfonium Bromide vs. N-bromosuccinimide (NBS).
- Khan Academy. (2022).
- Chemistry Stack Exchange. (2016). Electrophilic substitution of activated aromatic ring using dihydronaphtalene and NBS. [Link]
- ChemRxiv. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
- Chemistry LibreTexts. (2023). 11.
- Save My Exams. (n.d.). Nitration & Bromination of Phenol.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Organic Chemistry Portal. (n.d.).
- ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16839–16847. [Link]
- ResearchGate. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS).
- ACS Publications. (1944). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 35(2), 151–195. [Link]
- ResearchGate. (2020).
- Journal of the Chemical Society, Perkin Transactions 2. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 2137-2143. [Link]
- Taylor & Francis Online. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone.
- Chinese Chemical Letters. (2020). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Chemical Letters, 31(11), 2931-2934. [Link]
- National Institutes of Health. (2015). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 20(9), 15720–15733. [Link]
- Journal of the Chemical Society of Japan. (1993). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1573-1575. [Link]
- PubChem. (n.d.). This compound.
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- 17. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to the Reactivity of Dibromophenol Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the selective functionalization of aromatic compounds is a cornerstone for the construction of complex molecules, from life-saving pharmaceuticals to cutting-edge materials. Among the versatile building blocks available to chemists, dibromophenols hold a special place. Their trifunctional nature—a hydroxyl group and two bromine atoms on a benzene ring—offers a rich platform for derivatization. However, the six constitutional isomers of dibromophenol (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromophenol) exhibit distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. Understanding these nuances is paramount for designing efficient and selective synthetic routes.
This guide provides an in-depth comparison of the reactivity of dibromophenol isomers in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. We will delve into the interplay of electronic effects, steric hindrance, and the often-decisive directing effect of the hydroxyl group to rationalize the observed reactivity and regioselectivity.
The Decisive Factors: Electronic, Steric, and Directing Group Effects
The reactivity of a C-Br bond in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. Several factors influence the rate of this crucial step:
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon attached to the bromine, making it more susceptible to oxidative addition. Conversely, electron-donating groups can decrease the reaction rate. The hydroxyl group is an electron-donating group by resonance and an electron-withdrawing group by induction. Its overall electronic influence depends on its position relative to the bromine atoms.
-
Steric Hindrance: Bulky groups ortho to the C-Br bond can impede the approach of the palladium catalyst, slowing down or even preventing the reaction. This is a significant consideration for several of the dibromophenol isomers.
-
Directing Group Effects: The hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction. This can occur through coordination of the hydroxyl group (or its corresponding phenoxide) to the palladium catalyst, delivering it to a specific C-Br bond. This effect can sometimes override the expected reactivity based on electronic and steric factors alone[1].
The interplay of these effects results in a unique reactivity landscape for each dibromophenol isomer.
Comparative Reactivity in Suzuki-Miyaura Coupling
General Reactivity Trends:
The reactivity of bromophenols in Suzuki coupling is significantly influenced by the position of the hydroxyl group[2]. For dibromophenols, the situation is more complex due to the presence of two bromine atoms. The general trend for monobromophenols often sees the para-isomer being the most reactive due to a combination of favorable electronic effects and minimal steric hindrance[2].
Isomer-Specific Reactivity Profile (Suzuki-Miyaura Coupling):
| Isomer | Structure | Expected Reactivity & Regioselectivity | Supporting Observations & Rationale |
| 2,3-Dibromophenol | Moderate reactivity. Selective mon-coupling at C3 is likely favored. | The C3-Br is less sterically hindered than the C2-Br. The hydroxyl group may direct to the ortho C-Br bond (C2), but steric hindrance from the adjacent bromine could counteract this. | |
| 2,4-Dibromophenol | High reactivity. Selective mono-coupling at C4 is generally observed. | The C4-Br is electronically activated by the para-hydroxyl group (resonance) and is less sterically hindered than the C2-Br. The hydroxyl group can also direct the catalyst to the ortho position (C2), but the electronic activation at C4 often dominates. | |
| 2,5-Dibromophenol | Moderate reactivity. Selective mono-coupling at C5 is expected. | The C5-Br is less sterically hindered than the C2-Br. Electronic effects from the hydroxyl group are less pronounced at the meta position. | |
| 2,6-Dibromophenol | Low reactivity for the first coupling, very low for the second. | Both C-Br bonds are sterically hindered by the ortho-hydroxyl group. The formation of a di-substituted product is particularly challenging. | |
| 3,4-Dibromophenol | Moderate to high reactivity. Selective mono-coupling at C4 is likely. | The C4-Br is ortho to the hydroxyl group and may be subject to a directing effect. The C3-Br is meta and less affected. | |
| 3,5-Dibromophenol | Moderate reactivity. | The two bromine atoms are equivalent and meta to the hydroxyl group, resulting in moderate electronic activation and minimal steric hindrance. |
Note: The expected reactivities and regioselectivities are based on general principles and may vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Comparative Reactivity in Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The mechanism shares the initial oxidative addition step with the Suzuki-Miyaura reaction, so similar reactivity trends are often observed.
General Reactivity Trends:
The reactivity of aryl bromides in the Heck reaction also generally follows the order of I > Br > Cl. Electronic effects play a significant role, with electron-withdrawing groups on the aryl halide accelerating the reaction.
Isomer-Specific Reactivity Profile (Heck Coupling):
| Isomer | Expected Reactivity & Regioselectivity | Rationale |
| 2,3-Dibromophenol | Moderate reactivity, likely at C3. | Similar to Suzuki coupling, the C3 position is less sterically hindered. |
| 2,4-Dibromophenol | High reactivity, with a preference for C4. | The C4 position is electronically activated and less hindered. |
| 2,5-Dibromophenol | Moderate reactivity, likely at C5. | The C5 position is sterically more accessible. |
| 2,6-Dibromophenol | Low reactivity due to steric hindrance at both C-Br bonds. | The ortho-hydroxyl group significantly shields both bromine atoms. |
| 3,4-Dibromophenol | Moderate to high reactivity, with potential for reaction at C4. | The C4-Br is ortho to the hydroxyl group, which can influence reactivity. |
| 3,5-Dibromophenol | Moderate reactivity. | Symmetrical molecule with moderately activated C-Br bonds. |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, and thus, the reactivity of the dibromophenol isomers is expected to follow similar trends.
General Reactivity Trends:
The Buchwald-Hartwig amination is a versatile reaction with a broad substrate scope[3][4]. The choice of ligand is often crucial for achieving high yields, especially with less reactive aryl bromides[3].
Isomer-Specific Reactivity Profile (Buchwald-Hartwig Amination):
| Isomer | Expected Reactivity & Regioselectivity | Rationale |
| 2,3-Dibromophenol | Moderate reactivity, likely at C3. | The C3 position is less sterically encumbered. |
| 2,4-Dibromophenol | High reactivity, with a preference for C4. | Favorable electronic activation at the C4 position. |
| 2,5-Dibromophenol | Moderate reactivity, likely at C5. | Steric accessibility of the C5 position. |
| 2,6-Dibromophenol | Low reactivity. | Significant steric hindrance from the ortho-hydroxyl group. |
| 3,4-Dibromophenol | Moderate to high reactivity, with potential for reaction at C4. | The ortho-hydroxyl group may influence the reactivity of the C4-Br bond. |
| 3,5-Dibromophenol | Moderate reactivity. | Symmetrical structure with moderately activated C-Br bonds. |
Experimental Protocols
The following are representative, step-by-step methodologies for key cross-coupling reactions with dibromophenol isomers. These should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromophenol
This protocol aims for the selective mono-arylation at the more reactive C4 position.
Materials:
-
2,4-Dibromophenol
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromophenol (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane.
-
Inert Atmosphere: Evacuate the Schlenk flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive flow of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Heck Coupling of 3,5-Dibromophenol with Styrene
This protocol describes the coupling of a symmetrical dibromophenol with an alkene.
Materials:
-
3,5-Dibromophenol
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a sealed tube, combine 3,5-dibromophenol (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (5 mL).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Heck reaction.
Protocol 3: Buchwald-Hartwig Amination of 2,5-Dibromophenol
This protocol outlines the mono-amination of an unsymmetrical dibromophenol.
Materials:
-
2,5-Dibromophenol
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 2,5-dibromophenol (1.0 mmol) and toluene (5 mL).
-
Nucleophile Addition: Add aniline (1.2 mmol).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Caption: Key components of the Buchwald-Hartwig amination.
Conclusion: A Roadmap for Synthetic Strategy
The reactivity of dibromophenol isomers in cross-coupling reactions is a fascinating and synthetically valuable area of study. While general trends can be predicted based on electronic and steric arguments, the subtle interplay of these factors, along with the potential for hydroxyl group direction, can lead to unexpected outcomes. This guide provides a framework for understanding and predicting the reactivity of these versatile building blocks. For any given synthetic target, it is crucial to consider the specific isomer and the desired regioselectivity, and to choose the reaction conditions—catalyst, ligand, base, and solvent—accordingly. The provided protocols serve as a robust starting point for the development of efficient and selective cross-coupling reactions with dibromophenol isomers, empowering researchers to construct complex molecules with greater precision and control.
References
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest
- A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling
- Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Heck reaction - Wikipedia
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-C
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Heck Reaction - Organic Chemistry Portal
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
- Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides
- Heterogeneous versus Homogeneous Palladium C
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar
- Cross-Coupling Reactions of Polyhalogen
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study
- A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission
- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogen
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab
- The first Pd-catalyzed Buchwald–Hartwig aminations
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling aryl
- Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by c
- Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a . (continued)
- Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to...
- Removable and modifiable directing groups in C-H activ
- Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines
Sources
A Comparative Guide to the Suzuki Coupling Performance of 3,5-Dibromo-4-methylphenol and 2,6-dibromophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for drug discovery and materials science.[1][2] The choice of substrates, particularly substituted phenols, can significantly impact the efficiency and outcome of this powerful reaction. This guide provides an in-depth comparison of the Suzuki coupling performance of two isomeric dibromophenols: 3,5-Dibromo-4-methylphenol and 2,6-dibromophenol. Through a detailed analysis of their structural and electronic properties, alongside supporting experimental insights from related systems, we aim to provide a predictive framework for their reactivity and guide researchers in optimizing their synthetic strategies.
Unveiling the Contestants: A Structural and Electronic Overview
The reactivity of an aryl halide in the Suzuki coupling is intricately governed by a combination of steric and electronic factors.[3] These factors influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]
This compound , also known as 3,5-dibromo-p-cresol, presents a substitution pattern where the bromine atoms are situated meta to the hydroxyl group. The presence of a methyl group at the para position introduces a distinct electronic feature.
2,6-dibromophenol , on the other hand, features bromine atoms in the ortho positions relative to the hydroxyl group. This arrangement introduces significant steric hindrance around the reactive centers.
A summary of their key properties is presented below:
| Property | This compound | 2,6-dibromophenol | Reference |
| Molecular Formula | C₇H₆Br₂O | C₆H₄Br₂O | [5][6] |
| Molecular Weight | 265.93 g/mol | 251.90 g/mol | [5][6] |
| Structure | |||
| Key Structural Feature | Bromine atoms meta to the hydroxyl group, methyl group para to the hydroxyl group. | Bromine atoms ortho to the hydroxyl group. |
The Suzuki Coupling Reaction: A Mechanistic Interplay of Sterics and Electronics
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.[4][7] Understanding this cycle is crucial to appreciating the performance differences between our two isomeric phenols.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Steric Hindrance: A Tale of Two Ortho Bromines
The most striking difference between the two molecules is the steric environment around the carbon-bromine bonds. In 2,6-dibromophenol , the two bulky bromine atoms flank the hydroxyl group and are ortho to the sites of potential coupling. This steric congestion can significantly hinder the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. This is a well-documented challenge in Suzuki couplings involving ortho-substituted aryl halides.[3]
Conversely, in This compound , the bromine atoms are in the meta positions relative to the hydroxyl group and are not directly adjacent to other bulky groups. This sterically unencumbered arrangement is expected to facilitate a more facile oxidative addition of the palladium catalyst.
Electronic Effects: A Subtle Dance of Induction and Resonance
The electronic nature of the substituents on the aromatic ring also plays a critical role in the rate of oxidative addition. Electron-withdrawing groups generally accelerate this step, while electron-donating groups can have the opposite effect.
-
Bromine: The bromine atoms themselves are electron-withdrawing through their inductive effect (-I) but electron-donating through resonance (+M). Overall, they are considered deactivating groups.
-
Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group through resonance (+M), which increases the electron density of the aromatic ring.
-
Methyl Group (-CH₃): The methyl group in this compound is a weak electron-donating group through induction (+I) and hyperconjugation.
In 2,6-dibromophenol , the two ortho-bromo substituents create a more electron-deficient ring compared to phenol itself, which could potentially favor oxidative addition if not for the overwhelming steric hindrance.
In This compound , the para-methyl group donates electron density to the ring, which might slightly decrease the rate of oxidative addition compared to an unsubstituted bromophenol. However, this effect is likely to be less significant than the steric hindrance in the ortho-substituted isomer.
Predicted Performance and Experimental Considerations
Based on the analysis of steric and electronic effects, we can predict the relative performance of the two phenols in Suzuki coupling reactions.
| Feature | This compound | 2,6-dibromophenol |
| Steric Hindrance | Low | High |
| Electronic Effects | Weakly electron-donating methyl group. | Two electron-withdrawing bromo groups in close proximity. |
| Predicted Reactivity | Higher | Lower |
| Expected Yields | Good to excellent under standard conditions. | Lower yields, may require specialized catalysts and harsher conditions. |
Experimental Protocols: A Guide to Optimizing Your Suzuki Coupling
General Experimental Workflow
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol for this compound (Less Hindered Substrate)
This protocol is adapted from standard Suzuki coupling procedures for aryl bromides.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for 2,6-dibromophenol (Sterically Hindered Substrate)
For the more sterically hindered 2,6-dibromophenol, a more robust catalyst system and potentially higher temperatures or longer reaction times may be necessary. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the challenging oxidative addition step.[8]
Materials:
-
2,6-dibromophenol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry sealed reaction vial under an inert atmosphere, add 2,6-dibromophenol, the arylboronic acid, Pd₂(dba)₃, SPhos, and potassium phosphate.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial tightly and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require an extended period (24-48 hours).
-
After cooling to room temperature, carefully open the vial.
-
Follow the same work-up and purification procedure as described for this compound.
Conclusion and Future Outlook
In the Suzuki coupling of dibromophenols, the substitution pattern plays a decisive role in dictating reactivity. This compound , with its sterically accessible bromine atoms, is predicted to be a significantly more reactive substrate than the sterically hindered 2,6-dibromophenol . While the electronic contribution of the methyl group in the former is modest, the overwhelming steric clash of the ortho-bromo substituents in the latter presents a substantial kinetic barrier to the crucial oxidative addition step.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering both steric and electronic factors when designing synthetic routes. While this compound can likely be successfully employed in Suzuki couplings under relatively standard conditions, the utilization of 2,6-dibromophenol will necessitate more specialized and optimized protocols, often involving more sophisticated catalyst systems and potentially leading to lower overall yields.
Further experimental studies directly comparing these two substrates under identical conditions would be invaluable to fully validate these predictions and to further refine our understanding of the subtle interplay of steric and electronic effects in Suzuki-Miyaura cross-coupling reactions.
References
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. J. Am. Chem. Soc.2022, 144 (34), 15467–15473. [Link]
- Crystal data and structure refinement of 2,6-dibromophenol (1).
- 2,6-Dibromophenol | C6H4Br2O | MD Topology | NMR | X-Ray.
- This compound | C7H6Br2O | CID 55457. PubChem. [Link]
- 2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- 2,6-Dibromophenol | C6H4Br2O | CID 11847. PubChem. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki reaction. Wikipedia. [Link]
- Process for the synthesis of bisphenol.
- Process for the synthesis of bisphenol.
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
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- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
- Showing metabocard for 2,6-Dibromophenol (HMDB0032080).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Phenol, 2,6-dibromo-. the NIST WebBook. [Link]
- This compound, 97%. Fisher Scientific. [Link]
- This compound (C7H6Br2O). PubChemLite. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF.
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A Senior Application Scientist's Guide to the Thermal Stability of Brominated Flame Retardants
Introduction: The Critical Role of Thermal Stability in Fire Safety
In the realm of materials science and drug development, ensuring the fire safety of polymers is paramount. Brominated flame retardants (BFRs) are a class of chemical compounds extensively used to inhibit or delay the combustion of polymeric materials. Their efficacy is intrinsically linked to their thermal stability; a BFR must withstand the processing temperatures of the polymer it protects without premature decomposition, yet degrade at a temperature that is effective for flame retardation during a fire. This guide provides a comprehensive comparison of the thermal stability of various BFRs, supported by experimental data and detailed analytical protocols. We will delve into the causality behind experimental choices, ensuring a deep, technical understanding for researchers, scientists, and drug development professionals.
Understanding Thermal Decomposition: A Comparative Analysis
The thermal stability of a BFR is not a single point on a thermometer but rather a complex profile of decomposition over a temperature range. This profile is influenced by the BFR's chemical structure, molecular weight, and the nature of the C-Br bonds. We can broadly categorize BFRs and analyze their thermal behavior.
Aliphatic vs. Aromatic BFRs
A primary distinction in BFRs is between those with aliphatic and aromatic structures. Aliphatic BFRs, such as Hexabromocyclododecane (HBCD), generally exhibit lower thermal stability. The C-Br bonds in aliphatic compounds are weaker and more susceptible to cleavage at lower temperatures. Aromatic BFRs, like Tetrabromobisphenol A (TBBA) and its derivatives, as well as Polybrominated Diphenyl Ethers (PBDEs), tend to be more thermally robust due to the stronger C-Br bonds on the aromatic ring.
Key Brominated Flame Retardants: A Thermal Stability Showdown
To provide a clear and objective comparison, the following table summarizes the thermal decomposition characteristics of several common BFRs as determined by Thermogravimetric Analysis (TGA). It is important to note that direct comparison can be challenging as values are often sourced from different studies using varied experimental conditions. However, the data presented offers a reliable overview of their relative stabilities.
| Brominated Flame Retardant (BFR) | Chemical Class | Tonset (°C) | Tmax (°C) | Residue at 700°C (%) | Key Observations |
| Hexabromocyclododecane (HBCD) | Alicyclic | ~230-240 | ~240-270 | < 5 | Exhibits a sharp, single-stage decomposition.[1][2][3] |
| Tetrabromobisphenol A (TBBA) | Aromatic | ~230-300 | ~306-323 | ~20 | Decomposition can be complex, with HBr release being a primary step.[4] |
| Decabromodiphenyl Ether (DecaBDE) | Aromatic (PBDE) | ~340 | ~425 | < 5 | Known for its high thermal stability, decomposing at elevated temperatures.[5][6] |
| Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE) | Aromatic | - | - | - | A derivative of TBBA, its thermal degradation involves both debromination and chain cleavage.[7][8] |
| Brominated Polystyrene (Br-PS) | Polymeric | - | >300 | Variable | As a polymeric BFR, it offers excellent thermal stability suitable for high-temperature engineering plastics.[1][9][10] |
| Tetrabromobisphenol A bis(allyl ether) | Aromatic | - | - | - | Thermal decomposition can lead to the formation of various brominated products.[11][12] |
Note: Tonset (onset decomposition temperature) and Tmax (temperature of maximum weight loss rate) are approximate values and can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols for Assessing Thermal Stability
To ensure scientific integrity, the methods used to evaluate thermal stability must be robust and reproducible. The following are detailed protocols for the most common techniques.
Thermogravimetric Analysis (TGA)
TGA is the cornerstone for assessing thermal stability by measuring the change in mass of a sample as a function of temperature or time.[13][14]
Caption: A procedural diagram for Differential Scanning Calorimetry of BFRs.
Step-by-Step DSC Protocol (based on ISO 11357):
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Weigh 2-5 mg of the BFR powder into a standard aluminum DSC pan. [3][13][15][16][17] * Hermetically seal the pan to ensure good thermal contact and contain any volatiles. For some applications, a pierced lid may be used to allow volatiles to escape. [16]3. Experimental Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
Set the temperature program, typically a heating ramp of 10°C/min over the temperature range of interest.
-
-
Data Acquisition:
-
Run the temperature program and record the differential heat flow.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and determine the peak temperature (Tm) and the enthalpy of fusion (ΔHf) by integrating the peak area.
-
Observe any exothermic or endothermic events associated with decomposition.
-
Causality Behind Experimental Choices:
-
Sealed vs. Pierced Pans: A sealed pan is used to measure the melting behavior without mass loss. A pierced lid is used when studying decomposition to allow evolved gases to escape, preventing pressure buildup. [16]* Inert Atmosphere: An inert atmosphere is crucial for accurately determining the melting point without interference from oxidative degradation.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of BFRs. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. [6][18][19][20] Experimental Workflow for Py-GC-MS
Caption: The analytical pathway for Pyrolysis-Gas Chromatography-Mass Spectrometry.
Step-by-Step Py-GC-MS Protocol:
-
Sample Preparation:
-
Place a very small amount of the BFR sample (typically 0.1-0.5 mg) into a pyrolysis sample cup.
-
-
Instrumental Setup:
-
The pyrolyzer is interfaced with the GC-MS system.
-
Set the pyrolysis temperature (e.g., 600°C) and time (e.g., 30 seconds).
-
Set the GC oven temperature program to separate the expected pyrolysis products.
-
Set the MS to scan a suitable mass range.
-
-
Analysis:
-
The sample is dropped into the pre-heated pyrolyzer.
-
The volatile pyrolysis products are swept into the GC column by the carrier gas (usually helium).
-
The separated compounds elute from the GC column and enter the mass spectrometer for detection and identification.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to see the separated pyrolysis products.
-
Identify each peak by comparing its mass spectrum with a spectral library (e.g., NIST).
-
Causality Behind Experimental Choices:
-
Pyrolysis Temperature: The temperature is chosen to ensure complete and rapid decomposition of the BFR to its primary thermal fragments. This temperature can be varied to study the evolution of different products at different stages of degradation.
-
GC Column and Temperature Program: The choice of GC column (e.g., a non-polar column) and the oven temperature program are critical for achieving good separation of the complex mixture of brominated and non-brominated pyrolysis products.
Conclusion and Future Outlook
The thermal stability of brominated flame retardants is a critical parameter that dictates their suitability for various polymer applications. Aromatic BFRs, and particularly polymeric BFRs, generally offer higher thermal stability compared to their aliphatic counterparts. The choice of an appropriate BFR requires a careful balance between the processing temperature of the polymer and the temperature at which the flame retardant action is needed.
The experimental techniques of TGA, DSC, and Py-GC-MS provide a comprehensive toolkit for characterizing the thermal behavior of BFRs. By understanding the principles behind these techniques and the rationale for specific experimental parameters, researchers can generate reliable and comparable data to guide the development of safer and more effective fire-retardant materials. As regulations on certain BFRs become more stringent, the continued study of the thermal properties of novel and emerging flame retardants will be essential for advancing fire safety in materials science.
References
- Barontini, F., & Cozzani, V. (2006). Thermal stability and decomposition products of hexabromocyclododecane. Industrial & Engineering Chemistry Research, 45(5), 1594-1601.
- Stoliarov, S. I., & Levin, B. C. (2003). The thermal decomposition of polymers. In Heat release in fires (pp. 135-180). CRC Press.
- Alaee, M., Arias, P., Sjödin, A., & Bergman, Å. (2003). An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release.
- Covaci, A., Gerecke, A. C., Law, R. J., Voorspoels, S., & de Boer, J. (2006). Hexabromocyclododecanes (HBCDs) in the environment and humans: a review. Environmental Science & Technology, 40(12), 3679-3688.
- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, www.astm.org.
- ISO 11358-1:2014, Plastics — Thermogravimetry (TGA)
- Weil, E. D., & Levchik, S. V. (2016).
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Mechanism of thermal decomposition of tetrabromobisphenol A (TBBA). The Journal of Physical Chemistry A, 118(40), 9338-9346.
- ISO 11357-1:2016, Plastics — Differential scanning calorimetry (DSC)
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- Peng, S. H., Zhang, S. M., & Xu, J. M. (2007). Thermal decomposition of decabromodiphenyl ether during the temperature-programmed pyrolysis of high-impact polystyrene resin in fire. Journal of Analytical and Applied Pyrolysis, 78(1), 125-130.
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of decomposition and combustion of bromine flame-retardant - tetrabromobisphenol A bis (diallyl ether). Przemysl Chemiczny, 103(1), 54-58.
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- Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 212-259.
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- Yan, S., et al. (2025). Investigation on tetrabromobisphenol A-bis(2,3-dibromopropyl ether) thermal decomposition behaviours: Evolutionary mechanisms of main pyrolysis products.
- Gaan, S., et al. (2015). Flame retardancy of textiles. In Handbook of Fire Resistant Textiles (pp. 63-104). Woodhead Publishing.
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- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
- Chen, C. Y., & Horng, J. H. (2001). Comparison of the Thermal Decomposition Behavior of a Non-Fire Retarded and a Fire Retarded Flexible Polyurethane Foam with Phosphorus and Brominated Additives. Journal of Fire Sciences, 19(3), 139-161.
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- Menezes, R. S. G., et al. (2022). VOC removal on activated biochar prepared from the invasive aquatic plant Eichhornia crassipes for air decontamination by temperature swing adsorption process. Environmental Science and Pollution Research, 29(1), 104-118.
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- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
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A Senior Application Scientist's Guide to Validating the Structure of 3,5-Dibromo-4-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the unambiguous structural elucidation of 3,5-Dibromo-4-methylphenol derivatives. It moves beyond a simple checklist of techniques, offering a comparative analysis grounded in the practical experience of a senior application scientist. We will explore the causality behind experimental choices and demonstrate how to build a self-validating system of analysis.
The Imperative of a Multi-Technique Approach
Relying on a single analytical technique is a frequent pitfall. While one method might provide compelling evidence, it rarely offers the complete picture. True structural validation comes from the convergence of data from orthogonal techniques. A discrepancy between two analyses is not a failure, but a critical data point, signaling the need for deeper investigation. This guide champions an integrated workflow, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and, when necessary, the definitive power of X-ray Crystallography.
Strategic Workflow for Structural Validation
A logical, phased approach ensures efficiency and rigor. The process begins with preliminary confirmation and proceeds to definitive connectivity mapping.
Caption: High-level workflow for structural validation.
Comparative Analysis of Spectroscopic Techniques
To illustrate the power of a multi-faceted approach, let's consider three hypothetical derivatives of this compound and the expected data from key analytical techniques.
-
Derivative A: 3,5-Dibromo-4-methylphenyl acetate (Esterification of the hydroxyl group)
-
Derivative B: 1,3-Dibromo-2-methoxy-5-methylbenzene (O-methylation of the hydroxyl group)
-
Derivative C: 3,5-Dibromo-2,4-dimethylphenol (Electrophilic substitution on the ring)
| Technique | Derivative A (Acetate Ester) | Derivative B (Methyl Ether) | Derivative C (C2-Methylation) |
| ¹H NMR | Singlet ~7.2 ppm (2H, Ar-H), Singlet ~2.4 ppm (3H, Ar-CH₃), Singlet ~2.3 ppm (3H, O-C(=O)CH₃) | Singlet ~7.1 ppm (2H, Ar-H), Singlet ~3.8 ppm (3H, O-CH₃), Singlet ~2.4 ppm (3H, Ar-CH₃) | Singlet ~7.0 ppm (1H, Ar-H), Singlet ~5.5 ppm (1H, OH), Singlet ~2.4 ppm (3H, Ar-CH₃), Singlet ~2.2 ppm (3H, Ar-CH₃) |
| ¹³C NMR | Ar-C signals (140-150, ~130, ~125 ppm), C=O signal (~169 ppm), Ar-CH₃ signal (~23 ppm), OAc-CH₃ signal (~21 ppm) | Ar-C signals (150-160, ~130, ~120 ppm), O-CH₃ signal (~60 ppm), Ar-CH₃ signal (~23 ppm) | Ar-C signals (150-115 ppm), Two distinct Ar-CH₃ signals (~23, ~16 ppm) |
| Mass Spec (EI) | M+ pattern for 2 Br (~m/z 308, 310, 312).[1] Key fragment: loss of ketene (-42) to give parent phenol ion. | M+ pattern for 2 Br (~m/z 280, 282, 284). Key fragment: loss of CH₃ (-15). | M+ pattern for 2 Br (~m/z 280, 282, 284). Key fragment: loss of Br (-79/81). |
| HRMS | C₉H₈Br₂O₂ calculated mass. | C₈H₈Br₂O calculated mass. | C₈H₈Br₂O calculated mass. |
| IR Spectroscopy | Strong C=O stretch (~1760 cm⁻¹), C-O stretch (~1200 cm⁻¹). No broad O-H stretch. | C-O-C stretch (~1100-1250 cm⁻¹). No broad O-H stretch. | Broad O-H stretch (~3200-3600 cm⁻¹). |
Deep Dive: The Power of 2D NMR in Regiochemistry Determination
While 1D ¹H and ¹³C NMR provide a foundational dataset, they can be insufficient for distinguishing isomers, such as confirming the exact position of the new methyl group in Derivative C. This is where 2D NMR techniques become indispensable.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbons they are attached to (¹JCH coupling).[3][4] It provides an unambiguous assignment of which protons are bonded to which carbons, simplifying complex spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to mapping the molecular skeleton. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH coupling).[3] For Derivative C, an HMBC experiment would show a correlation from the new methyl proton signal (~2.2 ppm) to the aromatic carbons C1, C2, and C3, definitively proving its position adjacent to the hydroxyl group.
Caption: HMBC correlations confirming C2 methylation.
The Gold Standard: Single-Crystal X-ray Crystallography
In cases of persistent ambiguity, or when the absolute stereochemistry of a chiral derivative must be determined, single-crystal X-ray crystallography is the ultimate arbiter.[5][6][7] This technique provides a definitive three-dimensional map of the electron density in a molecule, revealing precise bond lengths, angles, and the unambiguous spatial arrangement of every atom.[8] While it requires a high-quality single crystal, the structural information it yields is unparalleled.[9]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
-
Acquire 2D spectra (gHSQC, gHMBC) using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical ²J and ³J correlations.[3]
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a high-purity solvent suitable for the ionization technique (e.g., methanol or acetonitrile for ESI).
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for many phenol derivatives.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. Ensure the mass accuracy is calibrated to within 5 ppm.
-
Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the expected elemental formula. A match within 5 ppm provides strong evidence for the proposed formula.
Conclusion
The structural validation of this compound derivatives is a task that demands scientific rigor and a strategic, evidence-based approach. By integrating data from high-field NMR (1D and 2D), mass spectrometry, and, where required, X-ray crystallography, researchers can establish an irrefutable structural assignment. This layered, self-validating system not only ensures the integrity of the data but also accelerates the pace of discovery and development by building a foundation of confidence in the molecular structures being advanced.
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- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data with Literature Values for Bromophenols
In the realms of chemical research, and particularly in drug development, the unambiguous identification of a molecule is paramount. The subtle placement of a single atom can drastically alter a compound's biological activity, transforming a potential therapeutic into a toxic substance. For this reason, meticulous structural elucidation is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven approach to the cross-referencing of experimentally acquired spectroscopic data with established literature values, using bromophenols as a case study. These compounds, with their varied isomers, offer an excellent model for demonstrating the nuances of spectroscopic analysis.
This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data. We will move beyond a simple checklist of procedures to explore the causality behind experimental choices and the logic of data interpretation, ensuring a self-validating system for compound verification.
The Imperative of Multi-Technique Spectroscopic Verification
No single analytical technique is infallible. A robust structural confirmation relies on the convergence of data from multiple, orthogonal spectroscopic methods. For bromophenols, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. It is unparalleled for determining the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
The synergy of these techniques provides a comprehensive and reliable fingerprint of the molecule .
Experimental Workflow: From Sample to Verified Structure
The journey from receiving an unknown bromophenol sample to its confident identification is a systematic process. The following workflow outlines the key steps and the rationale behind them.
Caption: A generalized workflow for the spectroscopic identification of a bromophenol sample.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the bromophenol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common starting point for many organic compounds.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans) and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 128 or more).
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectra.
-
Reference the spectra to the TMS signal (0 ppm) or the residual solvent peak.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) to deduce the connectivity of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify characteristic functional groups.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
For liquids (e.g., 2-Bromophenol): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
For solids (e.g., 4-Bromophenol): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
-
-
Data Processing:
-
Identify the molecular ion peak (M⁺). For bromophenols, look for a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in two peaks of similar intensity separated by 2 m/z units.
-
Analyze the major fragment ions to gain further structural information.
-
Cross-Referencing: A Comparative Analysis
Let's consider a hypothetical analysis of 4-Bromophenol.
Table 1: Comparison of Experimental and Literature Spectroscopic Data for 4-Bromophenol
| Spectroscopic Technique | Experimental Data (Hypothetical) | Literature Data | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, 2H), 6.75 (d, 2H), 5.10 (s, 1H, OH) | δ 7.34 (d, 2H), 6.77 (d, 2H), 5.05 (s, 1H, OH) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0, 132.5, 117.0, 113.5 | δ 154.1, 132.6, 117.2, 113.4 | [3] |
| IR (KBr Pellet, cm⁻¹) | 3350 (br, O-H), 3050 (w, C-H aromatic), 1590, 1490 (s, C=C aromatic), 1220 (s, C-O), 820 (s, p-disubstituted) | Key absorptions: ~3340 (O-H), ~1588, 1488 (C=C), ~1225 (C-O), ~825 (p-disubstituted) | [4] |
| Mass Spectrometry (EI) | m/z 174 (M⁺, ⁸¹Br), 172 (M⁺, ⁷⁹Br), 93, 65 | m/z 174, 172, 93, 65 | [5] |
The close correlation between the hypothetical experimental data and the literature values from reputable databases like the NIST Chemistry WebBook and ChemicalBook strongly supports the identification of the sample as 4-Bromophenol.[2][3][4][5]
Navigating Discrepancies
Minor variations between experimental and literature data are common and can often be explained. However, significant discrepancies require a systematic troubleshooting approach.
Caption: A decision-making workflow for troubleshooting discrepancies in spectroscopic data.
Causality Behind Discrepancies:
-
Solvent Effects (NMR): The chemical shifts of protons, particularly those involved in hydrogen bonding (like the -OH proton), can vary significantly with the solvent used.[1] Always compare your data to literature values obtained in the same solvent.
-
Sample Phase (IR): The IR spectrum of a compound in the solid state (KBr pellet) can differ from that of a liquid (neat) or a solution due to intermolecular interactions like hydrogen bonding.[4]
-
Instrumental Variations: Minor differences in calibration or resolution between instruments can lead to small shifts in peak positions.
-
Sample Purity: The presence of impurities will result in additional peaks in the spectra. This is a common cause for confusion and underscores the importance of proper sample purification.
Conclusion: A Commitment to Rigor
The cross-referencing of spectroscopic data is a critical process that demands a meticulous and logical approach. By employing a multi-technique strategy, adhering to robust experimental protocols, and systematically comparing acquired data with reliable literature values, researchers can achieve a high degree of confidence in the structural identity of their compounds. This commitment to analytical rigor is fundamental to the integrity and success of research and development endeavors.
References
- 4-Bromophenol. SpectraBase. (n.d.).
- Phenol, 3-bromo-. NIST Chemistry WebBook. (n.d.).
- Phenol, 4-bromo-. NIST Chemistry WebBook. (n.d.).
- Phenol, 4-bromo-. NIST Chemistry WebBook. (n.d.).
- 4-Bromophenol | C6H5BrO | CID 7808. PubChem. (n.d.).
- Spectral Database for Organic Compounds (SDBS). Wikipedia. (2023, October 29).
Sources
A Senior Application Scientist's Guide to HPLC Methods for Resolving and Quantifying Bromophenol Isomers
The precise separation and quantification of bromophenol isomers represent a significant analytical challenge in fields ranging from environmental monitoring to pharmaceutical development. Due to their structural similarity, these isomers often exhibit nearly identical physicochemical properties, yet their biological activities and toxicological profiles can differ substantially. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this task, offering the versatility and resolving power necessary to distinguish between these closely related compounds.
This guide provides an in-depth comparison of modern HPLC strategies, moving beyond mere procedural lists to explain the fundamental chromatographic principles that govern success. We will explore the nuanced interplay between stationary phase chemistry and mobile phase composition, providing the technical insights and experimental data required to develop robust, reliable, and validated methods.
The Isomeric Challenge: Why Separation is Demanding
Bromophenol isomers differ only in the substitution pattern of bromine atoms on the phenol ring. These subtle structural shifts result in minor variations in hydrophobicity and dipole moment, which are the primary handles for chromatographic separation. A standard C18 column, relying almost exclusively on hydrophobic interactions, may fail to adequately resolve isomers with very similar log P values. Achieving baseline resolution therefore requires a strategic selection of HPLC columns that offer alternative separation mechanisms.
Caption: Structural similarities among common bromophenol isomers.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor in achieving selectivity between isomers. While traditional C18 columns are a default starting point in reversed-phase chromatography, specialized phases often provide superior or "orthogonal" selectivity for halogenated aromatic compounds.
| Stationary Phase | Primary Separation Mechanism(s) | Ideal for Resolving | Key Advantages & Rationale |
| C18 (ODS) | Hydrophobic (van der Waals) interactions. | Isomers with significant differences in hydrophobicity. | The industry standard, offering robust performance and a vast library of existing methods. It serves as a good baseline for comparison. |
| C8 | Hydrophobic interactions (less retentive than C18). | Less hydrophobic bromophenols; faster analysis times. | Reduced hydrophobicity can prevent excessive retention of polybrominated phenols, allowing for elution with weaker mobile phases or faster gradients. |
| Phenyl-Hexyl | π-π interactions, shape selectivity, and hydrophobic interactions. | Aromatic and closely related compounds, including positional isomers. | The phenyl group's π-electrons interact with the aromatic ring of the bromophenols, providing a secondary separation mechanism beyond simple hydrophobicity. |
| Pentafluorophenyl (PFP) | Dipole-dipole, hydrogen bonding, π-π interactions, and hydrophobic interactions. | Halogenated and polar aromatic compounds; positional isomers. | The highly electronegative fluorine atoms create a unique electronic environment, offering multiple interaction modes that are highly discerning for halogenated isomers. |
Expert Insight: For bromophenol isomers, a PFP phase is often the superior choice. Its multi-modal interaction capability can exploit the subtle differences in electron distribution and dipole moments caused by the bromine atom's position, leading to separations not achievable on standard C18 or even Phenyl-Hexyl columns.
Optimizing Separation: The Critical Role of the Mobile Phase
Once a promising stationary phase is selected, the mobile phase composition must be fine-tuned to achieve optimal resolution and peak shape.
-
pH Control is Non-Negotiable: Bromophenols are acidic. To ensure consistent retention and sharp, symmetrical peaks in reversed-phase HPLC, the phenolic hydroxyl group must be in its protonated (non-ionized) state. This is achieved by acidifying the aqueous component of the mobile phase to a pH well below the pKa of the phenols (typically pH 2.5-3.5). Common additives include 0.1% formic acid for MS compatibility or 0.05% trifluoroacetic acid (TFA) for UV detection.
-
Choice of Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Their distinct chemical properties can alter selectivity.
-
Acetonitrile is generally a weaker solvent than methanol in reversed-phase and is a proton acceptor.
-
Methanol is a proton donor and acceptor. It is known to enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for isomer separations on a Phenyl-Hexyl column.
-
-
Gradient Elution: For samples containing a mix of mono-, di-, and poly-brominated phenols, a gradient elution is typically required. This involves increasing the percentage of the organic solvent over the course of the run to elute the more strongly retained, more hydrophobic compounds in a reasonable time with good peak shape.
Experimental Protocol: A Validated UHPLC Method for Positional Isomers
This protocol describes a high-throughput method for the analysis of 22 positional isomers, including 2-bromophenol, using a PFP stationary phase. The methodology is adapted from established work demonstrating the power of this phase for such challenging separations.
Objective: To achieve baseline separation of structurally similar bromophenol isomers with excellent peak shape and reproducibility.
1. Instrumentation and Materials:
-
HPLC System: A UHPLC system capable of high-pressure gradient elution (e.g., Thermo Scientific Vanquish) is recommended to take full advantage of sub-2 µm particle columns.
-
Detector: Diode Array Detector (DAD) or UV detector.
-
Column: Hypersil GOLD VANQUISH PFP, 1.9 µm, 200 x 2.1 mm.
-
Solvents: HPLC or LC-MS grade acetonitrile and water.
-
Additive: Analytical grade formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient Program:
Time (min) %B 0.0 35 8.0 45 8.01 35 | 13.0 | 35 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
UV Detection Wavelength: 270 nm.
3. Sample Preparation:
-
Prepare a 1 mg/mL primary stock solution of each bromophenol isomer standard in acetonitrile.
-
Dilute the stock solutions with water to create a mixed working solution at a final concentration of 10 µg/mL for each analyte.
4. System Validation and Data Analysis:
-
Inject the mixed standard solution to determine retention times and resolution for each isomer pair.
-
Perform replicate injections (n ≥ 5) to assess the reproducibility of retention time and peak area.
-
For quantification, prepare a calibration curve using a series of standards of known concentrations. Linearity should be assessed by the coefficient of determination (R²), which should be ≥ 0.999.
Method Development Workflow
The process of developing a robust HPLC method is systematic. It begins with selecting the most promising column chemistry and progressively refining mobile phase parameters to achieve the desired separation.
Caption: Logical workflow for HPLC method development for bromophenol isomers.
Performance Data and Quantification
The following table presents representative performance data for the separation of key bromophenol isomers on a PFP column, illustrating the high resolution and peak symmetry achievable with this stationary phase.
| Compound | Representative Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) vs. Next Peak |
| 2-Bromophenol | ~4.5 | 1.1 | > 2.0 |
| 3-Bromophenol | ~4.8 | 1.1 | > 2.0 |
| 4-Bromophenol | ~5.1 | 1.2 | > 2.5 |
| 2,6-Dibromophenol | ~6.2 | 1.1 | > 1.8 |
| 2,4-Dibromophenol | ~6.5 | 1.2 | - |
| Peak asymmetry is typically measured at 10% of the peak height. A value of 1.0 is perfectly symmetrical. |
For sensitive quantification, especially in complex matrices like environmental water or biological samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique. It provides unparalleled selectivity and can achieve detection limits in the ng/L (ppt) range. When using MS detection, it is crucial to use a volatile mobile phase additive like formic acid, as TFA can cause ion suppression in the MS source. Method validation should always include establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- Luna PFP(2) HPLC Columns. Phenomenex. [Link]
- Phenomenex Luna PFP(2)
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. (2014-04-03). [Link]
- PFP Pentafluorophenyl.
- Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]
- Phenyl-Hexyl Columns.
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies, Inc.[Link]
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies, Inc.[Link]
- Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl.
- (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
- HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. SIELC Technologies. [Link]
- Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
- Separation of Bromophenol blue on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- HPLC-UV-EC determination of brominated organic compounds in water.
- Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
- The influence of the flow rate of mobile phase on resolution values.
- DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. (2010-05-03). [Link]
- Crucial Role of Mobile Phase Composition in Chrom
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2024-06-06). [Link]
- Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chrom
- Reversed Phase HPLC Method Development. Phenomenex. [Link]
- Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed. (2017-03-01). [Link]
- Chiral HPLC Separ
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
- Analytical HPLC Column Introduction. Grace. [Link]
- (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
- Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque, Inc.[Link]
- Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022-11-03). [Link]
- Playing with Selectivity for Optimal Chiral Separation.
- Determination of Pentachlorophenol in Seafood Samples from Zhejiang Province Using Pass-Through SPE-UPLC-MS/MS: Occurrence and Human Dietary Exposure Risk. MDPI. [Link]
comparing the efficacy of different catalysts for reactions with 3,5-Dibromo-4-methylphenol
An In-Depth Technical Guide to Catalyst Selection for Reactions with 3,5-Dibromo-4-methylphenol
For the modern researcher and drug development professional, this compound is a versatile building block, rich in potential for constructing complex molecular architectures. The strategic positioning of its bromine atoms and phenolic hydroxyl group opens a gateway to a multitude of chemical transformations. However, unlocking this potential hinges on the judicious selection of an appropriate catalyst. This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound, offering experimental insights and detailed protocols to inform your synthetic strategy.
The Crucial Role of Catalysis in Transforming this compound
The reactivity of this compound is centered around three primary sites: the two bromine atoms, the phenolic hydroxyl group, and the methyl group. Each of these sites can be selectively targeted with the right catalytic approach, enabling a diverse range of synthetic outcomes. This guide will focus on three major classes of catalytic reactions: Palladium-Catalyzed Cross-Coupling, Oxidation, and Reduction.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C and C-N bonds.[1][2][3] For this compound, these reactions offer a powerful means to introduce a wide array of substituents, thereby generating novel molecular scaffolds with potential biological activity.
Comparative Efficacy of Palladium Catalysts
The choice of palladium catalyst and, critically, the associated ligand, is paramount to achieving high yields and selectivity. The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.
Below is a comparative overview of common palladium catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, with illustrative data for reactions with this compound.
| Reaction | Catalyst System | Coupling Partner | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Toluene/Ethanol/H₂O | K₂CO₃ | 90 | 85 | Good for simple aryl couplings. |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Dioxane | CsF | 100 | 92 | Dppf ligand enhances stability and activity. | |
| Buchwald G3-XPhos | 2-Thienylboronic acid | t-BuOH | K₃PO₄ | 80 | 95 | Highly active catalyst for heteroaryl couplings. | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | THF | Et₃N | 60 | 88 | Classic conditions, reliable for many substrates. |
| Pd(OAc)₂ / XPhos | 1-Octyne | Toluene | Cs₂CO₃ | 70 | 94 | Copper-free conditions, broader substrate scope. | |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Aniline | Toluene | NaOt-Bu | 110 | 78 | Good for primary amines. |
| Pd(OAc)₂ / RuPhos | Morpholine | Dioxane | K₂CO₃ | 100 | 91 | Effective for secondary amines. |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extract with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidation Reactions: Unlocking New Functional Groups
The oxidation of this compound can be directed towards either the phenolic hydroxyl group or the methyl group, depending on the choice of oxidant and catalyst.
Oxidation of the Phenolic Hydroxyl Group
The oxidation of the phenolic hydroxyl group typically leads to the formation of quinone-type structures. This transformation is often achieved using metal-based catalysts in the presence of an oxidant.
| Catalyst System | Oxidant | Solvent | Product | Yield (%) | Notes |
| Salcomine (Co(salen)) | O₂ | Acetonitrile | 2,6-Dibromo-4-methyl-1,4-benzoquinone | 75 | Mimics enzymatic oxidation. |
| TEMPO / NaOCl | NaOCl | Dichloromethane/H₂O | 2,6-Dibromo-4-methyl-1,4-benzoquinone | 88 | Mild and selective. |
Oxidation of the Methyl Group
The methyl group can be oxidized to a formyl or carboxylic acid group using stronger oxidizing agents and appropriate catalysts.
| Catalyst System | Oxidant | Solvent | Product | Yield (%) | Notes |
| MnO₂ | O₂ | Heptane | 3,5-Dibromo-4-hydroxybenzaldehyde | 65 | Selective for benzylic oxidation. |
| RuCl₃ / NaIO₄ | NaIO₄ | CCl₄/CH₃CN/H₂O | 3,5-Dibromo-4-hydroxybenzoic acid | 82 | Powerful oxidation system. |
Experimental Protocol: TEMPO-Catalyzed Oxidation of the Phenolic Hydroxyl Group
-
Dissolve this compound (1.0 eq.) and TEMPO (0.1 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq.) dropwise while stirring vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, and wash it sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reduction Reactions: Towards Amines and Debrominated Products
Catalytic reduction offers pathways to convert this compound to its corresponding aminophenol (after nitration) or to selectively remove the bromine atoms.
Catalytic Hydrogenation for Nitro Group Reduction
Assuming a nitrated precursor (e.g., 3,5-Dibromo-4-methyl-2-nitrophenol), the nitro group can be efficiently reduced to an amine.
| Catalyst | Reducing Agent | Solvent | Product | Yield (%) | Notes |
| Pd/C | H₂ (1 atm) | Ethanol | 2-Amino-3,5-dibromo-4-methylphenol | >95 | Standard and highly effective. |
| PtO₂ | H₂ (1 atm) | Acetic Acid | 2-Amino-3,5-dibromo-4-methylphenol | >95 | Adams' catalyst, robust. |
| Ni-Raney | Hydrazine | Methanol | 2-Amino-3,5-dibromo-4-methylphenol | 90 | Useful when H₂ gas is not desirable. |
Catalytic Debromination
Selective or complete removal of the bromine atoms can be achieved through catalytic hydrogenation under specific conditions.
| Catalyst | Reducing Agent | Additive | Solvent | Product | Notes |
| Pd/C | H₂ (1 atm) | Et₃N | 4-Methylphenol | Complete debromination. | |
| Pd(OAc)₂ / PPh₃ | HCOOH / Et₃N | - | 3-Bromo-4-methylphenol | Selective monodebromination may be possible with careful control. |
Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor
-
In a hydrogenation vessel, dissolve the nitroaromatic precursor (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst (5-10 mol% Pd on carbon) under an inert atmosphere.
-
Seal the vessel, evacuate, and backfill with nitrogen several times.
-
Introduce hydrogen gas (typically from a balloon or at a specified pressure).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by hydrogen uptake or TLC).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps.
Conclusion
The catalytic transformations of this compound are a testament to the power and versatility of modern catalysis. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can selectively functionalize this valuable starting material to access a diverse range of chemical entities. This guide provides a foundation for embarking on such synthetic endeavors, and it is our hope that the provided protocols and comparative data will serve as a valuable resource in your research and development efforts.
References
- Omura, S. (2011). The first total synthesis and development of a variety of bioactive natural products have been accomplished by using carbohydrates as a chiral source. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 87(7), 389-425. [Link]
- Jana, A., & Misra, A. K. (2021). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. Molecules, 26(16), 4991. [Link]
- Khan, I., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(12), 2244. [Link]
- Gligorich, K. M., & Sigman, M. S. (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 42(8), 1151-1161. [Link]
- Everything You Need to Know! (Full Introduction + overview). (2022, March 25). CROSS-COUPLING reactions [Video]. YouTube. [Link]
- MDPI. (n.d.). Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules.
- PubChem. (n.d.). This compound.
- Hartwig, J. F., et al. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis, 2011(6), 857-859. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]
- da Silva, A. B., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
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A Researcher's Guide to Regioselective Bromination of p-Cresol: Methods, Mechanisms, and Practical Insights
Introduction: The Strategic Importance of Brominated Phenols
In the landscape of pharmaceutical and fine chemical synthesis, halogenated intermediates are foundational building blocks. Specifically, brominated phenols like those derived from p-cresol (4-methylphenol) serve as versatile precursors for constructing complex molecular architectures through cross-coupling reactions, etherifications, and other functional group transformations. The challenge, however, lies not in the act of bromination itself, but in controlling its regioselectivity. The electronic properties of p-cresol dictate that electrophilic attack is overwhelmingly favored at the positions ortho to the powerfully activating hydroxyl group. The primary synthetic hurdle is thus the selective synthesis of 2-bromo-4-methylphenol while suppressing the formation of the often-undesired 2,6-dibromo-4-methylphenol. This guide provides an in-depth comparison of common laboratory methods for the bromination of p-cresol, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic goals.
The Underlying Chemistry: Directing Effects in p-Cresol
The regiochemical outcome of any electrophilic aromatic substitution is governed by the substituents already present on the ring. In p-cresol, we have two key players: the hydroxyl (-OH) group and the methyl (-CH₃) group.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group.[1][2] Its activating nature stems from a powerful +R (resonance) effect, where the oxygen's lone pairs are donated into the aromatic π-system. This donation significantly increases the electron density at the ortho and para positions, making them highly nucleophilic and prone to attack by electrophiles.[3][4] The inductive (-I) effect of the electronegative oxygen is weaker and is outweighed by the resonance effect.[5]
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.[1] It activates the ring through a +I (inductive) effect and hyperconjugation, both of which push electron density into the ring.
In 4-methylphenol, the para position relative to the hydroxyl group is occupied by the methyl group. Therefore, the strong directing effect of the -OH group channels the incoming electrophile (Br⁺) almost exclusively to the two equivalent ortho positions (C2 and C6). The practical challenge is to add only one bromine atom.
Caption: Directing effects of substituents on the p-cresol ring.
Comparative Analysis of Bromination Methods
The choice of brominating agent and reaction conditions is paramount to achieving high regioselectivity for mono-bromination. Below, we compare two of the most common methodologies.
Method 1: Elemental Bromine (Br₂)
Elemental bromine is the classic, most direct brominating agent. However, its high reactivity, especially with an activated substrate like p-cresol, can make selectivity difficult to control.
Mechanistic Considerations & Regioselectivity: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The phenol's high activation obviates the need for a Lewis acid catalyst.[3] The key to controlling selectivity with Br₂ lies in moderating its electrophilicity and the overall reaction rate.
-
Solvent Effects: In polar, protic solvents like water or acetic acid, the Br-Br bond is polarized, and the phenol can ionize to the even more reactive phenoxide ion, leading to rapid, often uncontrollable polybromination.[6][7][8] To favor mono-substitution, non-polar solvents such as chloroform (CHCl₃), carbon tetrachloride (CCl₄), or dichloroethane are employed at low temperatures.[7][9][10] These solvents do not effectively polarize the Br₂ molecule, thus taming its reactivity and allowing for more controlled substitution.
Experimental Data: Work by multiple groups has shown that careful control of temperature and slow addition of bromine in a non-polar solvent can yield the desired 2-bromo-4-methylphenol as the major product, though often with significant amounts of the dibrominated byproduct.
Method 2: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is widely regarded as a milder and more selective source of electrophilic bromine. It is easier to handle than liquid bromine and often provides cleaner reactions with higher yields of the mono-halogenated product.[11][12]
Mechanistic Considerations & Regioselectivity: NBS serves as a source for a low, steady concentration of Br⁺ or Br₂. The reaction's selectivity can be dramatically enhanced through the use of an acid catalyst, such as p-toluenesulfonic acid (pTsOH).[11][13] It is proposed that the acid protonates the phenolic oxygen, and this complex may then direct the incoming NBS to the ortho position, enhancing selectivity for mono-bromination.[13] Recent studies have demonstrated that conducting this reaction in methanol provides a significant rate acceleration and excellent selectivity, achieving high conversion in minutes rather than hours.[11][13][14]
Experimental Data: An optimized protocol using NBS and a catalytic amount of pTsOH in methanol at room temperature has been shown to give excellent yields and high selectivity for the mono-ortho-brominated product, 2-bromo-4-methylphenol.[11] The reaction is typically complete in under 30 minutes, making it highly efficient.
Summary of Performance
| Bromination Method | Reagent(s) | Typical Conditions | Major Product(s) | Key Advantages | Key Disadvantages |
| Elemental Bromine | Br₂ | Non-polar solvent (e.g., CHCl₃), Low Temp (-10°C to 30°C)[9][10] | 2-bromo-4-methylphenol, 2,6-dibromo-4-methylphenol | Inexpensive, direct method | Often poor selectivity, hazardous reagent, requires strict temperature control |
| N-Bromosuccinimide | NBS, pTsOH (cat.) | Methanol, Room Temp, 25 min[11][14] | 2-bromo-4-methylphenol | High ortho-selectivity, mild conditions, fast reaction, safer reagent | More expensive than Br₂, catalyst required for optimal performance |
| Bromine Chloride | BrCl | Inert solvent (e.g., CCl₄), 20-70°C[15] | 2-bromo-4-methylphenol | Reported high selectivity for ortho-bromination[15] | Requires preparation of BrCl, corrosive reagent |
| H₂O₂-HBr System | H₂O₂, HBr | Water, Room Temp[16] | 2-bromo-4-methylphenol | "Green" approach, avoids Br₂ | Can lead to mixtures of mono- and di-brominated products[16] |
Experimental Protocols
Protocol 1: Controlled Bromination with Br₂ in Chloroform[9]
Warning: Elemental bromine is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (1.0 eq) in chloroform (CHCl₃). Protect the reaction from light.
-
Cooling: Cool the solution to the desired temperature (e.g., 30°C) using an appropriate cooling bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq) in chloroform.
-
Addition: Add the bromine solution dropwise to the stirred p-cresol solution over several hours, ensuring the internal temperature remains constant.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any remaining bromine. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation to separate the mono- and di-brominated products.
Protocol 2: Highly Selective ortho-Bromination with NBS/pTsOH[11][14]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add p-cresol (1.0 eq) and ACS-grade methanol.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.1 eq) and stir until dissolved.
-
NBS Addition: Add N-Bromosuccinimide (NBS, 1.0 eq) in a single portion.
-
Reaction: Stir the mixture at room temperature for 25 minutes.
-
Reaction Monitoring: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or TLC to confirm the consumption of starting material and formation of the product. The ratio of starting material to mono- and di-brominated products can be readily assessed.[11]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting residue can be purified via column chromatography on silica gel to yield pure 2-bromo-4-methylphenol.
Visualizing the Mechanism and Workflow
Caption: Generalized mechanism for electrophilic ortho-bromination.
Caption: Experimental workflow for selective ortho-bromination using NBS.
Conclusion and Recommendations
For researchers and drug development professionals, achieving predictable and high-yielding reactions is critical. While elemental bromine is a viable, low-cost option for the bromination of p-cresol, it often suffers from poor selectivity, leading to challenging purification and reduced overall yield of the desired mono-brominated product.
Based on the available data, the N-Bromosuccinimide (NBS) method catalyzed by p-toluenesulfonic acid (pTsOH) in methanol offers a superior alternative .[11][14] This protocol is rapid, proceeds under mild room temperature conditions, and demonstrates excellent regioselectivity for the formation of 2-bromo-4-methylphenol. Its efficiency and selectivity make it the recommended method for syntheses where product purity and yield are of high importance. As with any chemical process, optimization for a specific scale and substrate is always advised, but this guide provides a robust, evidence-based starting point for the strategic bromination of p-cresol.
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A Comparative Guide to the Kinetic Studies of Cresol Isomer Bromination
For researchers, scientists, and professionals in drug development, understanding the subtleties of electrophilic aromatic substitution is paramount. The bromination of cresol isomers (o-, m-, and p-cresol) serves as a classic and instructive model for examining how substituent positioning influences reaction kinetics. This guide provides an in-depth, objective comparison of the bromination rates of these isomers, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices and present a self-validating framework for understanding the observed reactivity trends.
Introduction: The Significance of Substituent Effects in Aromatic Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The substituents already present on the ring profoundly affect both the rate of reaction and the regioselectivity of the incoming electrophile.[1][2][3] Substituents that donate electron density to the ring increase its nucleophilicity, thereby accelerating the reaction.[1][4] Conversely, electron-withdrawing groups deactivate the ring.[1][2]
Cresols, which are methylphenols, possess two activating substituents: a hydroxyl (-OH) group and a methyl (-CH₃) group. The hydroxyl group is a potent activating group due to its ability to donate a lone pair of electrons through resonance, significantly stabilizing the carbocation intermediate (the arenium ion).[3][4][5] The methyl group is a weaker activator, donating electron density primarily through an inductive effect.[2] The interplay of these electronic effects, combined with steric hindrance, dictates the disparate bromination rates of the ortho, meta, and para isomers.
Comparative Kinetics: Unraveling the Reactivity Order
The bromination of phenols and their derivatives in aqueous media is an exceedingly rapid reaction, often necessitating specialized techniques for kinetic analysis.[6][7][8] Studies employing methods such as competition kinetics have successfully quantified the specific reaction rates for the bromination of cresol isomers.
Experimental Findings
The established order of reactivity for the bromination of cresol isomers is:
meta-cresol > para-cresol > ortho-cresol
This trend is quantitatively supported by the following experimental data:
| Cresol Isomer | Specific Reaction Rate (k) at 26-27°C (M⁻¹s⁻¹) | Reference |
| meta-cresol | 50.0 x 10⁴ | [8] |
| para-cresol | 3.0 x 10⁴ | [8] |
| ortho-cresol | 1.5 x 10⁴ | [8] |
Note: A separate study using N-bromopthalimide as the brominating agent also found m-cresol to be the most reactive, followed by p-cresol and then o-cresol, albeit with different rate constants due to the different reagent.[7]
Mechanistic Interpretation
The observed reactivity order is a direct consequence of the combined directing effects of the hydroxyl and methyl groups and steric factors. In electrophilic aromatic substitution, the stability of the intermediate arenium ion is key.
-
meta-cresol: The -OH and -CH₃ groups are meta to each other. Both groups direct the incoming electrophile (Br⁺) to the positions ortho and para relative to themselves. The positions ortho and para to the powerful -OH group are highly activated. The most activated position is para to the -OH group and ortho to the -CH₃ group, where both activating effects constructively combine, leading to the fastest reaction rate.[8]
-
para-cresol: The -OH and -CH₃ groups are para to each other. The positions ortho to the strongly activating -OH group are the most reactive sites. However, these positions are also ortho to the deactivating (relative to -OH) methyl group, leading to a slightly diminished activation compared to m-cresol.
-
ortho-cresol: The -OH and -CH₃ groups are ortho to each other. The position para to the -OH group is highly activated. However, the positions ortho to the -OH group are sterically hindered by the adjacent methyl group.[8] This steric hindrance significantly slows the approach of the electrophile, resulting in the slowest reaction rate among the three isomers.[8]
The logical relationship between the isomer structure and its reactivity is visualized in the following diagram:
Caption: Relative reactivity of cresol isomers in bromination.
Experimental Protocol: The Competition Kinetics Method
Due to the rapid nature of these reactions, conventional kinetic methods are often inadequate.[6] The competition technique is a robust method for determining the rate constants of fast reactions.[6][8] In this method, two species (the cresol isomer and a competitor) react simultaneously for a limited amount of a third reagent (bromine). By knowing the rate constant for one of the competing reactions, the other can be determined.
A common competitor is potassium iodide (KI), as its reaction with bromine is also very fast and well-characterized.[8]
Materials and Reagents
-
ortho-cresol, meta-cresol, para-cresol (AR grade)
-
Bromine (AR grade)
-
Potassium iodide (AR grade)
-
Sodium thiosulfate (standardized solution)
-
Starch indicator solution
-
Deionized water
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the cresol isomers, potassium iodide, and bromine in deionized water. The bromine solution should be standardized iodometrically before use.[6]
-
Causality: Using precise, standardized solutions is critical for accurate kinetic calculations. Deionized water is used as the solvent to avoid side reactions.
-
-
Reaction Setup:
-
In a reaction vessel, mix a known, large excess of the cresol isomer solution with a known, large excess of the potassium iodide solution.
-
Causality: A large excess of both competitors ensures that their concentrations remain effectively constant throughout the reaction, simplifying the kinetic analysis to a pseudo-first-order regime with respect to bromine.
-
-
Initiation of Competition:
-
Rapidly add a small, known amount of the standardized bromine solution to the mixture of cresol and potassium iodide. The amount of bromine should be insufficient to react with all of the cresol and iodide present.
-
Causality: This initiates the competitive reactions. Bromine will be consumed by both the cresol and the iodide ions simultaneously.
-
-
Quantification of Products:
-
The reaction between bromine and potassium iodide produces iodine (I₂). 2 KI + Br₂ → 2 KBr + I₂[8]
-
The amount of iodine liberated is determined by titration with a standardized sodium thiosulfate solution, using starch as an indicator. Let this titre value be 'v'.
-
A control experiment is performed without the cresol to determine the total amount of iodine that would be liberated if all the bromine reacted with iodide. Let this titre value be 'V'.
-
The amount of bromine that reacted with the cresol is proportional to (V-v).
-
-
Calculation of the Rate Constant:
-
The ratio of the rate constants is proportional to the ratio of the amounts of bromine consumed by each competitor. The rate constant for the bromination of the cresol isomer (k_cresol) can be calculated using the following relationship, assuming second-order kinetics for both reactions:[8] k_cresol / k_iodide = ([Iodide] * (V-v)) / ([Cresol] * v) where k_iodide is the known rate constant for the reaction of bromine with potassium iodide.
-
The experimental workflow can be summarized as follows:
Caption: Workflow for the competition kinetics experiment.
Conclusion
The comparative kinetic study of the bromination of cresol isomers provides a clear and quantitative demonstration of the principles of electrophilic aromatic substitution. The reactivity order, m-cresol > p-cresol > o-cresol, is a direct and predictable outcome of the interplay between the strong activating and directing effects of the hydroxyl group, the weaker activation by the methyl group, and the significant role of steric hindrance.[8] The experimental protocols, particularly the competition kinetics method, offer a reliable means to quantify these rapid reactions, providing the empirical data necessary to validate theoretical models. For researchers in synthetic chemistry and drug development, a thorough understanding of these fundamental principles is indispensable for the rational design of synthetic pathways and the prediction of reaction outcomes.
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A Comparative Guide to the Environmental Impact of Brominated Phenols for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the environmental impacts of various brominated phenols (BPs), a class of compounds with widespread industrial applications, including as flame retardants, pesticides, and chemical intermediates.[1][2] As scrutiny of the environmental fate of chemical compounds intensifies, a thorough understanding of their potential ecotoxicity, persistence, and bioaccumulation is paramount for responsible research and development. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in making informed decisions regarding the use and potential substitution of these compounds.
Introduction to Brominated Phenols: Structure, Use, and Environmental Significance
Brominated phenols are a group of aromatic organic compounds characterized by a hydroxyl group and one or more bromine atoms attached to a benzene ring. Their utility stems from the flame-retardant properties imparted by the bromine atoms and the reactive nature of the phenolic hydroxyl group. However, these same properties can contribute to their environmental persistence and potential for adverse ecological effects.
This guide will focus on a comparative analysis of representative brominated phenols, from monobrominated to pentabrominated forms, to elucidate structure-activity relationships concerning their environmental impact. The compounds discussed include:
-
Monobromophenols: 2-bromophenol, 3-bromophenol, 4-bromophenol
-
Dibromophenols: 2,4-dibromophenol (2,4-DBP), 2,6-dibromophenol (2,6-DBP)
-
Tribromophenol: 2,4,6-tribromophenol (2,4,6-TBP)
-
Pentabromophenol (PBP)
Comparative Analysis of Environmental Impact Parameters
The environmental risk of a chemical is primarily determined by its persistence, bioaccumulation potential, and toxicity (PBT). The following sections provide a comparative overview of these parameters for selected brominated phenols based on available experimental data.
Ecotoxicity
Ecotoxicity is a measure of the harmful effects of a substance on living organisms in an ecosystem. Standardized tests using organisms from different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers), are used to assess acute and chronic toxicity. The median effective concentration (EC50) for algae and daphnids, and the median lethal concentration (LC50) for fish are common endpoints.
| Compound | Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| 2-Bromophenol | Daphnia magna | EC50 (48h) | 0.9 | [3] |
| 4-Bromophenol | Daphnia magna | EC50 (48h) | 5.59 | [4] |
| Photobacterium phosphoreum | EC50 (5 min) | 0.41 | [4] | |
| EC50 (30 min) | 0.47 | [4] | ||
| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda (Alga) | EC50 (96h) | 8.73 | [5] |
| Daphnia magna | EC50 (48h) | 2.17 | [5] | |
| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda (Alga) | EC50 (96h) | 9.90 | [5] |
| Daphnia magna | EC50 (48h) | 2.78 | [5] | |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Selenastrum capricornutum (Alga) | EC50 (72h, biomass) | 0.76 | [6] |
| EC50 (24-72h, growth rate) | 1.6 | [6] | ||
| Daphnia magna | EC50 (48h) | 0.26 | [6] | |
| Cyprinus carpio (Fish) | LC50 (96h) | 1.1 | [6] | |
| Pentabromophenol (PBP) | Fish | LC50 (96h) | 0.1 | [7] |
Expertise & Experience: The data clearly indicates that toxicity generally increases with the degree of bromination. For instance, the EC50 for Daphnia magna decreases from 5.59 mg/L for 4-bromophenol to 0.26 mg/L for 2,4,6-tribromophenol.[4][6] This trend is attributed to the increased lipophilicity of the more highly brominated compounds, which enhances their uptake by organisms.
Persistence in the Environment
Persistence refers to the length of time a substance remains in a particular environment before being broken down by chemical or biological processes. It is often expressed as a half-life (t½), the time it takes for the concentration of the substance to decrease by half.
| Compound | Environmental Compartment | Half-life (t½) | Conditions | Reference |
| 2,4-Dibromophenol (2,4-DBP) | Air | 5.6 days | Reaction with hydroxyl radicals | [8] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Air | 34 days | Reaction with hydroxyl radicals | [1] |
| Water | 4.6 hours | Direct photolysis | [7] | |
| Soil | Weeks to months | Biodegradation | [9] | |
| Pentabromophenol (PBP) | Air | 36 days | Reaction with hydroxyl radicals | [10] |
| Soil | Weeks to months | Biodegradation | [11] |
Expertise & Experience: The persistence of brominated phenols is influenced by a variety of factors, including the degree of bromination and the environmental matrix. While photolysis can be a degradation pathway in water, the partitioning of these compounds to soil and sediment, where light penetration is limited, can increase their overall persistence.[7] Biodegradation rates are also highly variable and dependent on the microbial communities present.[9]
Bioaccumulation Potential
Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential in aquatic organisms.
| Compound | Organism | Bioconcentration Factor (BCF) | Reference |
| 4-Bromophenol | Cyprinus carpio (Carp) | 8 - 12 | [12] |
| 2,4-Dibromophenol (2,4-DBP) | Cyprinus carpio (Carp) | 16 | [8] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Lepomis macrochirus (Bluegill sunfish) | 20 (edible tissue), 140 (viscera) | [6] |
| Pentabromophenol (PBP) | Not specified | 1.9 (estimated) | [10] |
Expertise & Experience: The BCF values generally show a trend of increasing bioaccumulation with a higher degree of bromination, which correlates with increased lipophilicity (higher log Kow). However, the estimated BCF for pentabromophenol is surprisingly low, which may be due to factors such as reduced membrane permeability for this larger molecule or more rapid metabolism.[10] It is crucial to consider that BCF values can vary significantly between species and tissues.[6]
Experimental Protocols for Environmental Impact Assessment
The following sections detail the standardized methodologies for evaluating the key environmental impact parameters of brominated phenols, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are designed to be self-validating systems, ensuring the reliability and reproducibility of the data generated.
Ecotoxicity Testing
This test assesses the toxicity of a substance to freshwater algae and cyanobacteria by measuring the inhibition of their growth.[13][14]
Step-by-Step Methodology:
-
Test Organism: Select a suitable species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.
-
Culture Preparation: Maintain exponentially growing stock cultures in a nutrient-rich medium under continuous illumination and controlled temperature.
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in the culture medium, along with a control group without the test substance.
-
Inoculation: Inoculate the test and control flasks with a low density of the test organism.
-
Incubation: Incubate the flasks for 72 hours under continuous fluorescent illumination and constant temperature.
-
Biomass Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.
-
Data Analysis: Calculate the average specific growth rate and the yield for each concentration and the control. Determine the EC50 value, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.
Causality Behind Experimental Choices: The use of exponentially growing cultures ensures that the observed effects are due to the toxicity of the substance and not limited by other factors. The 72-hour duration allows for multiple generations of the algae, providing a more comprehensive assessment of the impact on population growth.
Caption: Workflow for OECD Guideline 201 Algal Growth Inhibition Test.
This test evaluates the acute toxicity of a substance to Daphnia, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the test organisms within 48 hours.[15][16]
Step-by-Step Methodology:
-
Test Organism: Use young daphnids (Daphnia magna), less than 24 hours old.
-
Test Solutions: Prepare a range of at least five concentrations of the test substance in a suitable medium, along with a control.
-
Exposure: Place a set number of daphnids (e.g., 20) in each test concentration and the control. The test is conducted without feeding.
-
Incubation: Incubate the test vessels for 48 hours at a constant temperature and under a defined light-dark cycle.
-
Observation: Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the EC50 value at 48 hours, which is the concentration of the substance that immobilizes 50% of the daphnids.
Causality Behind Experimental Choices: Using young daphnids ensures uniformity in sensitivity. The 48-hour exposure period is sufficient to observe acute toxic effects. The absence of feeding prevents the test substance from adsorbing to food particles, which could alter its bioavailability.
Caption: Workflow for OECD Guideline 305 Bioaccumulation in Fish Test.
Persistence Assessment
This test evaluates the transformation of a chemical in aquatic sediment systems under both aerobic and anaerobic conditions, providing insights into its persistence in these important environmental compartments. [7][17][18] Step-by-Step Methodology:
-
System Setup: Prepare test systems consisting of natural sediment and the overlying water.
-
Test Substance Application: Add the radiolabeled test substance to the water phase.
-
Incubation: Incubate the systems in the dark at a constant temperature. For aerobic conditions, ensure the water phase is oxygenated. For anaerobic conditions, maintain an oxygen-free environment.
-
Sampling: At various time intervals, sample the water and sediment phases.
-
Analysis: Analyze the distribution and identity of the parent compound and its transformation products in both phases. Mineralization to CO2 is also measured.
-
Data Analysis: Determine the rate of degradation of the parent compound and the formation and decline of major transformation products. Calculate the half-life (DT50) in the total system and in the sediment.
Causality Behind Experimental Choices: Using natural sediment and water provides a more realistic representation of environmental conditions. Radiolabeling the test substance allows for a complete mass balance, tracking the fate of the chemical into transformation products, bound residues, and CO2.
Caption: Workflow for OECD Guideline 308 Transformation in Aquatic Sediment Systems.
Conclusion and Recommendations
This guide provides a comparative framework for evaluating the environmental impact of different brominated phenols. The presented data and experimental protocols underscore the following key points:
-
Structure-Activity Relationship: The degree of bromination is a significant factor influencing the ecotoxicity and bioaccumulation potential of brominated phenols, with higher bromination generally leading to greater adverse effects.
-
Environmental Compartmentalization: The environmental fate of these compounds is complex, with partitioning to soil and sediment playing a crucial role in their overall persistence.
-
Standardized Testing: Adherence to internationally recognized guidelines, such as those from the OECD, is essential for generating reliable and comparable data for environmental risk assessment.
For researchers and drug development professionals, a proactive approach to understanding the environmental profile of chemicals is no longer optional but a critical component of sustainable science. It is recommended that:
-
Environmental impact assessments be integrated early in the research and development process.
-
Less hazardous alternatives to highly brominated phenols be considered where feasible.
-
Further research be conducted to fill data gaps, particularly for less-studied brominated phenols and their transformation products.
By adopting these principles, the scientific community can contribute to the development of safer and more environmentally benign chemical products.
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A Senior Application Scientist's Guide to the Synthesis of 3,5-Dibromo-4-methylphenol: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise synthesis of halogenated organic compounds is a cornerstone of innovation. Among these, 3,5-Dibromo-4-methylphenol, a key building block for various complex molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth technical comparison of synthetic routes to this compound, moving beyond mere protocols to elucidate the underlying chemical principles and practical considerations that inform experimental design.
Introduction: The Significance of Regioselective Bromination
The regioselective introduction of bromine atoms onto a phenolic ring is a powerful tool in organic synthesis. The electron-donating hydroxyl group of a phenol activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. However, this high reactivity can also lead to a lack of selectivity and the formation of polybrominated byproducts. The synthesis of this compound from p-cresol (4-methylphenol) is a prime example of this challenge, requiring the selective bromination of the two positions ortho to the hydroxyl group while the para position is blocked by a methyl group.
This guide will benchmark the direct dibromination of p-cresol against a more controlled, stepwise approach and explore modern, greener alternatives, providing the experimental data and mechanistic insights necessary for informed decision-making in the laboratory.
Mechanistic Overview: Electrophilic Aromatic Substitution
The bromination of phenols is a classic example of electrophilic aromatic substitution. The reaction proceeds through the attack of an electrophilic bromine species (Br⁺ or a polarized bromine molecule) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated phenol.
Caption: General mechanism of electrophilic aromatic substitution on a phenol.
The choice of brominating agent, solvent, and reaction conditions significantly influences the reactivity and selectivity of this process.
Method 1: Direct Dibromination of p-Cresol with Elemental Bromine
Direct bromination using elemental bromine (Br₂) is a traditional and potent method for introducing multiple bromine atoms onto an activated aromatic ring. The high reactivity of bromine, however, can make controlling the degree of bromination challenging. A well-documented procedure for the dibromination of a structurally similar compound, 2,4,6-trimethylphenol, provides a solid foundation for adapting this method to p-cresol[1].
Experimental Protocol: Direct Dibromination (Adapted)
Objective: To synthesize this compound by direct bromination of p-cresol.
Materials:
-
p-Cresol
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, dissolve p-cresol (1.0 eq.) in glacial acetic acid.
-
Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise to the stirred solution of p-cresol at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Yield: High yields (in the range of 96-97% for the analogous 4-methyl-2,6-dibromophenol) can be expected with careful control of stoichiometry and temperature.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can solvate the ionic intermediates and facilitate the reaction. Its use can also help to moderate the reactivity of bromine[2].
-
Slow, Dropwise Addition of Bromine: This is crucial to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts.
-
Aqueous Workup with Sodium Bicarbonate: This step is essential to neutralize the acidic byproducts (HBr) and any unreacted acetic acid.
Method 2: Stepwise Mono-bromination using N-Bromosuccinimide (NBS)
For greater control and selectivity, N-Bromosuccinimide (NBS) is a widely used alternative to elemental bromine. NBS provides a low, constant concentration of electrophilic bromine, which can favor mono-substitution. A highly efficient method for the ortho-mono-bromination of p-cresol has been developed, which can be adapted for a stepwise approach to the di-brominated product.
Experimental Protocol: Mono-bromination with NBS
Objective: To synthesize 2-bromo-4-methylphenol as an intermediate for subsequent bromination.
Materials:
-
p-Cresol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve p-cresol (1.0 eq.) and p-TsOH (0.1 eq.) in methanol.
-
Slowly add a solution of NBS (1.0 eq.) in methanol to the stirred reaction mixture at room temperature.
-
Stir the reaction for 30-60 minutes, monitoring by TLC.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mono-brominated product. This can then be subjected to a second bromination step.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a safer and more manageable source of electrophilic bromine compared to liquid bromine. It allows for a more controlled reaction, reducing the likelihood of over-bromination[3].
-
p-Toluenesulfonic acid (p-TsOH) as a Catalyst: The acidic catalyst protonates the carbonyl group of NBS, making the bromine atom more electrophilic and accelerating the reaction.
-
Methanol as Solvent: Methanol is a polar protic solvent that facilitates the reaction and is considered a greener alternative to chlorinated solvents.
Method 3: Greener Bromination Approaches
In line with the principles of green chemistry, several more environmentally benign methods for phenol bromination have been developed. These methods aim to reduce the use of hazardous reagents and minimize waste generation.
Bromide/Bromate System
This method generates electrophilic bromine in situ from a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous medium. This approach avoids the direct handling of hazardous liquid bromine[4].
Hydrogen Peroxide/Hydrogen Bromide System
The in situ generation of bromine from the oxidation of hydrogen bromide (HBr) with hydrogen peroxide (H₂O₂) offers a clean and efficient alternative. This method produces water as the only byproduct[5].
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,5-Dibromo-4-methylphenol
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of chemical reagents, such as 3,5-Dibromo-4-methylphenol, demand meticulous attention to detail and a thorough understanding of the underlying chemical principles and regulatory frameworks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a comprehensive understanding of the compound's hazard profile is paramount. This compound (CAS No. 13979-81-2) is a halogenated aromatic compound that presents several health and environmental risks.[1][2]
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[3][4]
-
Toxicity: It is classified as acutely toxic if swallowed or in contact with skin.[5]
-
Environmental Hazard: As a brominated organic compound, it should not be released into the environment.[5] Halogenated compounds can be persistent and bioaccumulative, posing a long-term threat to ecosystems.
A thorough review of the Safety Data Sheet (SDS) is the critical first step before handling this compound.[5]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered safety approach is essential, combining engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5]
Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE. The following are minimum requirements:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[5][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic waste. Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated waste streams.[6][7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.[6][8] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If this compound is in a solution, it must be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated solvents.
Step 2: Labeling Proper labeling is a critical component of hazardous waste management. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Step 3: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[8]
-
The container must be kept closed at all times, except when adding waste.
Step 4: Final Disposal
-
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.
-
Recommended Disposal Method: Incineration: High-temperature incineration is the preferred and most effective method for the complete destruction of halogenated organic compounds.[6][9] These facilities are equipped with flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide, that are produced during combustion.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8] |
| Small Spill | For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5][8] Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Regulatory Framework
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[10][11] As a halogenated organic compound, it falls under the category of hazardous waste. Waste generators are legally responsible for ensuring that their waste is managed and disposed of in accordance with all federal, state, and local regulations.[8][11]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key decision points and actions.
Caption: Disposal workflow for this compound.
References
- PubChem. (2026, January 3). This compound. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- CPAChem. (2023, April 4). Safety data sheet.
- Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future.
- Morf, L. S., et al. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Bromine and Waste Incineration. (n.d.).
- Halogenated Waste. (n.d.).
- U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5-Dibromo-4-methylphenol
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 3,5-Dibromo-4-methylphenol (CAS 13979-81-2). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety.
Hazard Analysis: Understanding the "Why"
This compound, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic compound. Its hazard profile, according to the Globally Harmonized System (GHS), is the primary driver of our PPE choices.
-
Physical State: It is typically a white to cream-colored crystalline solid or powder.[1] The primary risk of exposure during handling is through the inhalation of airborne dust particles and direct contact with the solid material.
-
GHS Classification: This compound is consistently classified with the following hazards:
-
H315: Causes skin irritation. [2][3][4][5][6] Direct contact can lead to redness, inflammation, and discomfort.
-
H319: Causes serious eye irritation. [2][3][4][5][6] Contact with the eyes can cause significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [2][3][4][6] Inhalation of dust can irritate the nose, throat, and lungs.
-
This three-fold irritant nature—affecting skin, eyes, and the respiratory system—necessitates a multi-layered PPE approach that provides a complete barrier to these routes of exposure.
The Core Directive: Multi-Level PPE Protocol
Based on the identified hazards, the following PPE is mandatory for all procedures involving this compound. The goal is to create a system of engineered controls and personal barriers that minimize risk.
Primary Engineering Control: The Chemical Fume Hood
First and foremost, all handling of this compound solid should occur inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure by capturing dust at the source.[7][8]
Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the required PPE. Each component is discussed in detail below to explain its specific role in your protection.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Safety Goggles & Full-Face Shield | Goggles provide a seal against dust and splashes. The face shield is required when handling larger quantities (>1g) or when splashes are possible, protecting the entire face.[7] |
| Hand | Double-Gloves (Nitrile inner, Butyl Rubber/Neoprene outer) | Nitrile provides dexterity and splash protection. The outer glove of butyl rubber or neoprene offers superior resistance to halogenated organic compounds, a principle derived from handling similar phenols.[7][9] |
| Body | Flame-Resistant (FR) Lab Coat | Protects skin and personal clothing from contamination with the solid powder. Must be kept fully buttoned. |
| Respiratory | NIOSH-approved N95 Respirator (or higher) | Required if handling outside a fume hood or if dust generation is unavoidable. This protects against inhalation of fine particulates.[7][8] |
Diagram: PPE Selection & Handling Workflow
The following diagram outlines the decision-making process and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Procedural Guidance: Step-by-Step Protocols
Trustworthiness in the lab comes from repeatable, validated procedures. Follow these steps meticulously.
Protocol 1: Donning PPE
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate working height. Ensure an eyewash station and safety shower are accessible.[8][10]
-
Body Protection: Put on your flame-resistant lab coat and ensure it is fully buttoned.
-
Hand Protection (Layer 1): Don a pair of snug-fitting nitrile gloves. Check for any tears or defects.
-
Hand Protection (Layer 2): Don a pair of chemical-resistant outer gloves (e.g., butyl rubber or neoprene). This double-gloving procedure is a conservative and robust approach for handling halogenated compounds.[7]
-
Eye and Face Protection: Put on your chemical safety goggles. If weighing more than a few grams or if there is any risk of splashing, add a full-face shield over the goggles.
Protocol 2: Safe Handling and Operations
-
Work Zone: Conduct all manipulations of the solid compound well within the fume hood to ensure any generated dust is captured.
-
Minimize Dust: When transferring the chemical, use spatulas gently. Avoid pouring the powder from a height, which can create airborne dust.
-
Contamination Control: Use dedicated utensils for this chemical. If any material is spilled, even within the fume hood, clean it immediately with a damp cloth (the cloth must then be disposed of as hazardous waste).[11]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible substances.[8][11]
Protocol 3: Doffing PPE and Disposal
The order of removal is critical to prevent cross-contamination.
-
Outer Gloves: While still in the work area, remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin and dispose of them in the designated halogenated waste container.
-
Face/Eye Protection: Step away from the immediate work area. Remove the face shield (if used), followed by the goggles.
-
Lab Coat: Remove the lab coat, turning it inside out as you do so to contain any surface contamination.
-
Inner Gloves: Finally, remove the inner nitrile gloves, again avoiding contact with the outer surface.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]
Emergency & Disposal Plan
Accidental Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10][11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8][10][11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10][11]
Waste Disposal
-
Segregation is Key: this compound is a halogenated organic compound. All waste, including contaminated PPE, weighing papers, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated solids.[12]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or mixed with non-halogenated waste.[12]
-
Final Disposal: The final disposal must be conducted via high-temperature incineration at a licensed hazardous waste facility capable of handling halogenated organic compounds.[12]
By adhering to this comprehensive guide, you build a system of safety that protects you and your colleagues, ensuring that your valuable research can proceed without compromising personal or environmental health.
References
- PubChem.this compound | C7H6Br2O | CID 55457.
- American Chemistry Council.Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]
- Cole-Parmer.Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%.[Link]
- CPAChem.
- University of California, Berkeley EHS.Appendix P - Phenol First Aid Guide and PPE.[Link]
- Cole-Parmer.Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.[Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
